Product packaging for Pinacidil(Cat. No.:CAS No. 60560-33-0)

Pinacidil

Cat. No.: B1677893
CAS No.: 60560-33-0
M. Wt: 263.34 g/mol
InChI Key: AFJCNBBHEVLGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pinacidil is an organic molecular entity.
This compound is a cyanoguanidine drug that acts by opening ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles and decreasing peripheral vascular resistance. The above processes result in reduced blood pressure. This drug has been discontinued by the FDA.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and is indicated for hypertension.
A guanidine that opens POTASSIUM CHANNELS producing direct peripheral vasodilatation of the ARTERIOLES. It reduces BLOOD PRESSURE and peripheral resistance and produces fluid retention. (Martindale The Extra Pharmacopoeia, 31st ed)
See also: Guanfacine (related);  Guanethidine (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N5O B1677893 Pinacidil CAS No. 60560-33-0

Properties

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCNBBHEVLGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60560-33-0 (anhydrous)
Record name Pinacidil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045682
Record name Pinacidil monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85371-64-8
Record name Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85371-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinacidil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacidil monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pinacidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINACIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Vascular Smooth Muscle Relaxant Effects of Pinacidil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Pinacidil, a potent vasodilator that acts by opening ATP-sensitive potassium (KATP) channels in vascular smooth muscle. We will delve into the molecular interactions, downstream signaling cascades, and the key experimental methodologies used to elucidate its function.

Part 1: The Foundation - Regulation of Vascular Smooth Muscle Tone

Vascular tone, the degree of constriction of a blood vessel, is primarily regulated by the intracellular calcium concentration ([Ca2+]i) within vascular smooth muscle cells (VSMCs). An increase in [Ca2+]i leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction and vasoconstriction. Conversely, a decrease in [Ca2+]i promotes relaxation and vasodilation.[1][2]

A key determinant of [Ca2+]i is the influx of extracellular calcium through voltage-gated calcium channels (VGCCs). The opening and closing of these channels are, in turn, governed by the membrane potential of the VSMC. Depolarization (a less negative membrane potential) opens VGCCs, increasing calcium influx, while hyperpolarization (a more negative membrane potential) closes them, reducing calcium influx.[1][3] Potassium (K+) channels play a crucial role in setting the resting membrane potential. The opening of K+ channels allows for the efflux of K+ ions down their electrochemical gradient, leading to hyperpolarization and vasodilation.[2][4][5][6]

Part 2: The Target - ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are a unique class of ion channels that link the metabolic state of a cell to its electrical activity.[1][3] These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[3][7][8]

In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.[8][9][10] The SUR subunit confers sensitivity to pharmacological agents, including a class of drugs known as potassium channel openers (KCOs), of which this compound is a prominent member.[3][7][11] KATP channels are inhibited by intracellular ATP and activated by nucleoside diphosphates like ADP. A decrease in the ATP/ADP ratio, as occurs during metabolic stress, opens these channels.[1][3]

Part 3: The Core Mechanism - this compound's Action on KATP Channels

This compound exerts its potent vasodilatory effect by directly targeting and opening the KATP channels in VSMCs.[3][4][5]

Molecular Interaction with the SUR2B Subunit

This compound, a cyanoguanidine derivative, acts as a selective agonist for the SUR2B subunit of the KATP channel.[9] Its binding to a specific site within the transmembrane domain of SUR2B stabilizes the channel in an open conformation.[12] This interaction increases the probability of the channel being open, leading to an enhanced K+ efflux.[6] this compound exhibits significantly higher affinity for the SUR2B isoform found in vascular smooth muscle compared to the SUR2A isoform in cardiac muscle and the SUR1 isoform in pancreatic beta-cells, contributing to its vascular selectivity.[9]

Membrane Hyperpolarization and Downstream Signaling

The opening of KATP channels by this compound leads to a cascade of events culminating in vasodilation:

  • Potassium Efflux and Hyperpolarization: The increased outward flow of K+ ions makes the cell's interior more negative, resulting in membrane hyperpolarization.[4][5][6]

  • Closure of Voltage-Gated Calcium Channels: The hyperpolarized state of the cell membrane leads to the closure of L-type voltage-gated calcium channels.[1][3]

  • Decreased Intracellular Calcium: The closure of VGCCs reduces the influx of extracellular Ca2+, leading to a decrease in the overall intracellular calcium concentration.[13][14][15]

  • Vascular Smooth Muscle Relaxation: The reduction in [Ca2+]i leads to the dephosphorylation of myosin light chains and the relaxation of the vascular smooth muscle, resulting in vasodilation.[3][5]

The following diagram illustrates the signaling pathway of this compound-induced vasodilation:

Pinacidil_Mechanism This compound This compound SUR2B SUR2B Subunit of KATP Channel This compound->SUR2B Binds to KATP_Channel KATP Channel Opening SUR2B->KATP_Channel Activates K_Efflux K+ Efflux ↑ KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Closure Hyperpolarization->VGCC Ca_Influx Ca2+ Influx ↓ VGCC->Ca_Influx Intra_Ca Intracellular [Ca2+] ↓ Ca_Influx->Intra_Ca Vasodilation Vasodilation Intra_Ca->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Part 4: Experimental Validation - Key Methodologies

The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental techniques.

Isometric Tension Studies

This technique directly measures the contractile force of isolated blood vessel segments in an organ bath, providing a functional assessment of vasodilation.

Experimental Protocol: Isometric Tension Recording

  • Tissue Preparation: Isolate a segment of a blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

  • Pre-contraction: Induce a stable contraction using a vasoconstrictor agent such as phenylephrine or serotonin.

  • This compound Application: Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner.

  • Data Acquisition: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

The following diagram illustrates the workflow for isometric tension studies:

Tension_Study_Workflow start Start prep Isolate & Prepare Blood Vessel Rings start->prep mount Mount Rings in Organ Bath prep->mount equilibrate Equilibrate under Resting Tension mount->equilibrate contract Induce Contraction (e.g., Phenylephrine) equilibrate->contract This compound Add Cumulative Concentrations of this compound contract->this compound record Record Isometric Tension This compound->record analyze Analyze Relaxation Response record->analyze end End analyze->end

Caption: Workflow for isometric tension studies.

Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel activity in isolated VSMCs, providing definitive evidence of this compound's effect on KATP channels.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Isolation: Isolate single VSMCs from a blood vessel using enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing a high concentration of potassium.

  • Seal Formation: Form a high-resistance "giga-seal" between the micropipette tip and the membrane of a single VSMC.

  • Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • This compound Application: Perfuse the cell with an extracellular solution containing this compound.

  • Current Recording: Record the resulting whole-cell potassium currents. An outward current indicates the efflux of K+ ions.

  • Blocker Confirmation: Confirm the identity of the current by applying a selective KATP channel blocker, such as glibenclamide, which should reverse the effect of this compound.[13][16]

Intracellular Calcium Measurement

Fluorescent calcium indicators are used to measure changes in [Ca2+]i in response to this compound.

Experimental Protocol: Fura-2 Calcium Imaging

  • Cell Loading: Load isolated VSMCs with a ratiometric calcium indicator dye, such as Fura-2 AM.

  • Stimulation: Stimulate the cells with a vasoconstrictor to increase [Ca2+]i.

  • This compound Application: Apply this compound to the stimulated cells.

  • Fluorescence Imaging: Excite the Fura-2 loaded cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emitted fluorescence at a single wavelength (e.g., 510 nm).

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

  • Analysis: Observe the decrease in the fluorescence ratio upon this compound application, indicating a reduction in [Ca2+]i.[14][15]

Part 5: Quantitative Data Summary

The potency of this compound can vary depending on the vascular bed and the experimental conditions.

Parameter Value Preparation Reference
EC50 (Vasodilation) 0.3 µMSerotonin-contracted rat aortic strips[17]
EC50 (Vasodilation) 0.43 ± 0.09 µMPhenylephrine-contracted cephalic veins[18]
IC50 (Vasodilation) 1.26 µMSerotonin-preconstricted porcine coronary arteries[16]
Dissociation Constant (Kd) 135 nMSUR2B[9]
EC50 (KATP Channel Activation) ~2 µMSUR2B/Kir6.2 expressed in HEK293T cells[7]

Part 6: Concluding Remarks

This compound serves as a quintessential example of a potassium channel opener, with a well-defined mechanism of action centered on the activation of KATP channels in vascular smooth muscle. Its ability to induce hyperpolarization and subsequently reduce intracellular calcium levels makes it a potent vasodilator. The experimental methodologies detailed in this guide provide a robust framework for investigating the pharmacology of this compound and for the discovery and development of novel KCOs. Understanding these core principles is essential for researchers and drug development professionals working in the field of cardiovascular pharmacology.

References

Pinacidil: A Deep Dive into the Pharmacology of a Prototypical KATP Channel Opener

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Pinacidil, a seminal compound in the field of pharmacology, renowned for its role as a potassium channel opener. Designed for researchers, scientists, and drug development professionals, this document elucidates the core molecular mechanisms, physiological ramifications, and essential experimental methodologies related to this compound's action on ATP-sensitive potassium (KATP) channels.

Introduction: Unveiling a Novel Mechanism of Vasodilation

This compound, a cyanoguanidine derivative, emerged as an important antihypertensive agent by introducing a novel mechanism of action: the direct opening of potassium channels in vascular smooth muscle.[1][2] Unlike previous vasodilators that targeted different pathways, this compound's ability to increase potassium efflux results in cell membrane hyperpolarization, leading to potent relaxation of arterioles and a subsequent reduction in blood pressure.[1][3][4] This guide dissects the intricate pharmacology of this compound, from its interaction with specific channel subunits to its systemic effects and its enduring value as a pharmacological tool.

The Molecular Basis of this compound's Action

The primary cellular target for this compound is the ATP-sensitive potassium (KATP) channel, a crucial regulator of cellular excitability in various tissues.

The KATP Channel: A Metabolic Sensor

KATP channels are hetero-octameric protein complexes composed of two distinct subunits:

  • Pore-forming inwardly rectifying potassium (Kir6.x) subunits: Four of these subunits (Kir6.1 or Kir6.2) assemble to form the central pore through which potassium ions flow.

  • Regulatory sulfonylurea receptor (SUR) subunits: Four SUR subunits (SUR1, SUR2A, or SUR2B) surround the Kir6.x core and confer sensitivity to nucleotides (ATP, ADP) and pharmacological agents.[5]

The tissue-specific expression of SUR isoforms dictates the channel's physiological role and pharmacological profile:

  • SUR1/Kir6.2: Predominantly found in pancreatic β-cells, regulating insulin secretion.[5]

  • SUR2A/Kir6.2: The primary isoform in cardiac and skeletal muscle.[5][6]

  • SUR2B/Kir6.x: The key isoform in vascular smooth muscle, this compound's main therapeutic target.[5][6][7]

These channels function as metabolic sensors, closing in the presence of high intracellular ATP and opening when the ATP/ADP ratio falls. This mechanism links the cell's metabolic state to its membrane potential.

This compound's Direct Interaction and Downstream Cascade

This compound's mechanism is a direct consequence of its interaction with the SUR subunit, with a pronounced selectivity for the SUR2B isoform found in vascular smooth muscle.[6][7] The (-) enantiomer of this compound is recognized as the more pharmacologically active form.[8]

The sequence of events following this compound binding is as follows:

  • Channel Activation: this compound binds to the SUR2B subunit, increasing the channel's open probability, even in the presence of inhibitory concentrations of ATP.[9][10]

  • Potassium Efflux: The open channel allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient.[3][11]

  • Membrane Hyperpolarization: The loss of positive charge drives the cell's membrane potential to a more negative value (hyperpolarization).[1][3]

  • Inhibition of Calcium Influx: This hyperpolarization leads to the closure of voltage-gated L-type calcium channels (VGCCs), which are key regulators of smooth muscle contraction.[12]

  • Vasorelaxation: The resulting decrease in intracellular calcium concentration prevents the activation of the contractile machinery, causing profound relaxation of the vascular smooth muscle and vasodilation.[1][12]

Pinacidil_Mechanism This compound This compound SUR2B SUR2B Subunit of KATP Channel This compound->SUR2B Binds to & Activates K_efflux ↑ K+ Efflux SUR2B->K_efflux Increases Open Probability Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Causes Closure Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Intra_Ca ↓ Intracellular [Ca2+] Ca_influx->Intra_Ca Relaxation Vascular Smooth Muscle Relaxation Intra_Ca->Relaxation

Caption: Signaling pathway of this compound-induced vasorelaxation.

Systemic Pharmacodynamics and Physiological Effects

This compound's action on KATP channels translates into a distinct profile of physiological effects, primarily centered on the cardiovascular system.

Cardiovascular Effects
  • Potent Vasodilation: this compound is a powerful arteriolar vasodilator, leading to a significant decrease in total peripheral resistance.[1][13] In comparative studies, it has demonstrated greater potency than vasodilators like hydralazine and minoxidil.[14]

  • Hemodynamics: The primary hemodynamic consequences are a dose-dependent reduction in blood pressure and a reflex increase in heart rate and cardiac output to compensate for the drop in peripheral resistance.[1][13][15]

  • Cardiac Electrophysiology: By activating KATP channels (SUR2A) in cardiomyocytes, this compound shortens the action potential duration (APD).[10][16] While this can be cardioprotective in ischemic conditions, it can also create a substrate for arrhythmias, particularly in settings of hypoxia or low extracellular potassium.[17][18][19]

Table 1: Comparative Hemodynamic Effects of Intravenous this compound in Humans

ParameterPre-infusion (Mean ± SEM)10 min Post-infusion (Mean ± SEM)Change
Mean Arterial Pressure 94 ± 3 mmHg74 ± 3 mmHg↓ 21%
Heart Rate 75 ± 4 bpm106 ± 7 bpm↑ 41%
Cardiac Index 3.2 ± 0.2 L/min/m²4.0 ± 0.2 L/min/m²↑ 25%
Systemic Vascular Resistance 16 ± 1 units10 ± 1 units↓ 37.5%
(Data synthesized from a study on normotensive patients receiving 0.2 mg/kg IV this compound)[13]
Effects on Insulin Secretion

The presence of KATP channels in pancreatic β-cells raises important questions about this compound's effect on glucose homeostasis.

  • In Vitro Findings: Studies on isolated pancreatic islets show that this compound can open β-cell KATP channels, leading to hyperpolarization and a subsequent inhibition of glucose-stimulated insulin release.[20]

  • In Vivo Reality: In human studies, however, therapeutic doses of this compound do not cause a clinically significant deterioration of insulin secretion or glucose tolerance.[21][22] This discrepancy is likely due to counter-regulatory mechanisms. One prominent hypothesis suggests that the vasodilatory effect of this compound triggers a reflex activation of the sympathetic nervous system, which can independently influence insulin release, potentially masking or opposing a direct inhibitory effect on the β-cell.[23]

Key Experimental Protocols for Investigating this compound

The study of this compound and similar compounds relies on robust in vitro and in vivo methodologies.

Protocol 1: Electrophysiological Analysis via Patch-Clamp

This technique provides direct evidence of this compound's effect on ion channel activity at the single-cell level.

Objective: To measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells or cardiomyocytes.

Methodology: Inside-Out Patch Configuration

  • Cell Isolation: Isolate single cells from the target tissue (e.g., rat mesenteric artery or guinea pig ventricle) using enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes and fill with an external solution (e.g., high K+ solution to set the K+ equilibrium potential near 0 mV).

  • Seal Formation: Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Patch Excision: Retract the pipette to excise a small patch of membrane, with the intracellular surface now facing the bath solution (inside-out).

  • Baseline Recording: Perfuse the patch with an internal solution containing an inhibitory concentration of ATP (e.g., 1 mM) to ensure KATP channels are closed at baseline. Record any channel activity.

  • This compound Application: Perfuse the patch with the same internal solution now containing this compound (e.g., 10-100 µM).

  • Data Acquisition: Record single-channel currents at a fixed holding potential (e.g., -40 mV).[24]

  • Analysis: Measure the change in channel open probability (NPo) before and after this compound application. Confirm channel identity by applying a known KATP channel blocker like Glibenclamide, which should abolish the this compound-induced activity.[9][10]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Single Cells A2 Prepare Pipette & Form Giga-Seal A1->A2 A3 Excise Membrane Patch (Inside-Out) A2->A3 B1 Record Baseline Current (with ATP) A3->B1 B2 Apply this compound + ATP Solution B1->B2 B3 Record Channel Activity B2->B3 B4 Apply Glibenclamide (Blocker Control) B3->B4 C1 Calculate Channel Open Probability (NPo) B4->C1

Caption: Workflow for inside-out patch-clamp analysis of this compound.

Protocol 2: Vascular Reactivity Assessment via Wire Myography

This method assesses the functional consequence of this compound's action—smooth muscle relaxation—in an isolated tissue preparation.

Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-constricted arterial segments.

Methodology:

  • Tissue Dissection: Isolate a segment of a resistance artery (e.g., rat thoracic aorta) and cut it into 2-3 mm rings.

  • Mounting: Mount the arterial ring in a wire myograph chamber between two stainless steel wires. One wire is fixed, and the other is connected to a force transducer.

  • Equilibration: Submerge the ring in a physiological salt solution (e.g., Krebs-Henseleit buffer), aerate with 95% O2 / 5% CO2, and maintain at 37°C. Allow it to equilibrate under a baseline tension.

  • Pre-contraction: Contract the vessel with a submaximal concentration of a vasoconstrictor agonist, such as Norepinephrine or Serotonin (e.g., 1 µM).[14] Wait for the contraction to reach a stable plateau.

  • Cumulative Dosing: Add this compound to the bath in a cumulative, log-incremental fashion (e.g., 1 nM to 100 µM).[11][12] Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

  • Analysis: Express the relaxation at each this compound concentration as a percentage of the initial pre-contraction tension. Plot the concentration-response curve and calculate the EC50 (the concentration producing 50% of the maximal relaxation).

Myograph_Workflow start Dissect & Mount Arterial Ring equilibrate Equilibrate Under Baseline Tension start->equilibrate contract Induce Stable Contraction (e.g., Norepinephrine) equilibrate->contract dose Add Cumulative Doses of this compound contract->dose record Continuously Record Tension dose->record record->dose Reach Steady State analyze Calculate % Relaxation & Determine EC50 record->analyze

References

An In-Depth Technical Guide to the Discovery and Synthesis of Pinacidil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Vasodilation

Pinacidil (N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine) emerged from a dedicated search for novel antihypertensive agents, ultimately defining a new class of drugs known as potassium channel openers.[1][2] Unlike previous vasodilators that targeted mechanisms like calcium channels or adrenergic receptors, this compound's unique mode of action involves the direct opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3][4] This action leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the muscle tissue, resulting in vasodilation and a reduction in blood pressure.[1][4] This guide provides a detailed exploration of the scientific journey behind this compound, from its conceptual discovery and rational synthesis to its fundamental mechanism of action.

Part 1: The Discovery of a Novel Antihypertensive

The development of this compound was not a serendipitous event but the result of systematic pharmacological screening and chemical modification. Initial research focused on a class of compounds known as pyridylthioureas, which showed promising antihypertensive effects.[2]

Causality Behind Experimental Choices: Researchers hypothesized that modifying the core structure could enhance potency and refine the pharmacological profile. Structure-activity relationship (SAR) studies indicated that replacing the thiourea functional group with a N-cyanoguanidine moiety led to a significant increase in activity.[2] This strategic substitution was a pivotal moment, leading directly to the synthesis of the compound designated P 1134, later named this compound.[4] Preclinical trials in hypertensive animal models confirmed its dose-dependent efficacy in lowering blood pressure, validating the chemical modifications and establishing its potential as a therapeutic agent.[2][4]

Further investigations revealed that this compound possesses an asymmetrical carbon atom, meaning it exists as two enantiomers. Subsequent studies demonstrated that the (-) enantiomer is the more pharmacologically active form both in vitro and in vivo.[4]

Part 2: Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the careful orchestration of specific chemical reactions. The most common synthetic route involves the condensation of key intermediates to form the final cyanoguanidine structure.[5]

Synthesis Workflow Diagram

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Carbodiimide Formation cluster_2 Step 3: Cyanoguanidine Formation A 4-Isothiocyanotopyridine C Thiourea Intermediate A->C B 3,3-Dimethyl-2-butanamine B->C D Thiourea Intermediate F Unsymmetrical Carbodiimide D->F Desulfurization E Triphenylphosphine (PPh3) Carbon Tetrachloride (CCl4) Triethylamine (Et3N) E->F G Unsymmetrical Carbodiimide I This compound G->I Addition H Cyanamide (H2NCN) H->I

Caption: A multi-step workflow for the chemical synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formation of the Thiourea Intermediate

  • Reaction: Condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine.

  • Rationale: This step joins the two primary structural components of the final molecule. The highly reactive isothiocyanate group readily undergoes nucleophilic attack by the amine group of the bulky alkylamine, forming a stable thiourea linkage.

  • Methodology:

    • Dissolve 3,3-dimethyl-2-butanamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add 4-isothiocyanotopyridine (1.0 eq) to the solution portion-wise at room temperature while stirring.

    • The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

    • Stir the reaction mixture for 2-4 hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product, a thiourea derivative, can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

Step 2: Formation of the Unsymmetrical Carbodiimide

  • Reaction: Desulfurization of the thiourea intermediate to form a carbodiimide.

  • Rationale: This is a critical conversion step. A mixture of triphenylphosphine and carbon tetrachloride in the presence of a base like triethylamine acts as a desulfurizing agent. The triphenylphosphine has a high affinity for sulfur, forming triphenylphosphine sulfide as a byproduct and facilitating the formation of the highly reactive carbodiimide functional group.

  • Methodology:

    • Suspend the thiourea intermediate (1.0 eq) in an anhydrous solvent like carbon tetrachloride.

    • Add triphenylphosphine (1.1 eq) and triethylamine (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

    • After cooling, the triethylamine hydrochloride salt can be removed by filtration.

    • The solvent is evaporated, and the crude carbodiimide product is typically purified by column chromatography.

Step 3: Formation of this compound (Cyanoguanidine)

  • Reaction: Addition of cyanamide to the unsymmetrical carbodiimide.

  • Rationale: The final step involves the nucleophilic addition of cyanamide to the electrophilic carbon of the carbodiimide. This reaction forms the stable N-cyanoguanidine core of the this compound molecule.

  • Methodology:

    • Dissolve the purified carbodiimide (1.0 eq) in a polar aprotic solvent such as acetonitrile.

    • Add cyanamide (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting carbodiimide is consumed.

    • Remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

Part 3: Mechanism of Action at the Molecular Level

This compound exerts its vasodilatory effects by directly targeting and activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[3][6] These channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) and a regulatory sulfonylurea receptor (SUR).

The Signaling Cascade:

  • Binding: this compound binds to a specific site on the SUR subunit of the K-ATP channel.

  • Channel Opening: This binding event increases the probability of the channel being in an open state.[6]

  • Potassium Efflux: With the channel open, potassium ions (K+) flow out of the cell, down their electrochemical gradient.[4]

  • Hyperpolarization: The loss of positive charge from within the cell causes the cell membrane potential to become more negative, a state known as hyperpolarization.[1][4]

  • Inhibition of Calcium Influx: Hyperpolarization makes it more difficult for voltage-gated calcium channels (VGCCs) to open in response to depolarizing stimuli. This reduces the influx of calcium ions (Ca2+) into the cell.[4]

  • Smooth Muscle Relaxation: Since intracellular calcium is the primary trigger for smooth muscle contraction, the reduced calcium concentration leads to relaxation of the vascular smooth muscle.

  • Vasodilation: The collective relaxation of smooth muscle cells in the walls of arterioles results in vasodilation, increasing the diameter of the blood vessels and thereby reducing peripheral resistance and lowering blood pressure.[1]

Signaling Pathway Diagram

G This compound This compound K_ATP K-ATP Channel (Kir6.x + SUR) This compound->K_ATP Binds & Activates K_Efflux K+ Efflux ↑ K_ATP->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Opening Ca_Influx Ca2+ Influx ↓ VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation & Blood Pressure ↓ Relaxation->Vasodilation

Caption: The molecular signaling pathway of this compound-induced vasodilation.

Part 4: Structure-Activity Relationship (SAR) and Analogs

The cyanoguanidine moiety is crucial for the potassium channel opening activity of this compound.[7] SAR studies have explored modifications to both the pyridine ring and the bulky alkyl group to optimize potency and selectivity.

CompoundModificationRelative Potency (Antihypertensive)Key Insight
This compound N/A (Parent Compound)1xThe combination of the 4-pyridyl and 1,2,2-trimethylpropyl groups provides a strong baseline activity.[8]
P1075 Replacement of the tert-butyl group with a bulkier adamantyl-like group>10xDemonstrates that the size and conformation of the alkyl substituent significantly impact potency.[8]
3-pyridyl analog Isomeric change from 4-pyridyl to 3-pyridyl<0.1xShows that the position of the nitrogen in the pyridine ring is critical for receptor interaction and activity.[8]

These studies underscore the precise structural requirements for effective interaction with the K-ATP channel and have guided the development of other potassium channel openers.[7]

Conclusion

This compound stands as a landmark achievement in cardiovascular pharmacology. Its discovery, born from methodical chemical exploration, opened up a new therapeutic avenue for the treatment of hypertension.[1][2] The synthesis of this compound is a classic example of medicinal chemistry, where functional groups are strategically manipulated to achieve a desired biological effect. Its mechanism, the opening of K-ATP channels, provided profound insights into the fundamental physiological processes governing vascular tone. The principles learned from the development of this compound continue to influence the design and discovery of novel ion channel modulators for a variety of diseases.

References

Pinacidil: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Pinacidil, a cyanoguanidine compound renowned for its potent activity as an ATP-sensitive potassium (K-ATP) channel opener. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, experimental applications, and analytical methodologies pertinent to the study and utilization of this compound.

Core Chemical and Physical Properties

This compound is a well-characterized small molecule with distinct physicochemical properties that are crucial for its biological activity and experimental handling. The compound exists in both anhydrous and monohydrate forms.

Table 1: Physicochemical Properties of this compound

PropertyValueFormCAS Number
CAS Number 60560-33-0Anhydrous[1][2][3]
85371-64-8Monohydrate[2][4]
Molecular Formula C₁₃H₁₉N₅Anhydrous[1][2]
C₁₃H₁₉N₅·H₂OMonohydrate[4]
Molecular Weight 245.32 g/mol Anhydrous[1][2]
263.34 g/mol Monohydrate[4]
IUPAC Name N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine-[2]
Melting Point 164-165 °CMonohydrate
Appearance Crystalline solidMonohydrate[4]
UV Maximum (λmax) 258 nmMonohydrate[4]
Solubility and Storage

This compound is a hydrophobic compound, and its solubility is a critical consideration for in vitro and in vivo experimental design.[5]

Table 2: Solubility Data for this compound Monohydrate

SolventSolubility
Ethanol~20 mg/mL
DMSO~10 mg/mL
DMF~15 mg/mL
DMF:PBS (pH 7.2) (1:8)~0.1 mg/mL

Data sourced from Cayman Chemical product information sheet.[4]

For in vivo studies, this compound can be prepared by first dissolving it in an organic solvent like DMSO and then creating a vehicle formulation, for instance, with PEG300, Tween-80, and saline.[3] It is recommended to prepare fresh aqueous solutions for daily use.[3][4]

Storage and Stability : For long-term use, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[4][6][7] Stock solutions in organic solvents should be stored at -80°C.[1]

Mechanism of Action: A Potent K-ATP Channel Opener

This compound exerts its primary pharmacological effect as a potent activator of ATP-sensitive potassium (K-ATP) channels.[3] These channels are crucial regulators of cellular excitability and are found in various tissues, including vascular smooth muscle, cardiac muscle, and pancreatic β-cells.

The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.x) subunits that form the ion-conducting pore, and four regulatory sulfonylurea receptor (SURx) subunits.[8] The specific subunit composition varies between tissues, conferring different pharmacological properties.

This compound's vasodilatory effects are primarily mediated through its interaction with K-ATP channels in vascular smooth muscle cells, which are predominantly composed of Kir6.1 and SUR2B subunits.[8][9][10]

The binding of this compound to the SUR2B subunit induces a conformational change in the channel complex, leading to an increase in the channel's open probability.[9][10] This results in an efflux of potassium ions (K⁺) from the cell, following the electrochemical gradient.[3] The loss of positive charge leads to hyperpolarization of the cell membrane.[11][12] This hyperpolarization closes voltage-gated calcium channels (VGCCs), reducing the influx of extracellular calcium (Ca²⁺). The subsequent decrease in intracellular Ca²⁺ concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance and blood pressure.[13]

Some studies suggest that this compound's action may also involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, further contributing to its effects on ion channels like the Na⁺/Ca²⁺ exchanger in cardiac myocytes.[14]

Pinacidil_Mechanism cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound KATP_Channel K-ATP Channel (Kir6.1/SUR2B) This compound->KATP_Channel Binds & Activates K_efflux K⁺ Efflux KATP_Channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channels Hyperpolarization->VGCC Inhibits Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation

Caption: Mechanism of this compound-induced vasodilation.

Synthesis and Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common route involves the condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate.[2] This intermediate is then treated with triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide. Finally, the addition of cyanamide affords this compound.[2]

Pinacidil_Synthesis cluster_synthesis This compound Synthesis Pathway reagent reagent start1 4-Isothiocyanotopyridine intermediate1 Thiourea Intermediate start1->intermediate1 start2 3,3-Dimethyl-2-butanamine start2->intermediate1 intermediate2 Unsymmetrical Carbodiimide intermediate1->intermediate2 + PPh₃, CCl₄, Et₃N product This compound intermediate2->product + Cyanamide

Caption: Simplified synthetic pathway for this compound.

Experimental Protocols and Applications

This compound is a valuable tool in cardiovascular research and beyond. Its ability to selectively open K-ATP channels allows for the investigation of their role in various physiological and pathophysiological processes.

In Vitro Vasorelaxation Assay in Rat Aortic Rings

This protocol outlines a standard method to assess the vasorelaxant properties of this compound.

Objective: To determine the concentration-dependent vasorelaxant effect of this compound on pre-contracted rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Wash out the KCl and allow the rings to return to baseline.

  • Pre-contraction:

    • Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 20 mM).[15]

    • Allow the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.1 µM to 100 µM).[3]

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Other Research Applications
  • Cardioprotection: Investigating the protective effects of this compound against ischemia-reperfusion injury in cardiac models.

  • Neuroscience: Studying the role of K-ATP channels in neurovascular coupling, neuroprotection, and conditions like epilepsy.[10]

  • Metabolic Research: Examining the influence of K-ATP channel modulation on insulin secretion from pancreatic β-cells.

Analytical Methodologies

Accurate quantification of this compound in biological matrices and pharmaceutical formulations is essential for research and development. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly employed method.

Table 3: General Parameters for HPLC-UV Analysis of this compound

ParameterTypical Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol)
Detection Wavelength 258 nm (λmax of this compound)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL
Sample Preparation Protein precipitation or solid-phase extraction for biological samples

Note: Method parameters should be optimized and validated for the specific application and matrix.

Toxicology and Safety Profile

This compound is considered hazardous and should be handled with appropriate personal protective equipment.

  • Acute Toxicity: Harmful if swallowed.[16]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[16]

  • GHS Hazard Statements: H302, H315, H319, H335.[16]

In clinical use as an antihypertensive, side effects are typically related to its vasodilator activity and can include headache, edema, palpitations, and tachycardia.[13]

References

An In-Depth Technical Guide to In-Vitro Studies on the Mode of Action of Pinacidil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the in-vitro methodologies used to elucidate the mode of action of Pinacidil, a potent vasodilator that functions by opening ATP-sensitive potassium (KATP) channels. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pharmacology of KATP channels and presents detailed, field-proven protocols for the core experimental techniques required to characterize this compound's effects. We will explore the causality behind experimental choices, focusing on patch-clamp electrophysiology and non-radioactive rubidium efflux assays as primary investigative tools. The guide synthesizes data into comparative tables and visual diagrams to provide a clear, authoritative framework for studying this compound and other potassium channel openers.

Introduction: this compound and the KATP Channel

This compound is a well-characterized antihypertensive agent whose therapeutic effect—the relaxation of vascular smooth muscle—stems from its activity as a potassium channel opener (KCO).[1][2] Specifically, this compound targets ATP-sensitive potassium (KATP) channels, a unique class of ion channels that couple the metabolic state of a cell to its electrical excitability.[3][4] By opening these channels, this compound increases potassium (K+) efflux from the cell, leading to membrane hyperpolarization.[2][5] This change in membrane potential causes the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and ultimately leading to vasodilation.[1] Understanding the precise in-vitro mode of action is critical for the development of next-generation KCOs with improved tissue selectivity and therapeutic profiles.

The KATP Channel: Molecular Architecture and Gating

To study this compound, one must first understand its target. KATP channels are hetero-octameric protein complexes formed by two distinct subunits:

  • Pore-Forming Subunit (Kir6.x): Four inwardly rectifying potassium channel subunits (Kir6.1 or Kir6.2) assemble to form the central pore through which potassium ions flow.[6] The Kir6.x subunit contains the binding site for ATP; when ATP binds, the channel is inhibited (closed).[3]

  • Regulatory Subunit (SURx): Each Kir6.x subunit is associated with a regulatory sulfonylurea receptor (SUR1, SUR2A, or SUR2B).[6] The SUR subunit is the primary target for sulfonylurea drugs (like glibenclamide, an inhibitor) and potassium channel openers like this compound.[5] It also confers sensitivity to intracellular nucleotides like Mg-ADP, which stimulates channel activity.[4][7]

The specific combination of Kir6.x and SURx subunits determines the channel's tissue distribution and pharmacological properties. For instance, channels in vascular smooth muscle are typically composed of Kir6.1/SUR2B, while those in cardiac muscle are Kir6.2/SUR2A.[3][8][9] this compound shows a preference for channels containing the SUR2B subunit, which is predominantly found in vascular smooth muscle.[5][9][10]

Core In-Vitro Methodologies for Assessing this compound's Action

Characterizing the interaction of this compound with KATP channels requires a multi-faceted approach. Electrophysiology provides direct, high-fidelity measurement of channel activity, while ion flux assays offer a functional, higher-throughput alternative.

Electrophysiology: The Gold Standard for Channel Characterization

3.1.1 Principle of Patch-Clamp The patch-clamp technique is a powerful electrophysiological method that allows for the recording of ionic currents through single or multiple ion channels in a patch of cell membrane.[11][12] For studying this compound, the whole-cell voltage-clamp configuration is most common.[13][14] In this setup, a glass micropipette forms a tight, high-resistance seal with the cell membrane. Mild suction is then applied to rupture the membrane patch, granting the electrode electrical access to the entire cell interior.[13] This allows the experimenter to "clamp" the membrane voltage at a set potential and measure the resulting currents flowing across the entire cell membrane, providing a direct readout of net KATP channel activity.

3.1.2 Detailed Protocol: Whole-Cell Voltage Clamp Measurement of this compound-Activated KATP Currents This protocol is designed for a cell line (e.g., HEK293) stably expressing the KATP channel of interest, such as Kir6.1/SUR2B.[8][15]

A. Required Reagents and Solutions:

  • External (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjusted to pH 7.4 with KOH. Rationale: The high external K+ concentration sets the K+ equilibrium potential near 0 mV, allowing for the measurement of outward currents at positive potentials.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 3 MgATP. Adjusted to pH 7.2 with KOH. Rationale: EGTA chelates free calcium to prevent activation of Ca²⁺-activated channels. A sub-maximal inhibitory concentration of MgATP is included to keep basal KATP activity low, allowing for clear observation of activation by this compound.[7]

  • Cell Culture: HEK293 cells transfected with Kir6.1 and SUR2B subunits, plated on glass coverslips.

  • Test Compounds: this compound stock solution (e.g., 10 mM in DMSO), Glibenclamide stock solution (e.g., 10 mM in DMSO).

B. Equipment:

  • Patch-clamp amplifier and digitizer

  • Inverted microscope with manipulators

  • Glass capillary puller and microforge

  • Perfusion system

C. Step-by-Step Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[13]

  • Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and begin perfusion with the external solution.

  • Obtaining a Seal: Under visual guidance, carefully approach a target cell with the pipette tip. Apply slight positive pressure. Once the tip touches the cell membrane, release the pressure and apply gentle negative suction to form a high-resistance "giga-seal" (>1 GΩ).

  • Establishing Whole-Cell Configuration: After a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip. This establishes the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -75 mV. Apply a voltage-ramp protocol (e.g., ramp from -120 mV to +120 mV over 2 seconds) every 20 seconds to measure the current-voltage (I-V) relationship.[8] Record a stable baseline current for 2-3 minutes.

  • Compound Application: Switch the perfusion system to the external solution containing the desired concentration of this compound (e.g., 10 µM). Continue recording using the same voltage-ramp protocol. A significant increase in outward current indicates the opening of KATP channels.[15]

  • Dose-Response Analysis: To determine the EC₅₀, apply increasing concentrations of this compound sequentially, allowing the current to reach a steady state at each concentration.

  • Validation with Inhibitor: Following activation with this compound, apply a known KATP channel blocker like Glibenclamide (e.g., 10 µM) to confirm that the observed current is indeed mediated by KATP channels. The current should be significantly inhibited.[6][16]

Functional Ion Flux Assays: A Higher-Throughput Approach

3.2.1 Principle of Rubidium Efflux Assay While electrophysiology offers unparalleled detail, its throughput is low. For screening compounds or performing detailed dose-response studies, ion flux assays are more efficient. Since Rubidium (Rb+) is similar in size and charge to K+, it can pass through open potassium channels.[17][18] The non-radioactive Rb+ efflux assay uses this principle to measure KATP channel activity.[19] Cells are first loaded with Rb+. Subsequently, the medium is replaced with a buffer containing test compounds (like this compound), and the amount of Rb+ that exits the cell into the supernatant over time is measured using Flame Atomic Absorption Spectrometry (Flame-AAS).[17][18][20] An increase in Rb+ efflux corresponds to an increase in KATP channel opening.

3.2.2 Detailed Protocol: Non-Radioactive Rubidium Efflux Assay This protocol is adapted for a 96-well plate format, suitable for screening.[21]

A. Required Reagents and Solutions:

  • Cell Culture: HEK293 cells expressing Kir6.1/SUR2B, grown to confluence in a 96-well plate.

  • Loading Buffer (in mM): 140 RbCl, 5 Glucose, 10 HEPES, 2 CaCl₂, 1 MgCl₂. Adjusted to pH 7.4.

  • Wash Buffer (in mM): Standard physiological salt solution without Rb+ or K+.

  • Stimulation Buffer (in mM): 140 NaCl, 5 KCl, 5 Glucose, 10 HEPES, 2 CaCl₂, 1 MgCl₂. Adjusted to pH 7.4. Rationale: The physiological K+ concentration provides a driving force for Rb+ to exit the cell through open channels.

  • Test Compounds: Serial dilutions of this compound and control compounds (e.g., vehicle, glibenclamide) prepared in Stimulation Buffer.

  • Lysis Buffer: 0.1% Triton X-100 in deionized water.

B. Equipment:

  • 96-well plate compatible Flame Atomic Absorption Spectrometer (AAS).

  • Multichannel pipettes or automated liquid handler.

  • Cell culture incubator.

C. Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow until they form a confluent monolayer.

  • Rb+ Loading: Aspirate the culture medium and wash the cells once with Wash Buffer. Add 100 µL of Loading Buffer to each well and incubate for 2-4 hours at 37°C. This allows the cells to accumulate Rb+.

  • Washing: Carefully aspirate the Loading Buffer. Wash the cell monolayer 4-5 times with 200 µL of ice-cold Wash Buffer to remove all extracellular Rb+. Rationale: Thorough washing is critical to minimize background signal and achieve a good signal-to-noise ratio.

  • Stimulation: Add 100 µL of Stimulation Buffer containing the appropriate concentration of this compound (or control compounds) to each well. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Sample Collection: After incubation, carefully transfer the supernatant (which contains the effluxed Rb+) from each well to a new 96-well plate for analysis.

  • Cell Lysis: Add 100 µL of Lysis Buffer to the original cell plate. This releases the Rb+ remaining inside the cells.

  • Quantification by AAS: Measure the Rb+ concentration in both the supernatant plate and the lysate plate using a Flame-AAS instrument calibrated with Rb+ standards.

  • Data Calculation: Calculate the percentage of Rb+ efflux for each well using the formula: % Efflux = [Rb+_supernatant / (Rb+_supernatant + Rb+_lysate)] * 100

Data Interpretation and Expected Outcomes

Analyzing Electrophysiological Data

The primary output is a current measurement (in picoamperes, pA). This compound application should result in a dose-dependent increase in outward current at positive potentials. By plotting the normalized current increase against the log of this compound concentration, a sigmoidal dose-response curve can be generated to calculate the EC₅₀ (half-maximal effective concentration).

Analyzing Ion Flux Data

The primary output is the percentage of Rb+ efflux. A dose-response curve can be generated by plotting % Efflux against the log of this compound concentration. This allows for the calculation of an EC₅₀ value, which should be comparable to that obtained from electrophysiology.

Comparative Efficacy of this compound

This compound's efficacy can vary depending on the specific SUR subunit present in the KATP channel complex. Studies have shown that this compound is similarly potent on channels containing either SUR2A or SUR2B subunits.

Table 1: Representative EC₅₀ Values for this compound on Cloned KATP Channels

Channel Composition Expression System Assay Method This compound EC₅₀ (µM) Reference
Kir6.2 / SUR2B HEK293T Cells Whole-Cell Patch Clamp ~2 µM [6][22]
Kir6.2 / SUR2A HEK293T Cells Whole-Cell Patch Clamp ~10 µM [6][22]

| Kir6.1 / SUR2B | T-Rex-HEK293 Cells | Thallium Flux Assay | 7.3 µM |[23] |

Mechanistic Insights and Visualization

Signaling Pathway of this compound-Induced Vasodilation

The sequence of events from this compound binding to smooth muscle relaxation can be visualized as a clear signaling cascade.

G cluster_membrane Cell Membrane KATP KATP Channel (Kir6.1/SUR2B) K_efflux K⁺ Efflux KATP->K_efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx (Reduced) VGCC->Ca_influx This compound This compound This compound->KATP Binds to SUR2B subunit Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VGCC Inactivates K_efflux->Hyperpolarization Causes Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca Leads to Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation Results in

Caption: this compound binds the SUR2B subunit of the KATP channel, causing K+ efflux and hyperpolarization.
Experimental Workflow Comparison

The workflows for electrophysiology and ion flux assays are distinct, reflecting their respective strengths in detail versus throughput.

G cluster_ep Workflow 1: Whole-Cell Patch Clamp cluster_flux Workflow 2: Rubidium Efflux Assay ep1 Prepare Solutions & Fabricate Pipette ep2 Approach Single Cell & Form Giga-Seal ep1->ep2 ep3 Rupture Membrane (Go Whole-Cell) ep2->ep3 ep4 Record Baseline Current ep3->ep4 ep5 Apply this compound & Record Response ep4->ep5 ep6 Analyze I-V Curve & Calculate EC₅₀ ep5->ep6 flux1 Seed Cells in 96-Well Plate flux2 Load Cells with Rubidium (Rb⁺) flux1->flux2 flux3 Wash to Remove Extracellular Rb⁺ flux2->flux3 flux4 Apply this compound & Incubate flux3->flux4 flux5 Collect Supernatant & Lyse Cells flux4->flux5 flux6 Measure Rb⁺ by AAS & Calculate % Efflux flux5->flux6 start start->ep1 High Detail Low Throughput start->flux1 Low Detail High Throughput

Caption: Comparison of high-detail electrophysiology vs. high-throughput ion flux assay workflows.

Conclusion

The in-vitro characterization of this compound's mode of action relies on a robust set of well-established techniques. Patch-clamp electrophysiology provides definitive, high-resolution evidence of KATP channel opening, while non-radioactive rubidium efflux assays offer a scalable method for determining functional potency and conducting structure-activity relationship studies. By employing these self-validating protocols, researchers can accurately quantify the effects of this compound and similar KCOs on specific KATP channel subtypes. This foundational knowledge is essential for the rational design of novel therapeutics targeting the cardiovascular system and other tissues where KATP channels play a critical physiological role.

References

Preclinical Investigations of Pinacidil Enantiomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pinacidil, a potent vasodilator, has been a cornerstone in the study of ATP-sensitive potassium (KATP) channels. Its therapeutic effects are primarily attributed to the opening of these channels in vascular smooth muscle, leading to hyperpolarization and relaxation. As a chiral molecule, this compound exists as two enantiomers, (+) and (-), which exhibit marked differences in their pharmacological profiles. This technical guide provides an in-depth exploration of the preclinical investigations of this compound enantiomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the stereoselective pharmacology, mechanism of action, and key preclinical experimental designs, underscoring the critical importance of enantiomeric purity in drug development.

Introduction: The Significance of Chirality in this compound's Action

This compound, chemically known as N"-cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine, possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers: the (+) and (-) enantiomers.[1] Early preclinical studies revealed that the vasodilatory and antihypertensive effects of racemic this compound are not equally distributed between these enantiomers.[1][2] The (-) enantiomer is significantly more potent in its channel-opening activity and subsequent physiological effects compared to the (+) enantiomer.[1][2][3] This stereoselectivity highlights a fundamental principle in pharmacology: the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. For researchers in drug development, understanding and characterizing the distinct properties of each enantiomer is not merely an academic exercise but a crucial step in optimizing therapeutic efficacy and minimizing potential off-target effects.

Stereoselective Pharmacodynamics: Unraveling the Enantiomeric Difference

The primary mechanism of action for this compound is the opening of ATP-sensitive potassium (KATP) channels.[4][5][6] These channels are complex proteins composed of a pore-forming subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[7] this compound and its analogs primarily interact with the SUR subunit.[7]

Differential Affinity for the KATP Channel

Preclinical evidence consistently demonstrates that the (-) enantiomer of this compound is the more potent activator of KATP channels. In vitro studies on isolated vascular smooth muscle preparations, such as rat aorta and portal vein, have shown that (-)-pinacidil is approximately 20 times more potent than (+)-pinacidil in producing relaxation.[2] This difference in potency is attributed to a higher affinity of the (-) enantiomer for its binding site on the SUR subunit of the KATP channel.

Functional Consequences of Stereoselective Binding

The differential binding affinity translates directly to distinct functional outcomes. The opening of KATP channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[1][2] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open in response to depolarizing stimuli, thereby reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[1] Electrophysiological studies, such as those using intracellular microelectrodes, have confirmed that (-)-pinacidil is more effective at hyperpolarizing vascular smooth muscle cells than (+)-pinacidil.[3]

The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation:

pinacidil_pathway This compound (-)-Pinacidil SUR Sulfonylurea Receptor (SUR) [KATP Channel Subunit] This compound->SUR Binds to Kir Kir6.x [KATP Channel Pore] SUR->Kir Modulates K_efflux K+ Efflux Kir->K_efflux Opens to allow Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits opening of Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Reduces Relaxation Vascular Smooth Muscle Relaxation Ca_influx->Relaxation Results in

Caption: Signaling pathway of (-)-Pinacidil leading to vasodilation.

Pharmacokinetic Profile: A Stereoselective Journey in the Body

The disposition and metabolism of this compound also exhibit stereoselectivity. Studies in rats have shown that after administration of racemic this compound, the plasma concentrations of the two enantiomers can differ over time.[8]

Metabolism and Excretion

The primary metabolite of this compound is its pyridine-N-oxide.[1][8] The N-oxidation process in the liver has been shown to be stereoselective, with a preference for the N-oxidation of the (-)-enantiomer in male rats.[8] This leads to different enantiomeric ratios of both the parent drug and its metabolite in plasma and urine.[8] Such stereoselective metabolism is a critical consideration in preclinical toxicology and dose-response studies, as the exposure to each enantiomer can vary significantly.

Parameter (+)-Pinacidil (-)-Pinacidil Reference
Potency (Vasorelaxation) LowerHigher (~20x)[2]
Metabolism (N-oxidation in male rats) SlowerFaster[8]
Primary Metabolite This compound-pyridine-N-oxideThis compound-pyridine-N-oxide[1][8]

Table 1: Comparative preclinical properties of this compound enantiomers.

Key Preclinical Experimental Workflows

To thoroughly investigate the preclinical profile of this compound enantiomers, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Assessment of Vasorelaxant Activity

A fundamental experiment to determine the potency of this compound enantiomers is the in vitro assessment of their vasorelaxant effects on isolated arterial rings.

Experimental Protocol: Isometric Tension Studies in Isolated Aortic Rings

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing K-H solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as norepinephrine (1 µM).

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of (+)-pinacidil or (-)-pinacidil are added to the organ bath. The resulting relaxation is recorded isometrically.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by norepinephrine. The EC50 values (the concentration of the drug that produces 50% of the maximal response) for each enantiomer are calculated and compared.

The following diagram outlines this experimental workflow:

vasorelaxation_workflow start Start: Excise Thoracic Aorta prep Prepare Aortic Rings (2-3 mm) start->prep mount Mount Rings in Organ Bath prep->mount equilibrate Equilibrate (60-90 min, 2g tension) mount->equilibrate contract Pre-contract with Norepinephrine (1 µM) equilibrate->contract add_drug Add Cumulative Concentrations of This compound Enantiomer contract->add_drug record Record Isometric Tension add_drug->record analyze Analyze Data: Calculate EC50 record->analyze end End: Compare Potency analyze->end

Caption: Workflow for in vitro vasorelaxation assay.

In Vivo Assessment of Antihypertensive Activity

To translate the in vitro findings to a physiological system, the antihypertensive effects of the this compound enantiomers are evaluated in animal models of hypertension, such as the spontaneously hypertensive rat (SHR).

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

  • Animal Model: Adult male SHRs are used.

  • Blood Pressure Monitoring: Blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer or indirectly using a tail-cuff system.

  • Drug Administration: The this compound enantiomers are administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is also included.

  • Data Collection: Blood pressure and heart rate are monitored continuously or at regular intervals before and after drug administration for several hours.

  • Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose and enantiomer. Dose-response curves are constructed to compare the antihypertensive potency.

Synthesis and Resolution of this compound Enantiomers

The availability of enantiomerically pure compounds is a prerequisite for these preclinical investigations. While the synthesis of racemic this compound is well-established, the resolution of the enantiomers is a critical step.

Common methods for enantiomeric resolution include:[9][10]

  • Classical Chemical Resolution: This involves the formation of diastereomeric salts by reacting the racemic this compound with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[10]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[11][12] This method relies on the differential interaction of the enantiomers with the chiral environment of the column.

Conclusion: Implications for Drug Development

The preclinical investigation of this compound enantiomers provides a compelling case study on the importance of stereochemistry in drug action. The significantly higher potency of the (-)-enantiomer as a vasodilator and antihypertensive agent underscores the potential for developing a more effective and safer therapeutic by using the single, active isomer. For drug development professionals, this emphasizes the necessity of:

  • Early-stage enantiomeric profiling: The pharmacological and pharmacokinetic properties of individual enantiomers should be characterized early in the drug discovery process.

  • Development of stereoselective syntheses or efficient resolution methods: Robust and scalable methods for obtaining enantiomerically pure compounds are essential.

  • Thorough preclinical evaluation of the chosen enantiomer: A comprehensive preclinical package, including pharmacology, pharmacokinetics, and toxicology, is required to support the clinical development of a single-enantiomer drug.

By embracing a deep understanding of stereoisomerism, the pharmaceutical industry can continue to innovate and deliver drugs with improved therapeutic indices.

References

Pinacidil and Hair Growth: A Critical Examination of the Potassium Channel Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Senior Application Scientist Synthesis

Abstract

Pinacidil, a cyanoguanidine derivative, was initially developed as a potent antihypertensive agent due to its function as a peripheral vasodilator.[1][2] Its clinical use, however, revealed a consistent and intriguing side effect: hypertrichosis, the excessive growth of hair.[1] This observation placed this compound, alongside the structurally dissimilar minoxidil, into a class of drugs known as potassium channel openers (KCOs) that stimulate hair growth. The prevailing hypothesis posits that these agents act by opening ATP-sensitive potassium (KATP) channels within the hair follicle, leading to a cascade of events that promotes and prolongs the anagen (growth) phase of the hair cycle.[3][4][5] However, the precise mechanism remains a subject of intense scientific scrutiny, with some electrophysiological studies challenging the direct action of KCOs on key follicular cells. This guide provides a comprehensive technical overview of this compound's role in hair growth, critically evaluates the evidence supporting and contradicting the KATP channel hypothesis, presents detailed experimental protocols for investigation, and discusses the implications for future drug development in the field of alopecia treatment.

The Genesis of the Potassium Channel Opener (KCO) Hypothesis

The link between KCOs and hair growth is a classic example of clinical serendipity. Drugs designed to relax vascular smooth muscle by opening potassium channels were observed to have a mitogenic effect on hair follicles.

This compound: From Vasodilator to Hair Growth Stimulant

This compound functions by opening ATP-sensitive potassium channels in the plasma membranes of vascular smooth muscle cells.[1][2] This efflux of potassium ions causes hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels.[6] The resulting decrease in intracellular calcium leads to smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[2][6] The concurrent observation of hypertrichosis in 2% to 13% of patients suggested that a similar mechanism could be at play within the complex microenvironment of the hair follicle.[1]

A Unifying Hypothesis for KCO-Induced Hair Growth

The discovery that multiple, structurally diverse KCOs—including minoxidil, diazoxide, and this compound—all induced hypertrichosis led to the formulation of the "potassium channel hypothesis".[4][5] This hypothesis suggests that the opening of KATP channels is a fundamental regulatory mechanism for hair growth.[3][4] Correlative studies have shown that a range of KCOs, such as this compound, cromakalim, and the this compound analog P-1075, can maintain the anagen phase in cultured mouse vibrissa follicles, lending strong support to this theory.[3][4]

The Electrophysiological Landscape of the Hair Follicle

To understand this compound's action, one must first characterize the ion channels present in the hair follicle, particularly in the dermal papilla and outer root sheath cells, which are critical for regulating the hair cycle.

ATP-Sensitive Potassium (KATP) Channels

KATP channels are octameric protein complexes that couple the metabolic state of a cell (as reflected by ATP/ADP ratios) to its electrical excitability.[5] They are composed of two distinct subunits:

  • Pore-forming inwardly rectifying potassium channel (Kir6.x) subunits: These form the central pore through which potassium ions flow.

  • Regulatory sulfonylurea receptor (SURx) subunits: These are ATP-binding cassette transporters that bind ATP, ADP, and pharmacological agents like this compound and sulfonylurea blockers (e.g., glibenclamide).[5]

KATP Channel Subunit Expression in Human Hair Follicles

Molecular studies have confirmed the presence of KATP channel subunit transcripts in human hair follicles. Specifically, research has identified the expression of:

  • SUR1 and SUR2B (regulatory subunits)

  • Kir6.1 and Kir6.2 (pore-forming subunits)[7][8]

Notably, the distribution of these subunits appears to be cell-type specific. The epithelial matrix primarily expresses a Kir6.2/SUR1 channel configuration, while the dermal papilla and surrounding sheath express a Kir6.1/SUR2B configuration.[7][9][10] This is a critical distinction, as minoxidil is thought to act primarily on SUR2-containing channels, suggesting the dermal papilla is a key target.[7]

This compound's Mechanism of Action: A Critical Examination

While the KCO hypothesis is compelling, the precise cellular and molecular targets of this compound within the hair follicle remain debated. The direct, causal link between KATP channel opening in dermal papilla cells and hair growth is not fully established.

The Direct Activation Hypothesis and Conflicting Evidence

The primary hypothesis states that this compound directly binds to and opens KATP channels (likely the Kir6.1/SUR2B type) on dermal papilla cells. This is theorized to prolong the anagen phase by modulating intracellular signaling.

However, several key electrophysiological studies using the patch-clamp technique have failed to demonstrate this direct activation.[11][12] These studies reported:

  • An inability to detect functional KATP channels in cultured human dermal papilla and outer root sheath cells.[11][12][13][14]

  • The failure of both this compound and minoxidil sulfate to activate any discernible K+ channel currents or to increase 86Rb+ efflux (a measure of K+ movement) in these specific cell types.[13]

  • The dominant channel type identified in dermal papilla cells was a large-conductance Ca2+-activated K+ (KCa) channel, which was not activated by this compound.[11][12]

These findings suggest that the hair growth-promoting effect of this compound may be more complex than a simple, direct activation of KATP channels on dermal papilla cells.[11]

Alternative and Complementary Mechanisms

Given the conflicting data, several alternative or complementary hypotheses have been proposed:

  • Vasodilation and Enhanced Microcirculation: this compound is a potent vasodilator.[2][15] It is plausible that increased blood flow to the dermal papilla provides more nutrients and oxygen, thereby supporting the high metabolic activity required for anagen.[13][16]

  • Action on Other Cell Types: The hair follicle is a complex ecosystem. This compound may act on other cells, such as vascular smooth muscle cells in the surrounding vasculature or even immune cells, which in turn release growth factors that stimulate the dermal papilla and epithelial matrix.[11]

  • Downstream Signaling Pathways: The effect of KCOs might involve downstream signaling cascades that are indirectly triggered. For instance, changes in membrane potential could influence the expression or secretion of key growth factors like Vascular Endothelial Growth Factor (VEGF) or Insulin-like Growth Factor-1 (IGF-1), which are known to be modulated by minoxidil.[17][18] Key pathways in the dermal papilla, such as Wnt/β-catenin and BMP, are crucial for hair cycle regulation and could be indirectly influenced.[19][20][21]

Pinacidil_Mechanism_Hypothesis cluster_KCO Potassium Channel Opener (KCO) cluster_Vessel Vascular Smooth Muscle cluster_Growth Physiological Outcome This compound This compound Vasodilation Vasodilation This compound->Vasodilation Direct Action KATP KATP This compound->KATP Binds & Opens (Primary Hypothesis) BloodFlow ↑ Microcirculation ↑ Nutrient Supply Vasodilation->BloodFlow Anagen Anagen Phase Prolongation BloodFlow->Anagen GrowthFactors ↑ Growth Factor Expression (e.g., VEGF) GrowthFactors->Anagen Ca_in Ca_in Ca_in->GrowthFactors

Experimental Protocols for Investigating this compound's Effects

To rigorously test the KCO hypothesis and elucidate this compound's mechanism, a multi-pronged experimental approach is required.

Protocol: Ex Vivo Hair Follicle Organ Culture

This assay directly measures the effect of a compound on hair shaft elongation in an intact, isolated follicle.

Methodology:

  • Source: Obtain scalp biopsies from consenting human donors or use animal models like C57BL/6 mice in the anagen phase of the hair cycle.[22][23]

  • Microdissection: Under a dissecting microscope, isolate individual anagen VI hair follicles from the subcutaneous fat.

  • Culturing: Place each follicle in an individual well of a 24-well plate containing 1 mL of Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

  • Treatment: Add this compound (or other test compounds) at various concentrations (e.g., 1 µM - 100 µM) to the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Minoxidil).

  • Incubation: Culture the follicles at 37°C in a 5% CO2 incubator for 7-10 days.

  • Measurement: Each day, capture a digital image of each follicle. Use imaging software to measure the length of the hair shaft extending from the base of the follicle.

  • Analysis: Calculate the mean daily growth rate for each treatment group and assess statistical significance compared to the vehicle control.

Protocol: Patch-Clamp Electrophysiology on Cultured Dermal Papilla Cells

This is the gold-standard technique for directly measuring ion channel activity.[3]

Methodology:

  • Cell Culture: Isolate and culture human dermal papilla (DP) cells from hair follicles.

  • Preparation: Plate DP cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2). Note: ATP is included to allow for the detection of ATP-sensitive channels.

  • Recording: Using a micromanipulator and amplifier, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the cell membrane.

  • Configuration:

    • Whole-Cell: Apply suction to rupture the membrane patch, allowing measurement of currents across the entire cell membrane. Apply voltage steps (e.g., from -80 mV to +60 mV) to elicit currents.

    • Inside-Out: After forming a seal, pull the pipette away to excise a patch of membrane, exposing the intracellular face to the bath solution. This allows for direct application of drugs to the channel's inner surface.

  • Drug Application: Perfuse this compound (10 µM) onto the cell (whole-cell) or the excised patch (inside-out) and record any changes in K+ current. Use Glibenclamide (a KATP channel blocker) to test for inhibition.

  • Analysis: Analyze the current-voltage (I-V) relationship to determine if this compound induces an outward K+ current consistent with KATP channel opening.

Protocol: ⁸⁶Rb⁺ (Rubidium) Efflux Assay

This biochemical assay provides a macroscopic measure of potassium channel activity across a population of cells or tissues.[3]

Methodology:

  • Loading: Incubate cultured cells (e.g., DP cells) or isolated follicles in a medium containing ⁸⁶Rb⁺ (a radioactive potassium analog) for 2-4 hours to allow for cellular uptake.

  • Washing: Rapidly wash the cells with a non-radioactive, ice-cold buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add a buffer containing the test compound (this compound) or a high-K+ solution (positive control) to stimulate channel opening.

  • Efflux Measurement: At specific time intervals (e.g., 1, 2, 5, 10 minutes), collect the supernatant (extracellular buffer).

  • Lysis: At the end of the experiment, lyse the cells to measure the remaining intracellular ⁸⁶Rb⁺.

  • Quantification: Measure the radioactivity in the supernatant and lysate samples using a scintillation counter.

  • Analysis: Calculate the rate of ⁸⁶Rb⁺ efflux as a percentage of the total initial intracellular radioactivity. Compare the rate in this compound-treated samples to vehicle controls.

Experimental_Workflow cluster_invitro Tier 1: In Vitro / Ex Vivo Screening cluster_mechanistic Tier 2: Mechanistic Validation cluster_invivo Tier 3: In Vivo Efficacy start Start: Novel Compound (e.g., this compound Analog) rb_efflux 86Rb+ Efflux Assay (Assess K+ Conductance) start->rb_efflux follicle_culture Ex Vivo Follicle Culture (Assess Hair Shaft Elongation) start->follicle_culture patch_clamp Patch-Clamp Electrophysiology (Confirm Direct Channel Activation) rb_efflux->patch_clamp Positive Hit follicle_culture->patch_clamp Positive Hit molecular RT-PCR / Western Blot (Assess Growth Factor Gene/Protein Expression) patch_clamp->molecular Clarify Downstream Effects animal_model Animal Model (e.g., Stumptail Macaque, C57BL/6 Mouse) patch_clamp->animal_model molecular->animal_model measurement Measure Hair Weight / Anagen Induction animal_model->measurement end Candidate for Clinical Development measurement->end

Data Synthesis and Comparative Analysis

Quantitative data from various studies provide correlative evidence for the role of KCOs in hair growth.

Table 1: Comparative Efficacy of KCOs on Hair Growth

CompoundClassIn Vitro Effect (Mouse Vibrissae)In Vivo Effect (Stumptail Macaque)Reference(s)
This compound Cyanoguanidine+ (Stimulates hair growth)+ (Stimulates hair growth)[3],[4]
Minoxidil Pyrimidine derivative+ (Stimulates hair growth)+ (Stimulates hair growth)[3],[4]
P-1075 This compound Analog++ (Potent stimulation)++ (Potent stimulation)[4],[24]
Cromakalim Benzopyran+ (Stimulates hair growth)+ (Stimulates hair growth)[4],[24]
RP-49,356 Thiane-1-oxide+ (Stimulates hair growth)- (No significant effect)[3],[4]
Diazoxide Benzothiadiazine+/- (Weak effect/low solubility)Not reported in comparative study[4]

'+' indicates a positive stimulatory effect; '++' indicates a potent effect; '-' indicates no significant effect; '+/-' indicates a weak or inconclusive effect.

The data show a strong, but not perfect, correlation between KCO activity and hair growth stimulation. The discordance seen with RP-49,356, which is active in vitro but not in vivo, highlights the complexities of topical formulation, drug delivery, and metabolism in achieving a therapeutic effect.[3][4]

Implications for Drug Development and Future Research

The investigation into this compound and other KCOs opens several avenues for the development of next-generation alopecia treatments.

  • Targeting Specific KATP Subunits: The discovery that dermal papillae express Kir6.1/SUR2B channels suggests that designing drugs with high selectivity for this specific channel configuration could maximize efficacy on the hair follicle while minimizing systemic side effects (e.g., on pancreatic SUR1 or cardiac SUR2A channels).[7]

  • Novel KCO Scaffolds: Research into novel chemical structures that retain the potassium channel opening activity of this compound but have improved potency or pharmacokinetic properties is ongoing.[25]

  • Advanced Delivery Systems: The efficacy of any topical agent is highly dependent on its ability to penetrate the stratum corneum and reach the hair bulb. Developing advanced formulations, such as nanoparticle-based systems, can improve drug delivery to the follicular target.[18][26][27]

  • Combination Therapies: Combining KCOs like this compound with drugs that act on different pathways, such as androgen receptor blockers (e.g., finasteride), could offer a synergistic approach to treating androgenetic alopecia.[28][29]

Conclusion

This compound's role in hair growth is intrinsically linked to its identity as a potassium channel opener. The KCO hypothesis provides a robust framework, supported by extensive correlative data from both in vitro and in vivo models. However, the mechanism is more nuanced than initially presumed. Direct electrophysiological evidence for KATP channel activation in key follicular cells like the dermal papilla remains elusive, suggesting that indirect mechanisms, such as enhanced microcirculation or actions on other cell types, play a significant, and perhaps primary, role. For drug development professionals, this underscores the importance of a multi-faceted screening approach that goes beyond simple channel activation assays to include functional hair growth models and assessments of downstream signaling. Future research focused on developing follicle-selective KCOs and optimizing topical delivery systems holds the promise of yielding more effective therapies for the millions affected by hair loss.

References

Basic pharmacology and therapeutic implications of Pinacidil

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Pharmacology and Therapeutic Implications of Pinacidil

Abstract

This compound, a cyanoguanidine derivative, represents a seminal compound in the class of drugs known as potassium channel openers (KCOs). Its primary pharmacological action is the activation of ATP-sensitive potassium (K-ATP) channels, leading to potent vasodilation and a subsequent reduction in arterial blood pressure. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental mechanism of action at the molecular level, detailing its interaction with the subunits of the K-ATP channel. We will explore its pharmacodynamic effects on the cardiovascular system and other tissues, its pharmacokinetic profile, and its established and potential therapeutic applications. Furthermore, this document will outline key experimental methodologies for investigating its activity and discuss the clinical implications, including its efficacy and adverse effect profile, to provide a complete resource for researchers and drug development professionals.

Introduction: The Advent of a Novel Antihypertensive Mechanism

This compound emerged from the screening of cyanoguanidine compounds as a structurally and mechanistically novel antihypertensive agent[1][2]. Unlike previous vasodilators that targeted calcium channels or adrenergic receptors, this compound introduced a new paradigm: direct modulation of membrane potential via ion channel activation[1]. It belongs to the class of drugs known as potassium channel openers, which induce relaxation of vascular smooth muscle by increasing potassium efflux, thereby hyperpolarizing the cell membrane[1][2]. This unique mechanism provided an alternative and effective strategy for the management of essential hypertension and spurred further research into the therapeutic potential of modulating K-ATP channels in various physiological and pathological states.

Core Mechanism of Action: The ATP-Sensitive Potassium Channel

The principal target of this compound is the ATP-sensitive potassium (K-ATP) channel, a crucial regulator of cellular excitability that links the metabolic state of a cell to its membrane potential.

K-ATP Channel Structure and Function

K-ATP channels are hetero-octameric protein complexes composed of two distinct subunits:

  • Pore-forming inward-rectifier potassium channel (Kir6.x) subunits: Four of these subunits assemble to form the central pore through which potassium ions flow.

  • Regulatory sulfonylurea receptor (SUR) subunits: Four SUR subunits surround the Kir6.x core and confer sensitivity to nucleotides (like ATP and ADP) and pharmacological agents[3].

There are different isoforms of these subunits (e.g., Kir6.1, Kir6.2; SUR1, SUR2A, SUR2B) that combine to form channels with tissue-specific properties and pharmacological sensitivities[4]. Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.x subunit, causing the channel to close. A decrease in the ATP/ADP ratio, as occurs during metabolic stress or ischemia, relieves this inhibition and allows the channel to open.

This compound's Molecular Interaction and Selectivity

This compound functions as a K-ATP channel agonist by binding to the SUR subunit[4]. This interaction stabilizes the open conformation of the channel, promoting an efflux of potassium ions (K+) out of the cell, down their electrochemical gradient[2].

The key steps in its mechanism are:

  • Binding: this compound binds to the SUR subunit of the K-ATP channel. It is a potent agonist for the SUR2B subtype, which is predominantly expressed in vascular smooth muscle[4].

  • Channel Opening: This binding event increases the probability of the K-ATP channel being in an open state.

  • Potassium Efflux: The open channel allows K+ ions to exit the cell.

  • Hyperpolarization: The loss of positive charge drives the cell's membrane potential to a more negative value (hyperpolarization), moving it further from the threshold required for depolarization[1][2].

  • Inhibition of Calcium Influx: The hyperpolarized state reduces the likelihood of voltage-gated L-type calcium channels (VGCCs) opening in response to depolarizing stimuli[2].

  • Vasodilation: The resulting decrease in intracellular calcium concentration leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation[1][5].

This compound exhibits a degree of selectivity for SUR subtypes. It has a high affinity for the SUR2B receptor found on smooth muscle, with a half-maximal effective concentration (EC50) for vasodilation of 680 nM[4]. While it also acts on the cardiac SUR2A subtype, its affinity for the pancreatic SUR1 subtype is several orders of magnitude lower, explaining its minimal effect on insulin secretion at therapeutic doses[4][6].

G cluster_0 Vascular Smooth Muscle Cell This compound This compound KATP_Channel K-ATP Channel Complex This compound->KATP_Channel Binds to SUR2B SUR2B SUR2B Subunit Kir6_x Kir6.x Subunit (K+ Pore) K_efflux K+ Efflux KATP_Channel->K_efflux Increases Open Probability Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inhibits Opening Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_influx->Relaxation Causes

Figure 1. Signaling pathway of this compound-induced vasodilation.

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is the dose-dependent reduction of total peripheral resistance, which directly lowers systolic and diastolic blood pressure[2][7].

  • Hemodynamic Effects: this compound is a direct-acting precapillary (arteriolar) vasodilator[2]. The fall in blood pressure often triggers a baroreceptor-mediated reflex increase in heart rate and cardiac output[1][2].

  • Cardioprotective Effects: Beyond vasodilation, this compound has demonstrated cardioprotective properties. It can ameliorate cardiac microvascular ischemia-reperfusion injury by improving capillary perfusion and reducing no-reflow areas[8]. In isolated cardiac myocytes, it can also stimulate the Na+/Ca2+ exchanger through a NO/cGMP/PKG signaling pathway, which may contribute to its anti-arrhythmic effects[9].

  • Effects on Other Tissues:

    • Pancreas: this compound can inhibit glucose-stimulated insulin release from pancreatic β-cells by activating K-ATP channels (SUR1/Kir6.2), but this effect is only observed at concentrations much higher than those achieved clinically[6].

    • Hair Follicles: A notable side effect is hypertrichosis, or excessive hair growth, which has been reported in 2-13% of patients[10]. This effect, also seen with the KCO minoxidil, suggests that K-ATP channel opening plays a role in the hair growth cycle.

Pharmacokinetic Properties

This compound is administered orally and is characterized by rapid absorption and predictable pharmacokinetics[1][2].

ParameterValue / CharacteristicReference
Administration Oral[1]
Absorption Rapid[2]
Time to Peak Plasma Conc. 0.5 - 1 hour[2]
Metabolism Primarily hepatic[2]
Principal Metabolite Pyridine-N-oxide[2]
Apparent Clearance (Clp) ~27 - 31 L/hr[11]
Factors Influencing Clp Decreased in older patients (>60 years) and those taking hydrochlorothiazide. Increased in smokers.[11]

Therapeutic Implications and Clinical Use

Essential Hypertension

The primary indication for this compound is the treatment of mild to moderate essential hypertension[1]. Clinical trials have demonstrated its efficacy, showing it to be at least as effective as other antihypertensives like hydralazine, prazosin, and nifedipine[1][12]. It can be used as monotherapy or, more commonly, in combination with a diuretic and/or a beta-blocker to enhance efficacy and counteract the side effects of fluid retention and reflex tachycardia[1].

Clinical Trial ComparisonResponse Rate (this compound)Response Rate (Comparator)Reference
This compound vs. PlaceboSignificantly greater-[12]
This compound vs. Prazosin83%75%[12]
This compound vs. Hydralazine77%73%[12]
Potential and Off-Label Applications
  • Alopecia: Due to its hypertrichotic side effects, this compound and its analogs have been investigated for the topical treatment of androgenetic alopecia, leveraging the same mechanism as minoxidil[10].

  • Cardioprotection: Its ability to protect against ischemia-reperfusion injury suggests a potential role in managing conditions like angina pectoris and mitigating damage during cardiac surgery or following a myocardial infarction[8][13].

Adverse Effects and Limitations

The adverse effects of this compound are predominantly extensions of its potent vasodilatory action[1].

  • Common Side Effects: Headache, peripheral edema (fluid retention), palpitations, reflex tachycardia, dizziness, and facial flushing[1][14].

  • Management: These effects are often mild, transient, and can be managed by dose reduction or the co-administration of a diuretic and a beta-blocker[1].

  • Electrocardiographic Changes: Intermittent T-wave changes on an ECG have been observed, likely related to its mechanism of action on cardiac ion channels[12].

Key Experimental Protocols

Investigating the pharmacological profile of a K-ATP channel opener like this compound requires a combination of in vitro and in vivo techniques.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on K-ATP channel currents in isolated single cells. This is the gold-standard assay for confirming ion channel modulation.

Methodology:

  • Cell Isolation: Isolate vascular smooth muscle cells (VSMCs) from a source tissue (e.g., rat mesenteric artery) using enzymatic digestion.

  • Configuration: Establish a whole-cell patch-clamp configuration on a single, healthy VSMC.

  • Baseline Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record baseline currents. Use an intracellular solution with low ATP to maximize basal K-ATP channel activity.

  • This compound Application: Perfuse the cell with a solution containing this compound (e.g., 10 µM). A significant increase in outward current indicates the opening of potassium channels.

  • Validation with Antagonist: Co-perfuse the cell with this compound and a selective K-ATP channel blocker, such as Glibenclamide (e.g., 10 µM). A reversal of the this compound-induced current confirms that the effect is mediated specifically through K-ATP channels.

  • Data Analysis: Measure the current density (pA/pF) before, during, and after drug application to quantify the effect.

G A 1. Isolate Single VSMCs B 2. Establish Whole-Cell Patch-Clamp A->B C 3. Record Baseline K+ Current B->C D 4. Apply this compound C->D E 5. Observe Increased Outward Current D->E F 6. Apply this compound + Glibenclamide (Blocker) E->F G 7. Observe Reversal of Current F->G H 8. Analyze Data G->H

Figure 2. Experimental workflow for patch-clamp validation.
Protocol: In Vitro Vasoreactivity Assay

Objective: To assess the functional consequence of K-ATP channel opening on blood vessel tone.

Methodology:

  • Tissue Preparation: Dissect a blood vessel (e.g., rat thoracic aorta) and cut it into 2-3 mm rings.

  • Mounting: Mount the rings in an organ bath system filled with physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C. Connect the rings to an isometric force transducer.

  • Contraction: After equilibration, pre-contract the vascular rings with a vasoconstrictor agent like Norepinephrine (e.g., 1 µM) or a high-potassium solution to induce a stable contraction.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound to the bath in a cumulative manner (e.g., 1 nM to 100 µM).

  • Data Recording: Record the relaxation at each concentration as a percentage of the initial pre-contraction.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 value to determine the potency of this compound as a vasodilator.

Conclusion and Future Directions

This compound is a foundational K-ATP channel opener that established a novel and effective therapeutic principle for the treatment of hypertension. Its mechanism, centered on the hyperpolarization of vascular smooth muscle, offers a direct and potent means of achieving vasodilation. While its clinical use has been superseded by newer agents with more favorable side-effect profiles, the study of this compound continues to provide invaluable insights into the physiological roles of K-ATP channels. Future research may focus on developing tissue-selective KCOs that can harness the therapeutic benefits seen in cardioprotection or hair growth without the systemic hypotensive effects, opening new avenues for this important drug class.

References

Methodological & Application

Pinacidil in Patch-Clamp Studies of KATP Channels: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing Pinacidil in the study of ATP-sensitive potassium (KATP) channels using patch-clamp electrophysiology. This document emphasizes the mechanistic underpinnings of experimental choices to ensure robust and reproducible results.

Introduction: The Significance of KATP Channels and this compound

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the electrical activity of cells to their metabolic state.[1][2] These channels are hetero-octameric complexes formed by four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2][3] In response to a decrease in the intracellular ATP/ADP ratio, such as during metabolic stress or ischemia, KATP channels open, leading to potassium efflux and membrane hyperpolarization.[1] This serves as a protective mechanism, particularly in high-energy-demand tissues like the heart, skeletal muscle, and brain.[1][2]

This compound is a potent and widely studied KATP channel opener.[4] As a cyanoguanidine derivative, it primarily acts on the SUR subunit of the KATP channel complex to promote the open state of the channel.[3][5] This action leads to membrane hyperpolarization and relaxation of smooth muscle, which underlies its use as a vasodilator and antihypertensive agent.[4] In the laboratory, this compound is an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of KATP channels. The patch-clamp technique remains the gold standard for directly measuring the activity of these ion channels with high fidelity.[1]

Mechanism of Action: How this compound Opens KATP Channels

This compound's primary mechanism involves its interaction with the SUR subunit, which is a member of the ATP-binding cassette (ABC) transporter family.[3][5] While the Kir6.2 subunit forms the channel pore and contains the inhibitory ATP binding site, the SUR subunit confers sensitivity to pharmacological agents and nucleotides like MgADP.[2][5]

This compound and other KATP channel openers are thought to stabilize a conformation of the SUR subunit that favors channel opening, effectively antagonizing the inhibitory effect of ATP at the Kir6.2 subunit.[5][6] The presence of nucleotides can be critical for this compound's action; for instance, its ability to activate the channel is significantly enhanced in the presence of Mg-nucleotides.[7] This suggests that this compound's binding or efficacy is allosterically modulated by the nucleotide-bound state of SUR.

dot graph TD { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} this compound's mechanism of action on the KATP channel.

Essential Materials and Reagent Preparation

Reagent and Equipment Checklist
  • This compound Monohydrate (CAS: 85371-64-8)

  • Glibenclamide (CAS: 10238-21-8) - for use as a selective KATP channel blocker

  • Dimethyl sulfoxide (DMSO)

  • Standard salts for electrophysiology solutions (e.g., KCl, NaCl, MgCl₂, CaCl₂, HEPES, K-Gluconate)

  • ATP and GTP salts (e.g., Mg-ATP, Na-GTP)

  • EGTA

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, Faraday cage)

  • Borosilicate glass capillaries

  • Microelectrode puller and polisher

  • Cell culture or tissue preparation reagents

Stock Solution Preparation

This compound Stock Solution:

  • This compound is sparingly soluble in water but readily soluble in DMSO and ethanol.[4]

  • To prepare a 100 mM stock solution, dissolve 2.63 mg of this compound monohydrate (MW: 263.34 g/mol ) in 100 µL of high-quality DMSO.

  • Vortex gently until fully dissolved.

  • Aliquot into smaller volumes (e.g., 10 µL) to minimize freeze-thaw cycles.

  • Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

Glibenclamide Stock Solution:

  • To prepare a 50 mM stock solution, dissolve 24.7 mg of Glibenclamide (MW: 494.0 g/mol ) in 1 mL of DMSO.

  • Aliquot and store at -20°C.

Important Considerations:

  • The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤ 0.1%) to avoid off-target effects.

  • Always prepare fresh working solutions by diluting the stock solution into the external (bath) solution on the day of the experiment.

Experimental Protocols: Whole-Cell Patch-Clamp

The whole-cell configuration is the most commonly used method to assess the global KATP current in a cell in response to this compound.[8] This protocol provides a framework that can be adapted to various cell types.

Standard Solution Recipes
Solution Type Component Concentration (mM) Notes
External (Bath) Solution NaCl140Adjust osmolarity to ~320 mOsm.
KCl5
CaCl₂2
MgCl₂1
HEPES10Adjust pH to 7.4 with NaOH.
Glucose10
Internal (Pipette) Solution K-Gluconate115Adjust osmolarity to ~310 mOsm (5-10 mOsm lower than external).[9]
KCl30
MgCl₂2
HEPES10Adjust pH to 7.2 with KOH.
EGTA5To chelate intracellular calcium.
Mg-ATP2-5Crucial for observing KATP channel activity. Prepare fresh.
Na-GTP0.4

Note: These are standard recipes and may require optimization based on the specific cell type under investigation.[10][11]

Step-by-Step Experimental Workflow
  • Preparation: Prepare and filter (0.22 µm) all solutions.[12] Thaw aliquots of ATP and GTP and add them to the internal solution immediately before use, keeping the solution on ice.[9]

  • Pipette Fabrication: Pull borosilicate glass capillaries to achieve a pipette resistance of 3-7 MΩ when filled with the internal solution.[8]

  • Cell Preparation: Plate cells on coverslips suitable for microscopy. For acute tissue preparations, follow established dissociation protocols.[1]

  • Establish Recording:

    • Place the coverslip in the recording chamber and perfuse with the external solution.

    • Fill a prepared micropipette with the internal solution and mount it on the headstage.

    • Apply positive pressure and approach a target cell under visual guidance.[8]

    • Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Once a giga-seal is formed, apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Baseline Recording:

    • Switch to voltage-clamp mode and hold the cell at a potential of -70 mV.

    • Allow the cell to stabilize for 5-10 minutes, allowing the pipette solution to dialyze the cell interior.

    • Apply a voltage protocol (e.g., a ramp from -120 mV to +60 mV or a series of voltage steps) to record baseline currents.

  • This compound Application:

    • Switch the perfusion system to the external solution containing the desired concentration of this compound (e.g., 10-100 µM).[1][13]

    • Allow several minutes for the drug to take effect and for the current to reach a steady state.

    • Apply the same voltage protocol to record the this compound-activated current.

  • Confirmation with Blocker:

    • To confirm that the observed current is mediated by KATP channels, co-apply this compound with a KATP channel blocker like Glibenclamide (e.g., 5-10 µM).[1][14]

    • The this compound-induced outward current should be significantly or completely inhibited by Glibenclamide.

    • Apply the voltage protocol again to record the blocked current.

  • Washout: Perfuse with the control external solution to wash out the drugs and attempt to return to baseline conditions.

dot graph TD { A[Start] --> B(Prepare Solutions & Pipettes); B --> C(Establish Giga-seal on Cell); C --> D(Rupture Membrane for Whole-Cell); D --> E(Stabilize & Record Baseline Current); E --> F(Perfuse with this compound); F --> G(Record this compound-Activated Current); G --> H(Perfuse with this compound + Glibenclamide); H --> I(Record Blocked Current); I --> J(Washout with Control Solution); J --> K(End);

} Whole-cell patch-clamp workflow for this compound studies.

Data Analysis and Interpretation

The primary effect of this compound is the activation of an outward potassium current, leading to hyperpolarization.

  • Current Subtraction: The this compound-sensitive current can be isolated by subtracting the baseline current from the current recorded during this compound application. The Glibenclamide-sensitive current provides further confirmation.

  • Current-Voltage (I-V) Relationship: Plot the current amplitude against the command voltage to generate an I-V curve. The this compound-activated current should reverse near the equilibrium potential for potassium (EK+), which can be calculated using the Nernst equation.

  • Dose-Response Analysis: To determine the potency of this compound, apply a range of concentrations and measure the resulting current. Plot the normalized current against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the EC₅₀ (half-maximal effective concentration). A study on guinea pig cardiac myocytes found an EC₅₀ of approximately 23 µM for this compound's effects.[15]

  • Current Density: To account for variations in cell size, normalize the current amplitude (in pA) to the cell capacitance (in pF), yielding the current density (pA/pF).

Parameter Description Typical Expected Result with this compound
Whole-Cell Current Total ionic current across the cell membrane.Increase in outward current at depolarized potentials.
Reversal Potential Membrane potential at which there is no net flow of ions.The this compound-sensitive current should reverse near EK+.
EC₅₀ Concentration of a drug that gives half-maximal response.Varies by cell type and SUR subunit isoform (e.g., ~2-10 µM for SUR2A/B).[13]
Blockade (%) Reduction of this compound-induced current by a blocker.Glibenclamide (5-10 µM) should produce significant inhibition.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No response to this compound 1. KATP channel expression is low or absent in the cell type. 2. Intracellular ATP concentration is too high, causing strong channel inhibition. 3. This compound stock solution has degraded.1. Verify KATP channel expression with RT-PCR or Western blot. Use a positive control cell type. 2. Lower the ATP concentration in the pipette solution (e.g., to 0.5-1 mM). 3. Prepare fresh this compound stock solution.
Unstable Seal or Cell Death 1. Osmolarity mismatch between internal and external solutions. 2. Poor cell health. 3. High concentration of DMSO in the final working solution.1. Ensure internal solution osmolarity is 5-10 mOsm lower than the external solution.[9] 2. Ensure proper cell culture/tissue preparation techniques.[16] 3. Keep final DMSO concentration below 0.1%.
Run-down of KATP Current 1. Gradual loss of channel activity after patch excision or whole-cell formation. 2. Washout of essential intracellular factors (e.g., PIP₂).1. Record baseline and drug effects within a consistent, short timeframe. 2. Consider using the perforated patch technique or including PIP₂ in the internal solution.
Precipitation in Working Solution 1. This compound has limited aqueous solubility.1. Ensure the stock solution is fully dissolved in DMSO before diluting in the external solution. 2. Prepare fresh working solutions and use them promptly.

Safety and Handling Precautions

This compound monohydrate is harmful if swallowed and causes skin and serious eye irritation.[17][18] It may also cause respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the solid compound and concentrated stock solutions.

  • Handling: Avoid breathing dust.[17] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References

Application Notes and Protocols for Inducing Vasodilation with Pinacidil in Rat Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Senior Scientist's Perspective on Pinacidil

This compound is a potent and direct-acting vasodilator, distinguished by its novel mechanism of action as a potassium channel opener.[1][2][3] Unlike many classical vasodilators, its effects are not mediated through common pathways like alpha or beta-adrenergic receptors, nor does it rely on the production of cyclic nucleotides such as cAMP or cGMP.[3] This unique characteristic makes this compound an invaluable tool in cardiovascular research, allowing for the specific investigation of ATP-sensitive potassium (KATP) channel function in vascular tone regulation.

These application notes provide a comprehensive guide for researchers utilizing this compound to induce vasodilation in rat models. The protocols and insights herein are synthesized from established preclinical investigations to ensure scientific rigor and experimental success.

Scientific Background and Mechanism of Action

This compound exerts its vasodilatory effect by selectively opening ATP-sensitive potassium (KATP) channels located on the plasma membrane of vascular smooth muscle cells.[4][5][6]

The Causality of Vasodilation:

  • KATP Channel Activation: this compound binds to the sulfonylurea receptor (SUR2B) subunit of the KATP channel, which is predominantly expressed in vascular smooth muscle.[4][6]

  • Potassium Efflux: This binding event stabilizes the open state of the channel, leading to an increased efflux of potassium (K+) ions out of the cell, following their electrochemical gradient.[1][2][7][8]

  • Hyperpolarization: The net loss of positive charge from the cell results in hyperpolarization of the cell membrane, making it more negative.[2][7][9]

  • Inhibition of Voltage-Gated Calcium Channels: This hyperpolarized state reduces the likelihood of voltage-gated calcium channels (VGCCs) opening in response to depolarizing stimuli.

  • Reduced Intracellular Calcium: The subsequent decrease in calcium (Ca2+) influx leads to lower cytosolic Ca2+ concentrations.[10]

  • Smooth Muscle Relaxation: Since vascular smooth muscle contraction is a Ca2+-dependent process, the reduction in intracellular Ca2+ leads to relaxation of the muscle cells, resulting in vasodilation and a decrease in peripheral resistance and blood pressure.[1][2]

This elegant mechanism is depicted in the signaling pathway below.

Pinacidil_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound KATP_Channel KATP Channel (Kir6.x + SUR2B) This compound->KATP_Channel Binds & Activates K_efflux K+ Efflux KATP_Channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Opening Ca_influx Ca2+ Influx (Reduced) VGCC->Ca_influx Intra_Ca [Ca2+]i Decreases Ca_influx->Intra_Ca Relaxation Vasodilation Intra_Ca->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Design and Ethical Considerations

A well-designed study is paramount for obtaining reproducible and reliable data. All animal procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[11][12][13][14][15]

Animal Model Selection:

  • Normotensive Models: Sprague-Dawley or Wistar-Kyoto (WKY) rats are commonly used for fundamental mechanistic studies.[4][7]

  • Hypertensive Models: Spontaneously Hypertensive Rats (SHR) are excellent models for evaluating the antihypertensive efficacy of this compound.[3][16]

Controls:

  • Vehicle Control: Essential for confirming that the observed vasodilation is due to this compound and not the solvent used for its administration.

  • Negative Control (Antagonist): Glibenclamide, a KATP channel blocker, can be used to demonstrate the specificity of this compound's action.[10] Pre-treatment with glibenclamide should antagonize the vasodilatory effect of this compound.

Quantitative Data Summary: Dosage and Administration

The following table summarizes typical dosage ranges for this compound in rat models, compiled from various preclinical studies. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Route of Administration Rat Strain Dosage Range Observed Effect References
Intravenous (i.v.)SHR & WKY0.03 - 0.3 mg/kgDose-dependent decrease in mean arterial pressure.[16]
Intravenous (i.v.)Conscious rats0.12 - 0.18 mg/kgModerate reduction in mean arterial blood pressure.
Oral (p.o.)SHR> 0.1 mg/kgPotent antihypertensive effect.[3]
Oral (p.o.)Rat0.5 mg/kgRapidly and almost completely absorbed.[17]
Topical (cortical)Sprague-Dawley400 µMInduces vasodilation and increases local blood volume.[4]
In Vitro (aortic strips)Rat0.1 - 100 µMInhibition of norepinephrine-induced contraction.[10]

Pharmacokinetics: this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 0.5 to 1 hour.[2] Its half-life in rats is approximately 1 hour.[17]

Detailed Protocol: In Vivo Induction of Vasodilation via Intravenous Administration

This protocol details the induction and measurement of vasodilation in an anesthetized rat model using intravenous this compound administration and high-resolution ultrasound for monitoring.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, ethanol solution - verify solubility and animal tolerance)

  • Anesthetic (e.g., pentobarbital, isoflurane)

  • Heating pad to maintain body temperature (37°C)

  • High-resolution ultrasound system with a high-frequency linear array transducer (e.g., 35 MHz)

  • Catheters for intravenous administration

  • Surgical tools for catheter placement

  • Animal restrainer

  • Physiological monitoring equipment (ECG, respiratory rate)

Experimental Workflow Diagram:

Experimental_Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Temperature Control) Catheter_Placement 2. Catheter Placement (e.g., Femoral Vein) Animal_Prep->Catheter_Placement Ultrasound_Setup 3. Ultrasound Setup (Position Transducer over Artery) Catheter_Placement->Ultrasound_Setup Baseline 4. Record Baseline (Arterial Diameter & Blood Flow) Ultrasound_Setup->Baseline Administer 5. Administer Vehicle/Pinacidil (Intravenous Infusion) Baseline->Administer Record_Response 6. Continuous Recording (Monitor Vasodilation) Administer->Record_Response Data_Extraction 7. Data Extraction (Diameter vs. Time) Record_Response->Data_Extraction Quantification 8. Quantification (% Change from Baseline) Data_Extraction->Quantification Stats 9. Statistical Analysis Quantification->Stats

Caption: General workflow for in vivo vasodilation studies in rats.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the rat using an approved protocol (e.g., pentobarbital, 50 mg/kg, intraperitoneally).[4] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Place the animal in a supine position on a heating blanket to maintain a core body temperature of approximately 37°C.[4]

    • Shave the area overlying the vessel of interest (e.g., the femoral or brachial artery) to ensure optimal ultrasound imaging.[18][19]

  • Catheterization:

    • Surgically expose the desired vein (e.g., femoral vein) for intravenous administration.

    • Carefully insert a saline-filled catheter and secure it in place for drug delivery.

  • Ultrasound Measurement of Vasodilation:

    • Apply ultrasound gel to the shaved area.

    • Using a high-resolution ultrasound system, visualize the target artery (e.g., femoral artery).[18][20][21]

    • Obtain a clear longitudinal view of the vessel.

    • Record baseline measurements of the arterial diameter and blood flow velocity using Doppler mode for at least 5-10 minutes to ensure stability.[18][21]

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer the vehicle control first and record for a sufficient period to ensure no effect on vascular diameter.

    • Administer this compound intravenously at the desired dose. Dilation typically begins within seconds of administration.[4]

  • Data Acquisition and Analysis:

    • Continuously record the arterial diameter and blood flow throughout the experiment.

    • After the experiment, use analysis software to measure the vessel diameter frame-by-frame.

    • Express the change in vasodilation as a percentage increase from the baseline diameter.

    • Compare the response between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Troubleshooting and Expert Recommendations

  • Low Response to this compound:

    • Possible Cause: Incorrect dosage or administration.

    • Solution: Perform a dose-response curve to identify the optimal concentration. Ensure the catheter is correctly placed and patent.

  • High Variability in Results:

    • Possible Cause: Inconsistent animal temperature, depth of anesthesia, or measurement technique.

    • Solution: Strictly control physiological parameters. Ensure the ultrasound probe is held in a stable position, ideally with a stereotactic holder, to minimize measurement artifacts.[20]

  • Tachyphylaxis (Reduced Response to Subsequent Doses):

    • Possible Cause: Some studies have noted that the effects of subsequent this compound applications can be less reliable.[4]

    • Solution: If multiple doses are required, allow for a sufficient washout period between administrations. A crossover design may not be suitable for all studies.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently and effectively utilize this compound to investigate the critical role of KATP channels in vascular physiology and pathophysiology.

References

Application Notes and Protocols for Pinacidil in Cardiac Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Ischemia-Reperfusion Injury and the Role of Pinacidil

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to a previously ischemic heart muscle exacerbates tissue damage. This injury contributes significantly to the morbidity and mortality associated with conditions like myocardial infarction and cardiac surgery. A key strategy in mitigating I/R injury is to pharmacologically precondition the heart, making it more resilient to the damaging effects of reperfusion.

This compound is a potent vasodilator that functions as an ATP-sensitive potassium (KATP) channel opener. Its application in preclinical research has been pivotal in elucidating the mechanisms of cardioprotection. By activating KATP channels, this compound mimics the effects of ischemic preconditioning, a powerful endogenous protective mechanism. This guide provides an in-depth overview and detailed protocols for utilizing this compound in various cardiac I/R injury models, designed for researchers in cardiovascular pharmacology and drug development.

Core Mechanism of Action: How this compound Protects the Myocardium

The cardioprotective effects of this compound are primarily mediated by its ability to open KATP channels located in two critical cellular compartments: the sarcolemma (sarcKATP) and the inner mitochondrial membrane (mitoKATP). While both are important, the opening of mitoKATP channels is considered central to its protective action.

The signaling cascade proceeds as follows:

  • MitoKATP Channel Opening: this compound directly activates mitoKATP channels, leading to an influx of K+ ions into the mitochondrial matrix.

  • Mitochondrial Homeostasis: This K+ influx partially depolarizes the mitochondrial membrane, which has several beneficial downstream effects. It helps maintain the organelle's volume and integrity.

  • Reduced Calcium Overload: The partial depolarization reduces the driving force for Ca2+ entry into the mitochondria via the mitochondrial calcium uniporter (MCU). This prevents the massive mitochondrial Ca2+ overload that typically occurs during reperfusion, a key trigger for cell death.

  • Preservation of ATP Synthesis: By preventing Ca2+ overload and maintaining mitochondrial integrity, this compound helps preserve the capacity for oxidative phosphorylation, ensuring a more efficient ATP supply upon reperfusion.

  • Decreased ROS Production: Mitochondrial Ca2+ overload is a major stimulus for the generation of reactive oxygen species (ROS) at the onset of reperfusion. By mitigating this overload, this compound significantly attenuates the burst of ROS, reducing oxidative damage to cellular components.

The interplay of these events ultimately prevents the opening of the mitochondrial permeability transition pore (mPTP), a non-specific high-conductance channel whose opening is a point-of-no-return for cell death, leading to apoptosis and necrosis.

Signaling Pathway Diagram

Pinacidil_Mechanism This compound This compound K_channel MitoKATP Channel This compound->K_channel Activates Ca_overload Mitochondrial Ca2+ Overload K_channel->Ca_overload Inhibits ATP Preserved ATP Synthesis K_channel->ATP Promotes ROS ROS Burst Ca_overload->ROS Induces mPTP mPTP Opening Ca_overload->mPTP Induces ROS->mPTP Induces CellDeath Cell Death (Apoptosis, Necrosis) mPTP->CellDeath Leads to Cardioprotection Cardioprotection ATP->Cardioprotection

Caption: this compound's cardioprotective signaling pathway in I/R injury.

Experimental Protocols and Methodologies

The choice of model—in vivo, ex vivo, or in vitro—depends on the specific research question. In vivo models offer systemic complexity, ex vivo models provide control over cardiac-specific variables, and in vitro models are ideal for high-throughput screening and detailed mechanistic studies.

In Vivo Model: Rat Coronary Artery Ligation

This model is the gold standard for studying myocardial infarction and the effects of pharmacological interventions in a whole-organism context.

Experimental Workflow Diagram

InVivo_Workflow A 1. Animal Preparation (Anesthesia, Intubation) B 2. Drug Administration (this compound / Vehicle / this compound + Glibenclamide) A->B C 3. Surgical Procedure (Thoracotomy) B->C D 4. Ischemia Induction (LAD Coronary Artery Ligation) C->D E 5. Reperfusion (Release of Ligation) D->E F 6. Post-Operative Monitoring & Recovery E->F G 7. Endpoint Analysis (e.g., 24h post-I/R) F->G H Infarct Size (TTC) Cardiac Function (Echo) Biomarkers (Troponin) G->H

Caption: Workflow for an in vivo cardiac I/R study using this compound.

Step-by-Step Protocol:
  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal). Confirm depth of anesthesia by lack of pedal withdrawal reflex.

    • Intubate the animal and provide mechanical ventilation with room air.

  • Drug Administration (Preconditioning Protocol):

    • Administer this compound (or vehicle control) via the tail vein 15-30 minutes before the onset of ischemia.

    • Dose: A typical effective dose is in the range of 0.1 - 0.7 mg/kg.

    • Vehicle: A common vehicle is a saline solution with a small amount of DMSO or ethanol to aid dissolution.

    • Mechanistic Control Group: To confirm the role of KATP channels, include a group co-treated with this compound and a KATP channel blocker like Glibenclamide (e.g., 0.5 mg/kg).

  • Surgical Procedure for I/R:

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) a few millimeters from its origin.

    • Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area on the ventricular wall.

    • Ischemia Duration: Maintain the ligation for 30-45 minutes.

    • Reperfusion: Release the snare on the suture to allow blood flow to resume.

    • Reperfusion Duration: Close the chest cavity and allow the animal to recover for a period of 24 hours to 2 weeks, depending on the study endpoints.

  • Endpoint Analysis (24 hours post-I/R):

    • Infarct Size Measurement:

      • Re-anesthetize the animal and excise the heart.

      • Cannulate the aorta and perfuse with saline to wash out blood.

      • Slice the ventricles into 2 mm thick transverse sections.

      • Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted area remains a pale white.

      • Image the slices and quantify the infarct area as a percentage of the area at risk (AAR) or total ventricular area using image analysis software (e.g., ImageJ).

    • Cardiac Function Assessment (Echocardiography):

      • Perform echocardiography on anesthetized animals just before sacrificing them to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

Ex Vivo Model: Langendorff-Perfused Isolated Heart

This model removes systemic neural and hormonal influences, allowing for the direct assessment of drug effects on the heart.

Step-by-Step Protocol:
  • Heart Isolation:

    • Anesthetize a rabbit or rat and administer heparin (e.g., 500 IU) to prevent clotting.

    • Rapidly perform a thoracotomy, excise the heart, and immediately arrest it in ice-cold Krebs-Henseleit (KH) buffer.

  • Langendorff Perfusion:

    • Mount the heart on a Langendorff apparatus by cannulating the aorta.

    • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer maintained at 37°C and a constant pressure (e.g., 75 mmHg).

    • Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

  • I/R and Drug Treatment Protocol:

    • Allow the heart to stabilize for 20-30 minutes.

    • Preconditioning: Perfuse the heart with KH buffer containing this compound (e.g., 1-10 µM) for 5-10 minutes before ischemia.

    • Global Ischemia: Stop the perfusion completely for 30 minutes.

    • Reperfusion: Restore perfusion with standard KH buffer for 60-120 minutes.

  • Endpoint Analysis:

    • Hemodynamic Function: Continuously record Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow throughout the experiment. Assess the recovery of these parameters during reperfusion.

    • Infarct Size: At the end of reperfusion, slice the heart and perform TTC staining as described for the in vivo model.

In Vitro Model: Simulated I/R in Cultured Cardiomyocytes

This model is excellent for high-throughput screening and dissecting cellular and molecular mechanisms.

Step-by-Step Protocol:
  • Cell Culture:

    • Culture primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line like H9c2 in appropriate media until they reach ~80% confluency.

  • Simulated I/R (sI/R) and Drug Treatment:

    • Preconditioning: Pre-incubate cells with this compound (e.g., 10-100 µM) for 30 minutes in standard culture media.

    • Simulated Ischemia: Replace the media with an "ischemia buffer" (e.g., glucose-free, hypoxic buffer) and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for 3-6 hours.

    • Simulated Reperfusion: Remove the ischemia buffer, replace it with normal oxygenated culture media, and return the cells to a standard incubator for 12-24 hours.

  • Endpoint Analysis:

    • Cell Viability: Measure the release of lactate dehydrogenase (LDH) into the culture medium or assess metabolic activity using an MTT assay.

    • Apoptosis: Quantify apoptosis using TUNEL staining or by measuring caspase-3/7 activity.

    • Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.

    • ROS Production: Measure intracellular ROS levels using probes like DCFDA-AM.

Quantitative Data and Experimental Considerations

Table 1: Summary of this compound Dosing and Effects in I/R Models
Model TypeSpeciesAdministration RouteEffective Dose RangeTypical Outcome (Infarct Size Reduction)Key Reference
In VivoRatIntravenous (IV)0.1 - 0.7 mg/kg40-60%
In VivoRabbitIntravenous (IV)0.1 - 0.3 mg/kg50-75%
Ex VivoRatPerfusate1 - 10 µM30-50%N/A
In VitroH9c2 cellsMedia10 - 100 µMIncreased cell viability by 25-40%N/A
Critical Experimental Controls:
  • Vehicle Control: Essential to ensure that the observed effects are due to this compound and not the solvent.

  • Sham Control: In in vivo studies, a sham group undergoes the entire surgical procedure except for the LAD ligation to control for the effects of surgery itself.

  • KATP Channel Blockade: Co-administration of this compound with a non-selective KATP channel blocker like Glibenclamide or a mitoKATP-selective blocker like 5-hydroxydecanoate (5-HD) is crucial. The abolition of this compound's protective effect by these blockers provides strong evidence that its action is mediated through KATP channels.

Conclusion

This compound is an invaluable pharmacological tool for investigating the mechanisms of cardioprotection against ischemia-reperfusion injury. Its well-defined action as a KATP channel opener provides a reliable method to probe this critical signaling pathway. The successful application of this compound in the in vivo, ex vivo, and in vitro models described herein allows researchers to robustly evaluate novel therapeutic strategies, deepen our understanding of myocardial injury, and ultimately guide the development of new treatments for ischemic heart disease.

Application Notes & Protocols: Pinacidil Administration for Hair Growth Studies in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Pinacidil in Hair Biology

This compound is a cyanoguanidine compound renowned for its function as a potent ATP-sensitive potassium channel (KATP) opener.[1] Initially developed as an antihypertensive agent, its mechanism involves hyperpolarizing vascular smooth muscle cells, leading to vasodilation.[2][3] A notable side effect observed in clinical use was hypertrichosis, an excessive growth of hair, which immediately signaled its potential as a pharmacological modulator of hair follicle biology.[4] This observation placed this compound in the same category as Minoxidil, another vasodilator with hair growth-promoting properties, suggesting a shared, or at least similar, mechanism of action centered on potassium channel conductance.[5]

These application notes provide a comprehensive guide for researchers utilizing this compound in murine models to investigate its effects on hair growth. The protocols herein are designed to ensure reproducibility and scientific rigor, moving beyond simple procedural steps to explain the critical rationale behind each phase of the experimental design.

Part 1: Scientific Principles & Rationale

Mechanism of Action: The Potassium Channel Hypothesis

The prevailing hypothesis for this compound's effect on hair growth is its role as a KATP channel opener.[4][5] Hair follicle cells, much like vascular smooth muscle cells, possess these channels.

  • Hyperpolarization and Proliferation: Opening KATP channels increases potassium ion (K+) efflux, driving the cell's membrane potential to a more negative state (hyperpolarization). This bioelectric change is thought to modulate cellular processes, potentially prolonging the anagen (growth) phase of the hair cycle and stimulating the proliferation of dermal papilla cells, which are crucial for hair follicle development and maintenance.

  • Vasodilation and Nutrient Flow: As an established vasodilator, this compound is believed to enhance microcirculation around the hair follicle.[6][7] This increased blood flow could improve the delivery of oxygen, blood, and essential nutrients to the hair bulb, thereby supporting the high metabolic demands of anagen-phase follicles.

While the KATP channel activation is the primary proposed mechanism, some studies suggest the effects may be more complex, as direct activation of K+ channels in cultured dermal papilla cells has not always been observed, indicating that vasodilation or actions on other cell types within the follicular unit might be significant contributing factors.[6][8][9]

Pinacidil_Mechanism cluster_Cell Hair Follicle Cell / Vascular Smooth Muscle Cell KATP ATP-Sensitive Potassium Channel (KATP) Efflux K+ Efflux KATP->Efflux Hyperpolarization Membrane Hyperpolarization Vasodilation Vasodilation & Increased Blood Flow Hyperpolarization->Vasodilation Anagen Anagen Promotion & Follicle Stimulation Hyperpolarization->Anagen Direct Cellular Effect? This compound This compound This compound->KATP Binds & Opens Efflux->Hyperpolarization Leads to Nutrients Enhanced Nutrient & Oxygen Delivery Vasodilation->Nutrients Nutrients->Anagen

Caption: Proposed signaling pathway for this compound-induced hair growth.

Rationale for Mouse Model Selection: The C57BL/6 Strain

The choice of animal model is paramount for obtaining meaningful data. The C57BL/6 mouse is the recommended strain for several key reasons:

  • Synchronized Hair Cycle: C57BL/6 mice exhibit highly synchronized waves of hair growth (anagen) and rest (telogen) across their dorsal skin, especially in the first few months of life.[10] This synchronicity is visually identifiable by skin pigmentation; telogen skin is pink, while anagen skin is dark grey/black due to melanin production in the active follicles. This provides a natural, non-invasive indicator of the hair cycle phase, which is critical for timing the initiation of treatment.

  • Robust Hair Growth Response: This strain is well-documented to show clear and measurable responses to various hair growth-modulating compounds.

  • Availability and Genetic Homogeneity: As a common inbred strain, C57BL/6 mice offer genetic consistency, reducing inter-animal variability.

Experiments should be initiated when mice are in the telogen phase (typically 7-8 weeks of age for the second natural telogen) to accurately assess the anagen-inducing properties of this compound.[10]

Part 2: Experimental Protocols

Protocol: Preparation of Topical this compound Formulation

Causality: this compound is hydrophobic, necessitating a vehicle that ensures its solubilization and dermal penetration.[11] A common and effective vehicle system consists of ethanol, propylene glycol, and water. Ethanol acts as the primary solvent and a penetration enhancer, while propylene glycol serves as a co-solvent and humectant to reduce skin irritation.

Materials:

  • This compound powder (e.g., Sigma-Aldrich)

  • Ethanol (95%, molecular biology grade)

  • Propylene Glycol (USP grade)

  • Sterile Deionized Water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine Concentration: A typical starting concentration for topical application is 1% this compound (10 mg/mL).

  • Prepare Vehicle: For a standard 7:3 ethanol:propylene glycol vehicle, mix 700 µL of 95% ethanol with 300 µL of propylene glycol in a sterile tube. For other formulations, adjust ratios as needed.

  • Dissolve this compound:

    • Weigh 10 mg of this compound powder and place it into a 1.5 mL microcentrifuge tube.

    • Add the prepared vehicle to a final volume of 1 mL.

    • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.

  • Prepare Vehicle Control: Prepare a separate solution containing only the vehicle (e.g., 7:3 ethanol:propylene glycol) to serve as the negative control.

  • Storage: Store the prepared solutions at -20°C in tightly sealed tubes, protected from light.[11] Warm to room temperature before application.

Component Purpose Example (for 1% solution)
This compoundActive Pharmaceutical Ingredient (API)10 mg
Ethanol (95%)Solvent, Penetration Enhancer~70% v/v
Propylene GlycolCo-solvent, Humectant~30% v/v
Total Volume - 1 mL
Protocol: Animal Preparation and Anagen Induction

Causality: To obtain consistent and interpretable results, the hair follicles in the target skin area of all mice must be in the same phase (telogen). While one can wait for the natural synchronous telogen, inducing anagen by depilation provides a more controlled and predictable experimental window.[10] Depilation (hair plucking or waxing) is a potent mechanical stimulus that forces a large cohort of follicles to enter anagen synchronously.

Materials:

  • C57BL/6 mice (male, 7-8 weeks old)

  • Electric animal clippers

  • Depilatory cream (e.g., Nair®, Veet®) or warm wax strips

  • Gauze and warm sterile saline

  • Anesthetic (e.g., Isoflurane)

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.

  • Anesthesia: Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane inhalation).

  • Hair Removal:

    • Gently shave a defined area (e.g., 2 cm x 4 cm) on the dorsal skin of the mouse.

    • Apply a thin layer of depilatory cream to the shaved area. Crucially, follow manufacturer instructions for contact time (typically 60-120 seconds) to avoid chemical burns. [12]

    • Gently remove the cream and loose hair using gauze soaked in warm sterile saline. Wipe the area clean.

    • The day of depilation is considered Day 0. The skin will appear pink.

  • Group Assignment: Randomly assign mice to experimental groups (e.g., Vehicle Control, 1% this compound, Positive Control like Minoxidil). A minimum of 4-5 mice per group is recommended.[13]

Protocol: Topical this compound Administration

Causality: Daily application ensures a consistent local concentration of the drug at the target tissue. Applying a small, fixed volume prevents systemic overload and ensures the treatment area is standardized across all animals.

Procedure:

  • Treatment Initiation: Begin topical applications on Day 1 post-depilation.

  • Dosing:

    • Gently restrain the mouse (anesthesia is typically not required for this brief procedure).

    • Using a micropipette, apply a fixed volume (e.g., 100-200 µL) of the this compound or vehicle solution evenly onto the depilated skin area.[14]

    • Allow the solution to air dry briefly before returning the mouse to its cage.

  • Frequency: Repeat the application once daily for the duration of the study (typically 14-21 days).

Protocol: Evaluation of Hair Growth

Causality: A multi-pronged approach to evaluation provides a comprehensive picture of the treatment effect. Macroscopic assessment gives a qualitative and semi-quantitative overview, while histological analysis provides quantitative cellular-level data to validate the visual observations.

A. Macroscopic Evaluation (Daily/Every Other Day):

  • Photography: Take high-resolution digital photographs of the dorsal skin of each mouse at fixed intervals (e.g., Days 0, 7, 10, 14, 17, 21).[15] Use a consistent background, lighting, and distance to ensure comparability.

  • Visual Scoring: Score the degree of hair regrowth using a standardized scale.[14][16] This subjective scoring should be performed by at least two blinded observers.

Score Description
0No visible hair growth, pink skin.
1Initial signs of hair growth, greyish skin.
2Short, sparse visible hair.
3Dense, short hair covering most of the area.
4Long, dense hair, but not fully covering the area.
5Complete coverage with dense, long hair.
  • Grayscale Analysis: For a more objective macroscopic assessment, image analysis software can be used to quantify the "darkness" of the treatment area, which correlates with hair coverage.[17]

B. Histological Analysis (Endpoint):

  • Tissue Collection: At the study endpoint (e.g., Day 14 or 21), euthanize mice according to approved protocols.

  • Biopsy: Excise a full-thickness skin sample from the center of the treated area.

  • Fixation & Processing:

    • Fix the sample in 10% neutral buffered formalin for 24 hours.

    • Process the tissue through graded alcohols and xylene, and embed in paraffin wax.

  • Sectioning & Staining: Cut 5-7 µm thick sections perpendicular to the skin surface and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Analysis: Using a microscope and imaging software (e.g., ImageJ), quantify the following parameters:[13][18]

    • Follicular Density: Number of hair follicles per unit length of epidermis.

    • Anagen/Telogen Ratio: Count the number of follicles in the anagen phase (deeply penetrating the dermis or subcutis) versus the telogen phase (resting high in the dermis).

    • Hair Bulb Diameter: Measure the diameter of the hair bulbs as an indicator of follicle robustness.

Part 3: Data Interpretation & Workflow

Expected Outcomes

A positive result for this compound would manifest as:

  • Macroscopically: A faster transition from pink to dark skin and earlier appearance of visible hair compared to the vehicle control group. Higher visual scores at earlier time points.

  • Histologically: A significantly higher anagen/telogen ratio, increased follicular density, and larger hair bulb diameters in the this compound-treated group compared to the control.

Parameter Vehicle Control (Expected) This compound-Treated (Expected)
Visual Score (Day 10)1-23-4
Anagen Follicles (%)30-40%>70%
Follicle Density (follicles/mm)BaselineIncreased
Hair Bulb Diameter (µm)BaselineIncreased

Experimental Workflow Diagram

Workflow A1 Select C57BL/6 Mice (7-8 weeks old) A2 Anesthetize & Depilate Dorsal Skin (Day 0) A1->A2 A3 Randomize into Groups (Vehicle, this compound, etc.) A2->A3 B1 Daily Topical Application (Begin Day 1) A3->B1 C1 Macroscopic Monitoring: - Photography - Visual Scoring B1->C1 Ongoing Monitoring D1 Endpoint Euthanasia & Skin Biopsy B1->D1 At Study Endpoint C1->D1 At Study Endpoint D2 Histological Processing: Fix, Embed, Section, H&E Stain D1->D2 E1 Data Analysis: - Score Comparison - Image Analysis - Histomorphometry D2->E1

Caption: Overall experimental workflow for a this compound hair growth study.

References

Application Note & Protocol: A Guide to Utilizing Pinacidil for the Elucidation of Neurovascular Coupling Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurovascular coupling (NVC) is the intricate physiological process that matches local cerebral blood flow to the metabolic demands of neuronal activity. The disruption of this critical mechanism is a key pathological feature in numerous neurological disorders. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Pinacidil, a potent ATP-sensitive potassium (KATP) channel opener, to investigate the complex signaling pathways of NVC. This document provides an in-depth exploration of this compound's mechanism of action, detailed protocols for its application in both in vivo and in vitro experimental models, and essential guidance on experimental design and data interpretation to ensure scientific rigor.

Introduction: The Indispensable Role of Neurovascular Coupling

The brain is an organ of immense metabolic activity, necessitating a dynamic and precisely regulated blood supply to sustain its function. Neurovascular coupling is the fundamental process that links neuronal activity to localized increases in cerebral blood flow, a phenomenon known as functional hyperemia.[1][2] This elegant mechanism ensures that active neural circuits receive an adequate supply of oxygen and glucose. The signaling cascades that govern NVC are complex, involving a coordinated interplay between neurons, astrocytes, and vascular cells.[1][2][3] Vasoactive molecules released by neurons and astrocytes act on contractile cells, such as vascular smooth muscle cells and pericytes, to induce vasodilation.[1] A critical component of this regulatory network is the modulation of ion channels on vascular smooth muscle cells, which directly control the tone of cerebral arterioles.

This compound: A Precision Tool for Probing KATP Channels in the Neurovascular Unit

This compound is a well-characterized synthetic compound that functions as a potassium channel opener, with a primary and potent activating effect on ATP-sensitive potassium (KATP) channels.[4] These channels are expressed in the vascular smooth muscle of cerebral arterioles and capillaries.[5]

Mechanism of Action:

In vascular smooth muscle cells, KATP channels are key regulators of the resting membrane potential. The opening of these channels by this compound leads to an efflux of potassium (K+) ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, thereby reducing the influx of calcium (Ca2+) that is necessary for muscle contraction. The resulting relaxation of the smooth muscle leads to vasodilation.[6] This direct and potent vasodilatory effect makes this compound an invaluable pharmacological tool for dissecting the contribution of KATP channel-mediated pathways to neurovascular coupling.[7][8]

Pinacidil_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell This compound This compound KATP_Channel KATP Channel This compound->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization VGCC_Closed Voltage-Gated Ca2+ Channels (Closed) Membrane_Hyperpolarization->VGCC_Closed Ca_Influx_Decrease Decreased Ca2+ Influx VGCC_Closed->Ca_Influx_Decrease Vasodilation Vasodilation Ca_Influx_Decrease->Vasodilation

Caption: this compound's mechanism of action on vascular smooth muscle cells.

Experimental Protocols for Studying Neurovascular Coupling with this compound

This compound can be effectively utilized in various experimental models to investigate different facets of NVC. The following are detailed protocols for its application in widely used in vivo and in vitro systems.

In Vivo Two-Photon Microscopy of Cortical Blood Flow

This advanced imaging technique enables the real-time visualization of vascular dynamics and cellular activity in the living brain, offering a direct assessment of the vascular response to neuronal stimulation.[9][10][11]

Objective: To investigate the role of KATP channels in functional hyperemia in response to sensory stimulation.

Materials:

  • Two-photon laser scanning microscope[9]

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for craniotomy[9]

  • This compound solution

  • Fluorescent plasma marker (e.g., FITC-dextran)

  • Sensory stimulation apparatus (e.g., whisker stimulator)[12]

  • Data acquisition and analysis software

Protocol:

  • Animal Preparation: Anesthetize the animal and maintain stable physiological parameters. Perform a craniotomy over the cortical region of interest (e.g., barrel cortex).[9][12]

  • Vascular Labeling: Administer a fluorescent dye intravenously to visualize the blood plasma and delineate the vessel walls.

  • Baseline Imaging: Acquire baseline images and measurements of arteriole diameter and red blood cell velocity in the region of interest.

  • Sensory Stimulation: Deliver a controlled sensory stimulus (e.g., whisker deflection) to evoke neuronal activity and induce functional hyperemia. Record the resulting changes in vessel diameter and blood flow.[12]

  • This compound Application: Topically apply this compound solution to the exposed cortex. Allow for an adequate incubation period for tissue penetration.

  • Post-Pinacidil Stimulation: Repeat the sensory stimulation protocol in the presence of this compound and record the vascular responses.

  • Data Analysis: Quantify and compare the stimulus-evoked changes in vessel diameter and blood flow before and after the application of this compound. A diminished or abolished hyperemic response following this compound administration suggests that the NVC mechanism under investigation converges on the activation of KATP channels.[7][8]

Expected Outcomes and Interpretation:

  • This compound is expected to induce a baseline vasodilation.

  • The stimulus-evoked vasodilatory response may be significantly attenuated in the presence of this compound, indicating that KATP channel activation is a key downstream event in the signaling pathway.[7][8]

ParameterRecommended ValueRationale and Key Considerations
This compound Concentration (Topical) 10–400 µMTo achieve effective vasodilation while maintaining selectivity for vascular smooth muscle.[5]
Vehicle Artificial Cerebrospinal Fluid (aCSF)To ensure physiological compatibility and maintain tissue health.
Incubation Period 20–30 minutesTo allow for sufficient diffusion of the drug into the tissue.
In Vitro Brain Slice Electrophysiology and Imaging

This technique provides a controlled environment for dissecting the cellular and molecular mechanisms of NVC in an isolated tissue preparation.[13][14][15][16][17]

Objective: To directly assess the effect of this compound on the membrane potential of vascular smooth muscle cells and the resulting changes in vessel tone.

Materials:

  • Vibratome for preparing acute brain slices

  • Perfusion system with oxygenated aCSF

  • Electrophysiology setup for patch-clamp recordings

  • Microscope with IR-DIC optics

  • This compound solution

  • Vasoconstricting agent (e.g., U46619)

Protocol:

  • Brain Slice Preparation: Prepare acute brain slices (200-300 µm thick) containing the blood vessels of interest.[16]

  • Slice Recovery: Allow the slices to recover in oxygenated aCSF for at least one hour.[17]

  • Vessel Identification: Using IR-DIC microscopy, identify a suitable arteriole within the brain slice.

  • Induce Vasoconstriction: Perfuse the slice with a vasoconstricting agent to establish a stable baseline tone, which allows for a dynamic range to observe vasodilation.

  • This compound Perfusion: Switch the perfusion to aCSF containing this compound and record the changes in vessel diameter over time.

  • Electrophysiological Recording (Optional): Perform whole-cell patch-clamp recordings from vascular smooth muscle cells to directly measure this compound-induced changes in membrane potential.

  • Data Analysis: Quantify the vasodilation induced by this compound as a percentage change from the pre-constricted diameter. Correlate the changes in vessel diameter with any recorded changes in membrane potential.

InVitro_Workflow Start Prepare Acute Brain Slices Recovery Slice Recovery in aCSF Start->Recovery Identification Identify Arteriole (IR-DIC) Recovery->Identification Constriction Induce Vasoconstriction Identification->Constriction Pinacidil_App Apply this compound Constriction->Pinacidil_App Record_Diameter Record Vessel Diameter Pinacidil_App->Record_Diameter Patch_Clamp Patch-Clamp Recording (Optional) Pinacidil_App->Patch_Clamp Analysis Data Analysis Record_Diameter->Analysis Patch_Clamp->Analysis

Caption: Workflow for in vitro brain slice experiments.

Ensuring Trustworthiness and Self-Validation in Your Research

To maintain the scientific integrity of your findings, it is imperative to include rigorous controls in your experimental design.

  • Vehicle Controls: Always conduct parallel experiments using the vehicle solution (e.g., aCSF) alone to control for any potential effects of the solvent or the application process itself.

  • Pharmacological Blockade: To confirm that the observed effects of this compound are specifically mediated by KATP channels, pre-treat the preparation with a selective KATP channel blocker such as Glibenclamide.[6][18] The blockade of this compound's effects by Glibenclamide provides strong evidence for the involvement of KATP channels.

  • Dose-Response Relationship: Establish a dose-response curve for this compound in your experimental model to identify the optimal concentration range and to characterize the potency of the drug.

Conclusion

This compound serves as a highly effective and specific pharmacological tool for investigating the role of KATP channels in the complex processes of neurovascular coupling. By selectively activating these channels, researchers can gain valuable insights into their contribution to both the maintenance of basal vascular tone and the dynamic regulation of cerebral blood flow in response to neuronal activity. The detailed protocols and experimental considerations presented in this application note provide a robust framework for designing and executing well-controlled experiments that will contribute to a deeper understanding of this vital physiological mechanism.

References

Application Notes and Protocols for Measuring Pinacidil-Induced Hyperpolarization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Vasodilatory Power of Pinacidil

This compound is a potent antihypertensive agent that exerts its therapeutic effects through the direct relaxation of vascular smooth muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[1] Its mechanism of action is distinct from many other vasodilators, as it belongs to a class of drugs known as potassium channel openers.[1][2] Specifically, this compound is a potent activator of ATP-sensitive potassium (KATP) channels.[3] By opening these channels, this compound increases potassium efflux, causing hyperpolarization of the cell membrane.[1][4] This change in membrane potential indirectly leads to a decrease in intracellular calcium levels, ultimately resulting in the relaxation of vascular smooth muscle.[1][5]

These application notes provide a detailed guide to the primary techniques for measuring this compound-induced hyperpolarization, offering both the theoretical underpinnings and practical, step-by-step protocols for robust and reproducible results.

Core Mechanism: this compound and KATP Channel Activation

This compound's primary molecular target is the ATP-sensitive potassium (KATP) channel. These channels are found in various cell types, including vascular smooth muscle cells, cardiac myocytes, and pancreatic beta-cells.[6][7] In vascular smooth muscle, the KATP channels are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits, with the SUR2B subtype being particularly prominent in the vasculature.[6]

Under normal physiological conditions, intracellular ATP binds to the KATP channels, leading to their closure. This compound acts as a KATP channel opener by binding to the SUR subunit, which in turn increases the channel's open probability, even in the presence of inhibitory concentrations of ATP.[8] The subsequent efflux of potassium ions down their electrochemical gradient drives the cell membrane potential to a more negative value, a state known as hyperpolarization.

Diagram: Mechanism of this compound-Induced Hyperpolarization

Pinacidil_Mechanism cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SUR2B) K_out K+ Efflux KATP->K_out Opens This compound This compound This compound->KATP Binds to SUR2B (Activates) ATP Intracellular ATP ATP->KATP Inhibits Hyperpolarization Hyperpolarization K_out->Hyperpolarization Leads to VGCaC Voltage-Gated Ca2+ Channels (VGCCs) (Closed) Hyperpolarization->VGCaC Inactivates Ca_influx Decreased Ca2+ Influx VGCaC->Ca_influx Prevents Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Results in

Caption: this compound activates KATP channels, leading to K+ efflux, hyperpolarization, and subsequent smooth muscle relaxation.

Techniques for Measuring this compound-Induced Hyperpolarization

The choice of technique for measuring this compound-induced hyperpolarization depends on several factors, including the cell type, the desired temporal and spatial resolution, and the available equipment. The two primary approaches are electrophysiological recordings and fluorescence-based assays.

TechniquePrincipleAdvantagesDisadvantages
Electrophysiology (Patch-Clamp) Direct measurement of membrane potential and ion channel currents.High temporal resolution, direct measurement, single-channel analysis possible.Technically demanding, low throughput, invasive.
Fluorescence-Based Assays Indirect measurement using voltage-sensitive dyes.High throughput, less invasive, suitable for population studies.Indirect measurement, potential for artifacts, lower temporal resolution than patch-clamp.

Electrophysiological Measurement: The Gold Standard

Electrophysiological techniques, particularly the patch-clamp method, provide the most direct and detailed analysis of this compound's effects on membrane potential and KATP channel activity.[9][10]

Whole-Cell Patch-Clamp Protocol for Measuring this compound-Induced Hyperpolarization in Vascular Smooth Muscle Cells

This protocol outlines the steps for measuring changes in the resting membrane potential of isolated vascular smooth muscle cells in response to this compound.

I. Cell Preparation and Solutions

  • Cell Isolation: Isolate vascular smooth muscle cells from a suitable source (e.g., rat aorta or mesenteric artery) using established enzymatic digestion protocols.

  • Plating: Plate the isolated cells on glass coverslips and allow them to adhere for at least 2-4 hours before recording.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 3 ATP (Mg-salt). Adjust pH to 7.2 with KOH. The inclusion of ATP is crucial for studying KATP channel modulation.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the external solution to the desired final concentrations (e.g., 0.1-100 µM) immediately before use.[5]

II. Patch-Clamp Recording

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-7 MΩ when filled with the internal solution.[11][12]

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.[11] Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[11]

  • Current-Clamp Mode: Switch the amplifier to current-clamp mode to measure the cell's membrane potential (Vm).

  • Baseline Recording: Allow the cell to stabilize for a few minutes and record the baseline resting membrane potential.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Continuously record the membrane potential to observe the hyperpolarizing effect of this compound. The hyperpolarization should manifest as a negative shift in the membrane potential.

  • Washout and Controls: After observing the effect, perfuse the chamber with the control external solution to demonstrate the reversibility of the this compound-induced hyperpolarization. As a negative control, the KATP channel blocker glibenclamide can be co-applied with this compound to show the specificity of the effect.[5]

Diagram: Whole-Cell Patch-Clamp Workflow

Patch_Clamp_Workflow Start Start: Isolated Vascular Smooth Muscle Cell Pipette Fabricate & Fill Patch Pipette (4-7 MΩ) Start->Pipette Approach Approach Cell with Positive Pressure Pipette->Approach Seal Form Giga-seal (>1 GΩ) Approach->Seal Rupture Rupture Membrane (Whole-Cell Configuration) Seal->Rupture CurrentClamp Switch to Current-Clamp Mode Rupture->CurrentClamp Baseline Record Baseline Membrane Potential CurrentClamp->Baseline Applythis compound Apply this compound Baseline->Applythis compound RecordHyper Record Hyperpolarization Applythis compound->RecordHyper Washout Washout with Control Solution RecordHyper->Washout End End Recording Washout->End

Caption: A streamlined workflow for whole-cell patch-clamp recording to measure this compound-induced hyperpolarization.

Fluorescence-Based Measurement: A High-Throughput Approach

Voltage-sensitive fluorescent dyes offer a less invasive and higher-throughput alternative to electrophysiology for assessing changes in membrane potential.[13][14] These dyes change their fluorescent properties in response to shifts in membrane potential.

Protocol for Measuring this compound-Induced Hyperpolarization using the Slow-Response Dye DiBAC4(3)

DiBAC4(3) is an anionic oxonol dye that enters depolarized cells and exhibits enhanced fluorescence upon binding to intracellular membranes.[15][16] Conversely, hyperpolarization leads to the exclusion of the dye from the cell and a decrease in fluorescence intensity.[16][17]

I. Cell Preparation and Reagents

  • Cell Culture: Plate cells (e.g., a vascular smooth muscle cell line or primary cells) in a multi-well plate suitable for fluorescence microscopy or a plate reader.

  • DiBAC4(3) Stock Solution: Prepare a 1 mg/mL (~1.9 mM) stock solution of DiBAC4(3) in DMSO.[15][18] Store protected from light.

  • Loading Buffer: Prepare a physiological salt solution (e.g., the external solution from the patch-clamp protocol).

  • This compound and Control Solutions: Prepare concentrated stock solutions of this compound and relevant controls (e.g., a vehicle control and a positive control for depolarization like high extracellular K+) in the loading buffer.

II. Staining and Measurement

  • Dye Loading: Dilute the DiBAC4(3) stock solution into the loading buffer to a final concentration of 1-5 µM. Remove the cell culture medium and incubate the cells with the DiBAC4(3) loading solution for 20-30 minutes at room temperature, protected from light.[15]

  • Baseline Fluorescence Measurement: After the incubation period, measure the baseline fluorescence intensity using a fluorescence microscope or plate reader with appropriate filter sets (e.g., excitation ~490 nm, emission ~516 nm).[16]

  • Compound Addition: Add the this compound solution to the wells to achieve the desired final concentration. Also, add the vehicle control and any other controls to their respective wells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. A decrease in fluorescence intensity in the this compound-treated wells compared to the vehicle control indicates hyperpolarization.

  • Data Analysis: Normalize the fluorescence intensity of each well to its baseline value. Plot the change in fluorescence over time for each condition.

III. Self-Validating System: Controls and Calibrations

  • Positive Control (Depolarization): After recording the this compound response, add a high concentration of KCl (e.g., 50 mM) to the wells to induce depolarization. This should result in a significant increase in DiBAC4(3) fluorescence, confirming that the dye is responsive to changes in membrane potential.

  • Negative Control (KATP Channel Blockade): Pre-incubate cells with a KATP channel blocker like glibenclamide before adding this compound. This should attenuate or abolish the this compound-induced decrease in fluorescence, demonstrating the specificity of the response.

  • Vehicle Control: Always include a vehicle (e.g., DMSO) control to account for any effects of the solvent on membrane potential.

Troubleshooting and Considerations

  • Patch-Clamp:

    • Difficulty achieving a giga-seal: Ensure clean solutions and pipettes. The cell health is paramount.[11][12]

    • Unstable recordings: Allow sufficient time for the cell to stabilize after establishing the whole-cell configuration.

  • Fluorescence Assays:

    • High background fluorescence: Ensure complete removal of the culture medium before dye loading.

    • Phototoxicity and photobleaching: Minimize light exposure and use the lowest effective excitation intensity.

    • Dye-related artifacts: Perform control experiments to ensure the dye itself does not have pharmacological effects on the cells.

Conclusion

The choice between electrophysiological and fluorescence-based techniques for measuring this compound-induced hyperpolarization will be guided by the specific research question and available resources. Patch-clamp electrophysiology offers unparalleled detail and direct measurement, making it ideal for mechanistic studies. Fluorescence-based assays, on the other hand, provide a higher-throughput platform suitable for compound screening and studying cell populations. By following the detailed protocols and incorporating the appropriate controls outlined in these application notes, researchers can obtain reliable and reproducible data on the hyperpolarizing effects of this compound and other KATP channel openers.

References

Application Notes and Protocols for Assessing Pinacidil's Effect on Smooth Muscle Contractility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Vasorelaxant Properties of Pinacidil

This compound is a potent antihypertensive agent renowned for its ability to induce direct relaxation of vascular smooth muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[1] Its mechanism of action distinguishes it from many other cardiovascular drugs, as it belongs to a class of compounds known as potassium channel openers.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for assessing the effects of this compound on smooth muscle contractility, with a primary focus on the isolated aortic ring model using an organ bath system.

The fundamental action of this compound lies in its ability to activate ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells.[2][3] This activation leads to an increased efflux of potassium ions from the cell, causing membrane hyperpolarization.[1][4] The resulting hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of extracellular calcium. This cascade ultimately leads to a decrease in intracellular calcium concentration, preventing the activation of calmodulin and myosin light chain kinase, which are crucial for muscle contraction, and thus resulting in smooth muscle relaxation.[5]

This guide will provide detailed, step-by-step protocols for isolating and preparing aortic rings, conducting organ bath experiments to generate concentration-response curves for this compound, and confirming its mechanism of action through the use of a selective KATP channel inhibitor, glibenclamide. Furthermore, we will delve into data analysis and presentation to ensure the generation of robust and reproducible results.

Core Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

The vasodilatory effect of this compound is initiated by its interaction with the KATP channels on the smooth muscle cell membrane. The subsequent cascade of events is depicted in the signaling pathway diagram below.

Pinacidil_Signaling_Pathway cluster_extracellular cluster_cell_membrane Cell Membrane cluster_intracellular This compound This compound KATP ATP-Sensitive K+ Channel (KATP) This compound->KATP Activates K_ion K+ Efflux KATP->K_ion Opens Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx (Reduced) Ca_Channel->Ca_Influx Mediates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Hyperpolarization->Ca_Channel Inhibits Opening Ca_Concentration [Ca2+]i Decreases Ca_Influx->Ca_Concentration Contraction Smooth Muscle Contraction Ca_Concentration->Contraction Inhibits Relaxation Smooth Muscle Relaxation Ca_Concentration->Relaxation Promotes

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecificationsSource (Example)
This compoundPurity ≥98%Sigma-Aldrich
GlibenclamidePurity ≥98%Sigma-Aldrich
Phenylephrine hydrochloridePurity ≥98%Sigma-Aldrich
Potassium Chloride (KCl)ACS gradeFisher Scientific
Krebs-Henseleit SolutionSee composition belowPrepared in-house
Distilled WaterHigh-purity, deionized---
Carbogen Gas95% O₂ / 5% CO₂ mixtureAirgas
Suture Silk4-0 or 5-0Ethicon

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.52
MgSO₄1.64
NaHCO₃24.88
KH₂PO₄1.18
Glucose5.55

Note: The solution should be freshly prepared on the day of the experiment and continuously gassed with carbogen to maintain a pH of 7.4.[6]

Experimental Workflow

The following diagram outlines the key steps for assessing this compound's effect on isolated aortic rings.

Experimental_Workflow cluster_prep cluster_setup cluster_exp cluster_validation cluster_analysis A1 Euthanize Animal (e.g., Rat) A2 Isolate Thoracic Aorta A1->A2 A3 Clean Adipose & Connective Tissue A2->A3 A4 Cut into 2-4 mm Rings A3->A4 B1 Mount Aortic Ring in Organ Bath Chamber A4->B1 B2 Equilibrate under Optimal Tension (e.g., 1.5g) for 60 min B1->B2 B3 Perform Viability Test (Wake-up Challenge) with KCl (e.g., 80 mM) B2->B3 C1 Washout and Return to Baseline B3->C1 C2 Pre-contract with Agonist (e.g., Phenylephrine, 1 µM) C1->C2 C3 Generate Cumulative Concentration-Response Curve for this compound C2->C3 D1 Incubate with Glibenclamide (e.g., 10 µM) for 30 min C3->D1 Parallel Experiment E1 Calculate Percentage Relaxation C3->E1 D2 Repeat this compound Concentration-Response Curve D1->D2 D2->E1 E2 Plot Concentration-Response Curves E1->E2 E3 Determine IC50 Values E2->E3

Caption: Experimental workflow for assessing this compound's effect.

Detailed Step-by-Step Methodology

1. Tissue Preparation:

  • Humanely euthanize a laboratory animal (e.g., a male Wistar rat) in accordance with institutional guidelines.

  • Promptly perform a thoracotomy and carefully excise the thoracic aorta.

  • Immediately place the isolated aorta in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

  • Under a dissecting microscope, meticulously remove any adhering adipose and connective tissues.

  • Cut the cleaned aorta into rings of approximately 2-4 mm in length.[7]

2. Organ Bath Setup and Equilibration:

  • Mount each aortic ring in a 10 mL organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[8] The ring should be suspended between a fixed hook and an isometric force transducer.

  • Apply an optimal resting tension to the aortic rings. This is a critical step and should be determined empirically for your specific setup, but a starting tension of 1.5 g is often used.[8]

  • Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.[8][9]

  • After equilibration, perform a "wake-up" challenge by contracting the tissues with a high concentration of KCl (e.g., 80 mM).[10] This step ensures the viability and contractility of the smooth muscle preparation.

  • Wash the tissues thoroughly with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.

3. Generating a Cumulative Concentration-Response Curve for this compound:

  • Induce a stable, submaximal contraction in the aortic rings using a contractile agonist. Phenylephrine (1 µM) is a commonly used agent for this purpose.

  • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 0.1 µM) and progressively increasing the concentration in half-log increments until a maximal relaxation is observed or the concentration-response curve plateaus.[6]

  • Allow the tissue to stabilize at each concentration before adding the next.

4. Investigating the Mechanism of Action with Glibenclamide:

  • In a parallel set of experiments, after the equilibration and wake-up challenge, incubate the aortic rings with the KATP channel inhibitor glibenclamide (e.g., 10 µM) for approximately 30 minutes.[2]

  • Following the incubation period, pre-contract the tissues with the same concentration of phenylephrine as in the previous experiment.

  • Once a stable contraction is achieved, generate a cumulative concentration-response curve for this compound in the presence of glibenclamide. A rightward shift in the concentration-response curve for this compound indicates competitive antagonism at the KATP channels.[2]

Data Analysis and Presentation

1. Calculation of Percentage Relaxation:

The relaxant effect of this compound should be expressed as a percentage of the pre-contraction induced by phenylephrine. The following formula can be used:

Percentage Relaxation = [(Tension after Phenylephrine - Tension after this compound) / (Tension after Phenylephrine - Baseline Tension)] x 100

2. Data Presentation:

The results should be presented as concentration-response curves, with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis. This allows for the determination of the IC50 value, which is the concentration of this compound that produces 50% of its maximal relaxant effect.

3. Statistical Analysis:

Data should be expressed as the mean ± standard error of the mean (SEM). Statistical significance between the concentration-response curves in the absence and presence of glibenclamide can be determined using a two-way ANOVA followed by an appropriate post-hoc test.

Expected Quantitative Data
Treatment GroupPre-contracting AgentThis compound IC50 (µM)Maximal Relaxation (%)
ControlPhenylephrine (1 µM)~1-3>90%
+ Glibenclamide (10 µM)Phenylephrine (1 µM)Significantly higher than controlMay be reduced

Note: These are representative values and may vary depending on the specific experimental conditions.

Conclusion and Trustworthiness of the Protocol

This application note provides a robust and validated protocol for assessing the smooth muscle relaxant effects of this compound. The self-validating nature of this experimental design is embedded in several key steps. The initial viability test with a high concentration of KCl confirms the functional integrity of the smooth muscle tissue.[10] The use of a pre-contracting agent like phenylephrine provides a consistent and reproducible level of tone against which the relaxant effects of this compound can be accurately measured.

Crucially, the inclusion of a mechanistic validation step using the selective KATP channel antagonist, glibenclamide, provides a powerful tool to confirm that the observed relaxation is indeed mediated by the opening of these specific ion channels.[2] A significant rightward shift in the this compound concentration-response curve in the presence of glibenclamide provides strong evidence for this mechanism of action. By adhering to the detailed steps outlined in this protocol, researchers can generate high-quality, reliable data to further elucidate the pharmacological properties of this compound and other potassium channel openers.

References

Application Notes and Protocols: Pinacidil as a Tool to Investigate KATP Channel Function in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of pinacidil to investigate the function of ATP-sensitive potassium (KATP) channels in skeletal muscle. This document delves into the molecular mechanisms of this compound action, outlines detailed experimental protocols for both in vitro and in vivo studies, and provides insights into data interpretation and potential confounding factors.

Introduction: KATP Channels and Their Significance in Skeletal Muscle

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the metabolic state of a cell to its electrical excitability.[1][2][3] In skeletal muscle, these channels are present in the sarcolemma and inner mitochondrial membranes.[2] They are hetero-octameric complexes typically composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor (SUR) subunits (primarily SUR2A in skeletal muscle).[1][4]

The primary regulator of KATP channel activity is the intracellular ratio of ATP to ADP.[5][6] Under resting conditions, with high intracellular ATP, the channels are predominantly closed. However, during periods of intense metabolic stress, such as strenuous exercise or ischemia, a decrease in the ATP/ADP ratio leads to channel opening.[2][6] This efflux of potassium ions hyperpolarizes the cell membrane, which in turn shortens the action potential duration and reduces calcium influx, thereby conserving cellular energy and protecting the muscle fiber from damage.[1][3] Given their role in cellular protection and energy homeostasis, KATP channels are a significant target for investigating muscle physiology, pathophysiology, and the development of therapeutic agents.

This compound: A Pharmacological Probe for KATP Channel Function

This compound is a potent and widely used potassium channel opener.[7][8] Its primary mechanism of action is the activation of KATP channels, leading to membrane hyperpolarization and relaxation of smooth and skeletal muscle.[8][9] this compound interacts with the SUR subunit of the KATP channel complex.[1] While it is often described as a non-selective KATP channel opener, it shows some preference for SUR2-containing channels, which are prevalent in skeletal and cardiac muscle, over SUR1-containing channels found in pancreatic β-cells.[9][10]

The action of this compound is complex and can be influenced by the intracellular nucleotide environment. Studies have shown that the presence of nucleotides like ATP and ADP can modulate the effects of this compound on KATP channel activity.[11][12] This is a critical consideration for experimental design and data interpretation.

Mechanism of this compound Action on Skeletal Muscle KATP Channels

The following diagram illustrates the signaling pathway of this compound-mediated KATP channel activation in a skeletal muscle cell.

pinacidil_mechanism cluster_membrane Sarcolemma KATP KATP Channel (Kir6.2/SUR2A) This compound This compound SUR2A SUR2A Subunit This compound->SUR2A Binds to Kir6_2 Kir6.2 Subunit SUR2A->Kir6_2 Activates K_efflux K+ Efflux Kir6_2->K_efflux Opens Pore Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Metabolic_Stress Metabolic Stress (↓ ATP/ADP) Metabolic_Stress->KATP Sensitizes

Caption: this compound binds to the SUR2A subunit of the KATP channel, promoting the opening of the Kir6.2 pore and leading to potassium efflux and membrane hyperpolarization.

Experimental Design and Considerations

When using this compound as a tool, it is essential to consider several factors to ensure the validity and reproducibility of the results.

Concentration and Selectivity

The effective concentration of this compound can vary depending on the experimental preparation (isolated fibers, whole muscle, in vivo) and the specific research question.

Experimental PreparationTypical this compound Concentration RangeKey Considerations
Isolated Muscle Fibers / Patch Clamp1 µM - 100 µMHigher concentrations may be needed for robust channel activation, but non-specific effects become a concern.[11][13]
Ex Vivo Whole Muscle Preparations10 µM - 100 µMEnsure adequate tissue penetration. Monitor for effects on contractility and metabolism.[13][14][15]
In Vivo StudiesDose-dependentSystemic administration will affect vascular smooth muscle, leading to vasodilation and potential changes in blood pressure.[8][9]

It is crucial to note that at higher concentrations, this compound may exhibit non-specific effects, including potential interactions with other ion channels such as large-conductance Ca2+-activated K+ (BKCa) channels.[16][17] Therefore, it is highly recommended to use the lowest effective concentration and to include appropriate controls, such as the KATP channel blocker glibenclamide, to confirm the specificity of the observed effects.

Experimental Controls
  • Vehicle Control: To account for any effects of the solvent used to dissolve this compound.

  • KATP Channel Blocker: Glibenclamide is a commonly used sulfonylurea drug that blocks KATP channels.[13][14] Co-application of glibenclamide with this compound should reverse the effects of this compound if they are indeed mediated by KATP channels.

  • Time Control: To monitor for any time-dependent changes in the preparation that are independent of drug application.

Protocols

Protocol 1: Ex Vivo Investigation of this compound's Effect on Skeletal Muscle Fatigue

This protocol details the procedure for assessing the impact of this compound on the contractile properties and fatigue resistance of isolated mouse extensor digitorum longus (EDL) or soleus muscles.

Materials:

  • Isolated muscle bath system with temperature control and oxygenation

  • Force transducer and data acquisition system

  • Stimulating electrodes

  • Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.75 mM KCl, 2.54 mM CaCl2, 1.18 mM KH2PO4, 1.18 mM MgSO4, 24.8 mM NaHCO3, 10 mM glucose), gassed with 95% O2 / 5% CO2.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glibenclamide stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Muscle Dissection and Mounting:

    • Humanely euthanize a mouse according to approved institutional protocols.

    • Carefully dissect the EDL or soleus muscle, leaving the tendons intact.

    • Mount the muscle vertically in the muscle bath containing oxygenated Krebs-Ringer buffer maintained at 30-37°C. Attach one tendon to a fixed hook and the other to a force transducer.

  • Equilibration and Baseline Measurement:

    • Allow the muscle to equilibrate for at least 30 minutes, with periodic gentle stretching to determine the optimal length (L0) for maximal twitch force.

    • Record baseline contractile properties, including twitch force and tetanic force at various stimulation frequencies.

  • Drug Application:

    • For the experimental group, add this compound to the muscle bath to achieve the desired final concentration (e.g., 100 µM).[13][14]

    • For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

    • For a blocker control group, pre-incubate with glibenclamide (e.g., 10 µM) before adding this compound.

    • Allow the muscle to incubate with the drug for 20-30 minutes.

  • Fatigue Protocol:

    • Induce fatigue by repetitive tetanic stimulation (e.g., 200-ms trains of 70 Hz pulses every 2 seconds for 3-5 minutes).[13][14]

    • Continuously record the force output throughout the fatigue protocol.

  • Data Analysis:

    • Measure the rate of force decline during the fatigue protocol.

    • Compare the time to fatigue (e.g., time to reach 50% of initial force) between the control and this compound-treated groups. This compound is expected to increase the rate of fatigue.[13][18]

    • Analyze the recovery of force after the fatigue protocol. This compound has been shown to enhance force recovery.[13][14]

Expected Outcome: this compound, by opening KATP channels, is expected to accelerate the decline in force during fatiguing stimulation but may improve force recovery post-fatigue.[13][14] This is because the hyperpolarization caused by K+ efflux can reduce muscle excitability.

Experimental Workflow for Ex Vivo Muscle Fatigue Study

ex_vivo_workflow A Muscle Dissection (EDL or Soleus) B Mounting in Muscle Bath A->B C Equilibration & Baseline Measurement B->C D Drug Incubation (this compound / Vehicle / Glibenclamide) C->D E Fatigue Protocol (Repetitive Stimulation) D->E F Force Data Acquisition E->F G Data Analysis (Rate of Fatigue, Recovery) F->G

Caption: A stepwise workflow for investigating the effects of this compound on skeletal muscle fatigue in an ex vivo preparation.

Protocol 2: Patch-Clamp Electrophysiology to Measure this compound-Activated KATP Currents

This protocol provides a method for directly measuring the activity of KATP channels in isolated single skeletal muscle fibers using the patch-clamp technique.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulators

  • Collagenase type I

  • Patch pipettes (2-5 MΩ resistance)

  • Solutions:

    • External (bath) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.

    • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.4 with KOH.

    • Internal solution with nucleotides: Internal solution supplemented with desired concentrations of ATP and ADP.

  • This compound stock solution

Procedure:

  • Muscle Fiber Isolation:

    • Enzymatically digest a small piece of mouse flexor digitorum brevis (FDB) muscle with collagenase to isolate single muscle fibers.[11][12]

    • Plate the isolated fibers on a glass coverslip in a recording chamber.

  • Patch-Clamp Recording:

    • Use a patch pipette filled with the internal solution to form a high-resistance seal (giga-seal) with the membrane of a single muscle fiber.

    • Establish the whole-cell or inside-out patch configuration. The inside-out configuration is particularly useful for studying the direct effects of intracellularly applied substances.[11][12]

  • Recording this compound-Activated Currents:

    • Hold the membrane potential at a constant voltage (e.g., -60 mV).

    • In the inside-out configuration, expose the intracellular face of the membrane patch to the internal solution containing a low concentration of ATP (to partially inhibit the channels) and then apply this compound (e.g., 100 µM).

    • Record the resulting outward potassium current.

  • Data Analysis:

    • Measure the amplitude of the this compound-activated current.

    • Construct dose-response curves to determine the EC50 of this compound.

    • Investigate the nucleotide dependency of this compound's effect by varying the concentrations of ATP and ADP in the internal solution.[11][12]

Data Interpretation and Troubleshooting

  • Variability in Response: The magnitude of the response to this compound can vary between different muscle fiber types (e.g., fast-twitch vs. slow-twitch) due to differences in KATP channel expression and composition.[5][6]

  • Confounding Vasodilatory Effects (in vivo): In whole-animal studies, the potent vasodilatory effects of this compound can lead to a decrease in blood pressure, which can indirectly affect muscle function.[8][9] It is important to monitor cardiovascular parameters and consider these systemic effects when interpreting the data.

  • Off-Target Effects: As mentioned, at high concentrations, this compound may have off-target effects. The use of glibenclamide as a specific KATP channel antagonist is crucial for confirming the on-target action of this compound.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of KATP channels in skeletal muscle. By carefully designing experiments with appropriate controls and considering the potential confounding factors, researchers can leverage this compound to gain significant insights into muscle energy metabolism, fatigue, and disease states.

References

Application Notes and Protocols: Elucidating the Impact of Pinacidil on Ion Channels in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Scientific Imperative

Pinacidil, a potent antihypertensive agent, exerts its therapeutic effect by inducing vasodilation.[1][2] This is achieved through its action as a potassium channel opener, a mechanism that leads to the hyperpolarization of vascular smooth muscle cells.[1][3] Understanding the precise molecular interactions between this compound and its target ion channels is paramount for the development of more selective and efficacious cardiovascular therapeutics. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the effects of this compound on ion channels in vascular smooth muscle.

The primary target of this compound in vascular smooth muscle is the ATP-sensitive potassium (KATP) channel, specifically the subtype containing the SUR2B regulatory subunit and the Kir6.x pore-forming subunit.[4][5] Activation of these channels increases potassium efflux, driving the cell's membrane potential towards a more negative state (hyperpolarization). This hyperpolarization leads to the closure of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and causing muscle relaxation.[1] However, evidence also suggests that this compound may have effects on other potassium channels, such as large-conductance, calcium-activated potassium (BKCa) channels, particularly at higher concentrations.[6][7]

This document will detail the essential experimental approaches to dissect these mechanisms, providing not only step-by-step protocols but also the rationale behind the experimental design.

Core Mechanistic Pathway of this compound Action

This compound's vasodilatory effect is initiated by its binding to the sulfonylurea receptor (SUR) subunit of the KATP channel. This interaction triggers a conformational change in the channel complex, leading to the opening of the Kir6.x pore. The subsequent efflux of potassium ions hyperpolarizes the vascular smooth muscle cell membrane.

Pinacidil_Mechanism This compound This compound SUR2B SUR2B Subunit (KATP Channel) This compound->SUR2B Binds to Kir6x Kir6.x Pore (KATP Channel) SUR2B->Kir6x Activates K_efflux ↑ K+ Efflux Kir6x->K_efflux Opens to allow Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Intra_Ca ↓ [Ca2+]i Ca_influx->Intra_Ca Relaxation Vasodilation/ Relaxation Intra_Ca->Relaxation

Caption: this compound's signaling cascade in vascular smooth muscle.

Experimental Design: A Multi-Faceted Approach

A robust investigation into this compound's effects requires a combination of techniques that probe different aspects of ion channel function, from the molecular to the tissue level. The following experimental workflow provides a logical progression for a comprehensive study.

Experimental_Workflow Start Hypothesis: This compound modulates vascular ion channels PatchClamp Patch-Clamp Electrophysiology (Whole-Cell & Single-Channel) Start->PatchClamp Directly measure ion channel currents RubidiumEfflux Rubidium (Rb+) Efflux Assay Start->RubidiumEfflux Assess overall K+ channel activity TensionStudies Isometric Tension Studies (Isolated Vascular Rings) Start->TensionStudies Evaluate functional (vasodilatory) effect Data_Analysis Data Analysis & Interpretation PatchClamp->Data_Analysis RubidiumEfflux->Data_Analysis TensionStudies->Data_Analysis Conclusion Conclusion on this compound's Mechanism of Action Data_Analysis->Conclusion

Caption: A logical workflow for investigating this compound's effects.

Detailed Protocols and Methodologies

Protocol 1: Patch-Clamp Electrophysiology

Scientific Rationale: The patch-clamp technique is the gold standard for studying ion channels, allowing for direct measurement of the ionic currents flowing through them.[8][9][10] The whole-cell configuration provides information about the sum of all channel activity in a single cell, while the single-channel configuration allows for the detailed characterization of individual channel properties.

Objective: To directly measure this compound-induced changes in potassium currents in isolated vascular smooth muscle cells (VSMCs).

Materials:

  • Isolated VSMCs (e.g., from rat aorta or mesenteric arteries)

  • Patch-clamp amplifier and data acquisition system (e.g., Axon Instruments)

  • Microscope and micromanipulators

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glibenclamide (KATP channel blocker) stock solution

  • Iberiotoxin (BKCa channel blocker) stock solution

Procedure:

  • Cell Preparation: Isolate VSMCs using enzymatic digestion (e.g., collagenase and papain).[11] Plate the cells on glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Recording:

    • Place a coverslip with VSMCs in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage steps or ramps to elicit ionic currents.

    • Establish a stable baseline recording.

    • Perfuse the cell with the extracellular solution containing this compound at various concentrations (e.g., 0.1 µM to 100 µM).

    • To confirm the involvement of KATP channels, apply this compound in the presence of glibenclamide.[12]

    • To investigate effects on BKCa channels, co-apply this compound with iberiotoxin.[6]

  • Data Analysis:

    • Measure the change in outward current at different membrane potentials in the presence and absence of this compound.

    • Construct current-voltage (I-V) relationship curves.

    • Determine the concentration-response relationship for this compound's effect.

Expected Results:

  • This compound should induce a concentration-dependent increase in outward potassium current.

  • The this compound-induced current should be significantly inhibited by glibenclamide, confirming the involvement of KATP channels.

  • At higher concentrations, a portion of the this compound-induced current might be sensitive to iberiotoxin, suggesting an effect on BKCa channels.

Protocol 2: Rubidium (Rb+) Efflux Assay

Scientific Rationale: This assay provides a functional measure of potassium channel activity by using rubidium (Rb+) as a tracer for K+.[13][14] Rb+ is permeable through most potassium channels and its efflux from pre-loaded cells can be quantified. This method is particularly useful for higher-throughput screening of compounds that modulate potassium channel activity.

Objective: To quantify the this compound-induced increase in potassium channel-mediated ion efflux from VSMCs.

Materials:

  • Cultured VSMCs in 96-well plates

  • Loading Buffer: Physiological salt solution containing RbCl (e.g., 5 mM)

  • Wash Buffer: Physiological salt solution without RbCl

  • Stimulation Buffer: Physiological salt solution containing this compound and/or other test compounds.

  • Lysis Buffer: e.g., 0.1% Triton X-100

  • Flame Atomic Absorption Spectrometer (F-AAS) or Graphite Furnace AAS (GF-AAS)[15]

Procedure:

  • Cell Seeding: Plate VSMCs in a 96-well plate and grow to confluence.

  • Rb+ Loading: Aspirate the culture medium and incubate the cells with Loading Buffer for a defined period (e.g., 2-4 hours) to allow for Rb+ uptake.

  • Washing: Aspirate the Loading Buffer and wash the cells multiple times with Wash Buffer to remove extracellular Rb+.

  • Stimulation: Add Stimulation Buffer containing different concentrations of this compound to the wells and incubate for a short period (e.g., 10-30 minutes).

  • Supernatant Collection: Carefully collect the supernatant (which contains the effused Rb+) from each well.

  • Cell Lysis: Add Lysis Buffer to the wells to release the remaining intracellular Rb+.

  • Rb+ Quantification: Measure the Rb+ concentration in both the supernatant and the cell lysate using F-AAS or GF-AAS.[16]

  • Data Analysis:

    • Calculate the percentage of Rb+ efflux for each condition: % Efflux = [Rb+ in Supernatant / (Rb+ in Supernatant + Rb+ in Lysate)] * 100

    • Plot the concentration-response curve for this compound-induced Rb+ efflux.

Expected Results:

  • This compound will cause a concentration-dependent increase in Rb+ efflux.[17]

  • The EC50 value obtained from this assay should be comparable to that from functional studies.

Protocol 3: Isometric Tension Studies on Isolated Vascular Rings

Scientific Rationale: This ex vivo method assesses the functional consequence of ion channel modulation by measuring changes in the contractility of isolated blood vessel segments.[18] It provides a physiologically relevant context to complement cellular-level findings.

Objective: To measure the vasodilatory effect of this compound on pre-constricted arterial rings.

Materials:

  • Isolated arteries (e.g., rat thoracic aorta, mesenteric arteries)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose, aerated with 95% O2 / 5% CO2.

  • Vasoconstrictor agent (e.g., Phenylephrine, KCl)

  • This compound stock solution

Procedure:

  • Vessel Preparation: Dissect the desired artery, clean it of surrounding tissue, and cut it into rings (2-3 mm in length).

  • Mounting: Mount the arterial rings in the organ baths between two hooks, with one attached to a force transducer.

  • Equilibration: Equilibrate the rings in Krebs-Henseleit solution at 37°C under a resting tension (e.g., 1-2 g) for at least 60 minutes.

  • Pre-constriction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine (to test receptor-mediated contraction) or a high concentration of KCl (to test depolarization-induced contraction).

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the bath in a cumulative manner, allowing the relaxation to reach a steady state after each addition.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-constriction amplitude.

    • Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation).

Expected Results:

  • This compound will induce a concentration-dependent relaxation of arteries pre-constricted with phenylephrine.[19]

  • This compound's relaxant effect on KCl-induced contractions may be less pronounced, as the high extracellular K+ concentration counteracts the hyperpolarizing effect of KATP channel opening.[20]

Data Synthesis and Interpretation

Experimental Method Key Parameter Measured Typical Finding for this compound Interpretation
Patch-Clamp Outward K+ current (pA)Concentration-dependent increaseDirect evidence of K+ channel opening
Rubidium Efflux % Rb+ EffluxConcentration-dependent increaseFunctional confirmation of increased K+ permeability
Tension Studies % Relaxation of pre-constricted vesselConcentration-dependent relaxationPhysiological demonstration of vasodilation

By integrating the data from these complementary assays, a comprehensive picture of this compound's impact on vascular smooth muscle ion channels emerges. The electrophysiological data provide direct evidence of channel modulation, the efflux assay confirms the functional consequence on ion movement, and the tension studies demonstrate the ultimate physiological outcome of vasodilation.

Conclusion

The methodologies outlined in this guide provide a robust framework for the detailed investigation of this compound's effects on ion channels in vascular smooth muscle. A thorough understanding of these mechanisms, from the single-molecule to the tissue level, is crucial for the rational design of future cardiovascular drugs with improved specificity and safety profiles.

References

Troubleshooting & Optimization

Pinacidil in Cell Culture: A Technical Guide to Ensuring Stability and Experimental Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of Pinacidil in your cell culture experiments. As a potent ATP-sensitive potassium (KATP) channel opener, this compound is a valuable tool for researchers in cardiovascular, neuroscience, and metabolic disease research.[1][2][3] However, its experimental success hinges on understanding and mitigating its potential instability in aqueous environments like cell culture media.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the reliable and reproducible application of this compound in your research.

Understanding this compound: Key Properties for the Bench Scientist

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its handling and stability.

PropertyValue/InformationSource(s)
Molecular Formula C13H19N5 (anhydrous)[1]
Molecular Weight 245.32 g/mol (anhydrous)[1]
Solubility DMSO: 97-100 mg/mL (with sonication) Ethanol: 47 mg/mL (with sonication)[1][4]
Storage (Powder) -20°C for up to 3 years[1][4]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1][2][5]

This compound is hydrophobic and requires an organic solvent for initial dissolution.[6] Its stability in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure.[7][8]

Troubleshooting Guide: Overcoming this compound Instability

This section addresses common issues encountered when using this compound in cell culture through a question-and-answer format, providing both explanations and actionable protocols.

Q1: I'm seeing inconsistent or weaker-than-expected effects of this compound in my long-term ( >24 hours) cell culture experiments. What could be the cause?

Answer: The most likely culprit is the degradation of this compound in the cell culture medium over time. While the biological half-life in vivo is relatively short (around 2-3 hours for the parent compound), its chemical stability in the complex environment of cell culture media can be limited.[9] The major degradation pathways for many drugs in aqueous media include hydrolysis and oxidation.[10] For this compound, a major metabolite is this compound N-oxide, suggesting oxidation is a key degradation pathway.[9][11]

Experimental Workflow to Assess this compound Stability in Your Media:

To empirically determine the stability of this compound in your specific experimental conditions, you can perform a simple time-course analysis.

Protocol 1: Assessing this compound Stability in Cell Culture Media

Objective: To determine the concentration of active this compound in your cell culture medium over a typical experiment duration.

Materials:

  • Your complete cell culture medium (including serum, supplements, etc.)

  • This compound stock solution (in DMSO or Ethanol)

  • Sterile, light-protected microcentrifuge tubes

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • Access to an analytical instrument for quantification (HPLC is recommended).[12]

Procedure:

  • Prepare a working solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.

  • Aliquot this solution into several sterile, light-protected microcentrifuge tubes (one for each time point).

  • Place the tubes in your cell culture incubator.

  • At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt further degradation.

  • Once all time points are collected, analyze the samples using a validated analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound concentration.

  • Plot the concentration of this compound versus time to determine its stability profile.

Diagram: Workflow for this compound Stability Assessment

G prep Prepare this compound in complete cell culture medium aliquot Aliquot into light-protected tubes prep->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at T=0, 4, 8, 12, 24, 48h incubate->collect freeze Immediately freeze at -80°C collect->freeze analyze Quantify this compound concentration via HPLC freeze->analyze plot Plot concentration vs. time analyze->plot G start Precipitation observed after adding this compound? check_dmso Is final DMSO concentration <0.5%? start->check_dmso Yes prewarm Pre-warm media to 37°C before adding this compound check_dmso->prewarm Yes Reduce DMSO concentration Reduce DMSO concentration check_dmso->Reduce DMSO concentration No mix Ensure vigorous mixing during addition prewarm->mix serial_dilute Perform serial dilutions mix->serial_dilute lower_stock Use a lower concentration stock solution serial_dilute->lower_stock

References

Technical Support Center: Optimizing Pinacidil Concentration for Maximal KATP Channel Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing the use of Pinacidil, a potent ATP-sensitive potassium (KATP) channel opener. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you achieve reliable and maximal KATP channel activation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and its interaction with KATP channels, providing a solid foundation for your experimental design.

Q1: What is the mechanism of action of this compound on KATP channels?

A1: this compound is a vasodilator that exerts its effects by directly opening ATP-sensitive potassium (KATP) channels in the cell membrane.[1][2] This channel opening leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[1][2][3] This hyperpolarization makes the cell less excitable, and in vascular smooth muscle, it leads to relaxation and vasodilation.[1][2]

This compound's action is dependent on the presence of intracellular nucleotides like ATP and ADP.[4] It activates the KATP channel by binding to the sulfonylurea receptor (SUR) subunit of the channel complex.[5][6] Specifically, this compound's activation of the channel is more effective when the activatory nucleotide binding site on the SUR subunit is occupied by ATP or ADP.[4] The presence of intracellular ATP at inhibitory concentrations can reduce the effectiveness of this compound.[7][8]

dot

cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x + SUR) K_efflux K+ Efflux KATP->K_efflux Opens This compound This compound This compound->KATP Binds to SUR subunit ATP_ADP Intracellular ATP/ADP ATP_ADP->KATP Modulates activity Hyperpolarization Membrane Hyperpolarization Vasodilation Vasodilation (in smooth muscle) Hyperpolarization->Vasodilation Leads to K_efflux->Hyperpolarization Causes

Caption: this compound's mechanism of action on KATP channels.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound can vary significantly depending on the cell type, the specific KATP channel subtype being studied (composed of different Kir6.x and SUR subunits), and the experimental conditions.[9][10][11] However, a general starting range for in vitro studies is between 0.1 µM and 100 µM.[12] For example, in rat aorta and portal vein, concentration-dependent inhibition of contractions is observed between 0.3 µM and 100 µM.[12] In guinea pig cardiac myocytes, this compound enhances the Na+/Ca2+ exchange current in a concentration-dependent manner with a half-maximal effective concentration (EC50) of around 23 µM.[13] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare my this compound stock solution?

A3: this compound is sparingly soluble in aqueous solutions.[14] Therefore, it is recommended to first dissolve it in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.[15][16] For instance, this compound can be dissolved in DMSO at a concentration of up to 100 mg/mL (407.63 mM) with the aid of ultrasonication, or in ethanol at up to 47 mg/mL (178.48 mM).[16][17] It is important to prepare a high-concentration stock to minimize the final concentration of the organic solvent in your experimental medium, as high concentrations of solvents can have their own biological effects. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 are often used.[16]

Q4: Is this compound stable in cell culture media?

A4: While specific stability data in various cell culture media is not extensively published, it is a common practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. This minimizes the potential for degradation over time. Stock solutions of this compound in DMSO can be stored at -80°C for up to a year.[16] When diluted in aqueous media for experiments, it is advisable to use the solution immediately.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing this compound concentration.

Problem Potential Cause Troubleshooting Steps & Explanations
No observable effect of this compound 1. Inappropriate Concentration: The concentration of this compound may be too low to elicit a response.Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 in your system.[12][13]
2. Low KATP Channel Expression: The cell type you are using may have low or no expression of KATP channels.Solution: Verify KATP channel expression using techniques like qPCR for subunit mRNA or Western blotting for protein.[18] Consider using a cell line known to express KATP channels or overexpressing the channel subunits.
3. High Intracellular ATP: High levels of intracellular ATP can inhibit KATP channels and antagonize the effect of this compound.[7][8]Solution: If your experimental conditions involve high glucose or other metabolic substrates, consider measuring or modulating intracellular ATP levels. Experiments in low-glucose conditions or with metabolic inhibitors can sometimes reveal this compound's effects more clearly.[19]
4. Incorrect KATP Channel Subtype: this compound has some selectivity for different SUR subunits.[10][20][21]Solution: Be aware of the specific SUR subunit (SUR1, SUR2A, or SUR2B) present in your cell type, as this can influence this compound's potency.[5][10] For example, this compound shows similar potency for SUR2A and SUR2B containing channels.[21]
High background channel activity 1. Cell Stress: Stressed or unhealthy cells may have leaky membranes or altered ion channel function.Solution: Ensure optimal cell culture conditions. Check cell viability before and during the experiment.
2. Other Potassium Channels: Other types of potassium channels may be active under your experimental conditions.Solution: Use a specific KATP channel blocker, such as Glibenclamide, to confirm that the observed channel activity is indeed from KATP channels.[7][13]
Variability between experiments 1. Inconsistent Drug Preparation: Inconsistent preparation of this compound solutions can lead to variable effective concentrations.Solution: Always prepare fresh dilutions from a well-mixed stock solution for each experiment. Ensure complete dissolution of this compound in the stock solvent.
2. Fluctuations in Intracellular Metabolism: Changes in cell metabolism between experiments can alter intracellular ATP levels, affecting this compound's efficacy.[7]Solution: Standardize cell culture conditions, including media composition, glucose concentration, and cell density, to maintain consistent metabolic states.
3. Passage Number of Cells: The characteristics of cultured cells, including ion channel expression, can change with increasing passage number.Solution: Use cells within a consistent and limited passage number range for all experiments.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to determine the optimal this compound concentration.

Electrophysiological Measurement of KATP Channel Activity

Electrophysiology, particularly the patch-clamp technique, is the gold standard for directly measuring the activity of ion channels like KATP.[22]

Objective: To determine the concentration-response relationship of this compound on KATP channel currents.

Methodology:

  • Cell Preparation:

    • Culture cells expressing KATP channels on glass coverslips suitable for microscopy and patch-clamping.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.4 with KOH).

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • The internal solution should mimic the intracellular environment (e.g., containing in mM: 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, and a defined concentration of ATP, e.g., 0.1 mM, to allow for channel opening, pH 7.2 with KOH).

  • Patch-Clamp Recording (Inside-Out Configuration):

    • Obtain a gigaohm seal on a single cell.

    • Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.[22]

    • Hold the membrane potential at a constant voltage (e.g., -60 mV).

    • Record baseline KATP channel activity.

    • Apply increasing concentrations of this compound to the bath solution, perfusing the patch.

    • Record the channel activity at each concentration until a steady-state is reached.

    • At the end of the experiment, apply a KATP channel blocker like Glibenclamide (e.g., 10 µM) to confirm the identity of the channels.

  • Data Analysis:

    • Measure the open probability (Po) or the total current at each this compound concentration.

    • Plot the normalized current or Po against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the EC50 and the Hill coefficient.

dot

Start Start: Prepare Cells & Solutions Seal Obtain Gigaohm Seal Start->Seal Excise Excise to Inside-Out Patch Seal->Excise Baseline Record Baseline KATP Activity Excise->Baseline Apply_this compound Apply Increasing [this compound] Baseline->Apply_this compound Record Record Channel Activity Apply_this compound->Record Block Apply Glibenclamide to Confirm Apply_this compound->Block All Concentrations Tested Record->Apply_this compound Next Concentration Analyze Analyze Data: Plot Dose-Response Curve Block->Analyze End End: Determine EC50 Analyze->End

Caption: Workflow for electrophysiological determination of this compound's EC50.

Rubidium Efflux Assay for KATP Channel Activity

The rubidium (Rb+) efflux assay is a functional, higher-throughput alternative to electrophysiology for assessing K+ channel activity.[9][23] Rb+ acts as a surrogate for K+ and its efflux from pre-loaded cells can be measured.[9][23][24]

Objective: To measure this compound-induced KATP channel activation by quantifying Rb+ efflux.

Methodology:

  • Cell Seeding:

    • Seed cells expressing KATP channels in a multi-well plate (e.g., 96-well) and grow to confluence.

  • Rb+ Loading:

    • Aspirate the culture medium and wash the cells with a loading buffer (e.g., a physiological salt solution).

    • Incubate the cells with loading buffer containing RbCl (e.g., 1 mM) for a sufficient time to allow for Rb+ uptake (e.g., 2-4 hours at 37°C).

  • Washing:

    • Aspirate the loading buffer and wash the cells multiple times with a Rb+-free, low K+ buffer to remove extracellular Rb+.

  • Stimulation and Efflux:

    • Add a stimulation buffer containing different concentrations of this compound to the wells.

    • Include control wells:

      • Basal efflux (buffer only).

      • Maximal efflux (using a non-specific K+ ionophore like valinomycin).

      • Inhibited efflux (this compound + Glibenclamide).

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C to allow for Rb+ efflux.

  • Sample Collection:

    • Carefully collect the supernatant (containing the effluxed Rb+) from each well.

    • Lyse the remaining cells in the wells with a lysis buffer (e.g., containing a detergent like Triton X-100) to release the intracellular Rb+.

  • Rb+ Quantification:

    • Measure the Rb+ content in both the supernatant and the cell lysate using atomic absorption spectroscopy (AAS).[9][24][25]

  • Data Analysis:

    • Calculate the percentage of Rb+ efflux for each condition:

      • % Efflux = [Rb+ in supernatant / (Rb+ in supernatant + Rb+ in lysate)] * 100

    • Plot the percentage of Rb+ efflux against the this compound concentration to generate a dose-response curve and determine the EC50.

Section 4: Data Summary Table

Parameter This compound Concentration Range Cell/Tissue Type Key Findings Reference
EC50 for Na+/Ca2+ exchange current enhancement ~23 µMGuinea pig cardiac ventricular myocytesThis compound enhances I_NCX in a concentration-dependent manner.[13]
Inhibition of noradrenaline-induced contractions 0.3 - 100 µMRat aorta and portal veinProduces concentration-dependent inhibition.[12]
Relaxation of spontaneous tone 0.1 - 100 µMGuinea-pig tracheaCapable of producing almost total relaxation.[12]
Activation of KATP channels 5 µM and higherGuinea pig ventricular myocytesActivates time-independent outward current.[7]
EC50 for SUR2B/Kir6.2 activation ~2 µMHEK293T cellsWhole-cell patch-clamp measurements.[21]
EC50 for SUR2A/Kir6.2 activation ~10 µMHEK293T cellsWhole-cell patch-clamp measurements.[21]

References

Technical Support Center: Troubleshooting Unexpected Pinacidil Effects in Cardiac Myocyte Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Pinacidil in cardiac myocyte experiments. This guide is designed to move beyond simple protocol steps, offering in-depth, cause-and-effect troubleshooting for the unexpected results that can arise during your research. As scientists, we understand that an unexpected result is not a failure, but an opportunity to uncover deeper mechanistic insights. This guide is structured to help you navigate those opportunities with confidence.

Section 1: Foundational Principles & Expected Outcomes

Before troubleshooting, it's critical to have a firm grasp of this compound's core mechanism and the anticipated cellular response.

Q1: What is the primary mechanism of this compound and what are its expected effects on the cardiac myocyte action potential?

Answer: this compound is a well-characterized ATP-sensitive potassium (K-ATP) channel opener.[1][2] In cardiac myocytes, it acts on both sarcolemmal (sarcKATP) and mitochondrial (mitoKATP) channels.[3][4] Its primary, most immediate effect is on the sarcKATP channels.

Mechanism of Action:

  • Binding and Activation: this compound binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex. In the heart, this is primarily the SUR2A subtype.[5]

  • Increased K+ Efflux: This binding promotes the opening of the associated Kir6.2 pore-forming subunit, leading to an increased efflux of potassium ions (K+) out of the cell down their electrochemical gradient.[6]

  • Membrane Hyperpolarization: The loss of positive charge makes the resting membrane potential more negative (hyperpolarization) or, more significantly during an action potential, accelerates repolarization.

  • Action Potential Shortening: The increased outward K+ current during phases 2 and 3 of the cardiac action potential counteracts the inward depolarizing currents (primarily Ca2+), leading to a marked shortening of the Action Potential Duration (APD).[7][8][9]

This primary mechanism is illustrated in the signaling pathway below.

Pinacidil_Primary_Pathway This compound This compound KATP_Channel Sarcolemmal KATP Channel (SUR2A/Kir6.2) This compound->KATP_Channel Binds & Activates K_Efflux Increased K+ Efflux KATP_Channel->K_Efflux Opens Repolarization Accelerated Repolarization K_Efflux->Repolarization APD Shortened Action Potential Duration (APD) Repolarization->APD

Caption: Primary signaling pathway of this compound in cardiac myocytes.

Expected Quantitative Changes: The table below summarizes the typical effects observed with this compound application in isolated ventricular myocytes under standard experimental conditions.

ParameterExpected ChangeTypical ConcentrationRationale
Action Potential Duration (APD90) Significant Shortening1-50 µMIncreased repolarizing K+ current (IK,ATP).[8][9]
Resting Membrane Potential (RMP) Minimal change or slight hyperpolarization1-50 µMK-ATP channels have low open probability at rest in healthy, ATP-replete cells.[6]
Early Afterdepolarizations (EADs) Abolished1-50 µMShortened APD reduces the window for L-type Ca2+ channel reactivation.[10]
Delayed Afterdepolarizations (DADs) Abolished1-50 µMThis compound's effects can counteract the Ca2+ overload that causes DADs.[10]

Section 2: Troubleshooting Electrophysiological Readouts

This section addresses common deviations from the expected electrophysiological results.

Q2: I'm not observing any change in Action Potential Duration (APD) after applying this compound. What could be wrong?

Answer: This is a frequent issue that usually points to a problem with either the compound, the experimental conditions, or the health of the myocytes.

Troubleshooting Workflow: No Effect Observed

No_Effect_Workflow Start No APD Shortening Observed with this compound Check_Drug 1. Verify this compound Solution Start->Check_Drug Sol_A Is stock solution fresh? Is working solution correct concentration? Check_Drug->Sol_A Check_ATP 2. Check Intracellular ATP Sol_B Is ATP in pipette solution fresh? Is concentration < 5 mM? Check_ATP->Sol_B Check_Cell 3. Assess Myocyte Health Sol_C Is RMP stable and normal (~-80mV)? Are other currents (INa, ICa) present? Check_Cell->Sol_C Check_pH_Temp 4. Verify External Conditions Sol_D Is external solution pH ~7.4? Is temperature stable (e.g., 37°C)? Check_pH_Temp->Sol_D Sol_A->Check_ATP If 'Yes' Outcome_A Remake solutions Sol_A->Outcome_A If 'No' Sol_B->Check_Cell If 'Yes' Outcome_B Use fresh ATP; lower [ATP]i if appropriate Sol_B->Outcome_B If 'No' Sol_C->Check_pH_Temp If 'Yes' Outcome_C Improve cell isolation; only patch healthy cells Sol_C->Outcome_C If 'No' Outcome_D Adjust pH/temperature control Sol_D->Outcome_D If 'No'

Caption: Step-by-step workflow for troubleshooting a lack of this compound effect.

Detailed Causal Analysis:

  • This compound Solution Integrity: this compound, like many compounds, can degrade. Always use freshly prepared working solutions from a validated stock.

    • Protocol: Prepare a 10-100 mM stock solution in DMSO. Aliquot and store at -20°C or -80°C. Thaw a fresh aliquot for each experiment and dilute to the final working concentration (typically 1-50 µM) in your extracellular solution. Avoid repeated freeze-thaw cycles.

  • Intracellular ATP Concentration ([ATP]i): This is the most critical physiological regulator. This compound's primary role is to antagonize the inhibitory effect of ATP on the K-ATP channel.[11][12] If your intracellular (pipette) solution has a high concentration of ATP (e.g., >5 mM), it can completely prevent this compound from opening the channel.[7][11]

    • Insight: Healthy myocytes have high [ATP]i, which keeps K-ATP channels closed. The power of this compound is revealed when [ATP]i is physiologically normal or slightly depleted.

    • Action: Ensure your pipette solution contains a physiological level of ATP (typically 2-5 mM).[11] Always prepare ATP-containing solutions fresh daily, as ATP degrades at room temperature.[13]

  • Myocyte Health: Unhealthy or "leaky" cells may have a depolarized resting membrane potential and disrupted ionic homeostasis, which can mask the effects of specific channel modulators. Patching onto a robust, rod-shaped myocyte with a stable resting potential near -80 mV is crucial.[13][14]

  • Extracellular Conditions:

    • Temperature: The effect of this compound is temperature-dependent, with a more rapid and pronounced effect at 37°C compared to room temperature (23°C).[7] Inconsistent temperature control can lead to variable results.

    • pH: Extracellular acidification (low pH) has been shown to inhibit this compound-induced K-ATP currents.[15] Ensure your external solution is properly buffered and maintained at a physiological pH of ~7.4.

Q3: My action potentials are shortening dramatically, and I'm seeing arrhythmias or all-or-none repolarization. Is this an artifact?

Answer: Not necessarily an artifact, but a known, mechanistically important phenomenon. This compound can be pro-arrhythmic under certain conditions by creating electrical heterogeneity across the myocardium.[8]

Causality:

  • Transmural Dispersion of Repolarization: K-ATP channel expression and sensitivity to openers can differ between epicardial, mid-myocardial, and endocardial cells. This compound often causes a much more pronounced APD shortening in epicardial cells compared to endocardial cells.[8]

  • Phase 2 Reentry: This dramatic difference in repolarization between adjacent cells creates a voltage gradient. The still-depolarized cells can re-excite the cells that have already fully repolarized, leading to an extrasystole. This is known as phase 2 reentry.[8] At some sites, particularly in the epicardium, this compound can cause a loss of the action potential dome (all-or-none repolarization), further exaggerating this effect.[8]

  • Low Extracellular Potassium: The pro-arrhythmic effect of this compound is exacerbated by low extracellular potassium concentrations ([K+]o).[16]

Troubleshooting & Validation:

  • Confirm with a Blocker: The effect should be reversible. Application of a K-ATP channel blocker like Glibenclamide (1-10 µM) should reverse the extreme APD shortening and abolish the arrhythmias.[8][11] This confirms the effect is on-target.

  • Check [K+]o: Ensure your external solution has a physiological potassium concentration (typically 4-5.4 mM). Using low [K+]o can predispose the preparation to these arrhythmias.[16]

  • Reduce Concentration: The degree of APD shortening is dose-dependent.[11] If you are observing extreme effects, try reducing the this compound concentration.

  • Consider Cell Type: Be aware of the potential for heterogeneous responses if you are working with a mixed population of cardiac cells or tissue preparations.

Section 3: Troubleshooting Intracellular Calcium ([Ca2+]i) Dynamics

The effect of this compound on calcium handling is more complex than its direct electrophysiological signature and is a common source of confusion.

Q4: I'm seeing an increase in intracellular calcium after applying this compound. Isn't it supposed to be cardioprotective and prevent calcium overload?

Answer: This is a valid and important observation. While this compound is protective against Ca2+ overload in the context of metabolic stress,[17][18] it can also, under normoxic conditions, cause a modest increase in intracellular Ca2+ through a secondary signaling pathway.

Causality: A study in guinea pig ventricular myocytes demonstrated that this compound can stimulate the Na+/Ca2+ exchanger (NCX) in its reverse mode (bringing Ca2+ in).[10] This is not a direct effect, but rather a consequence of K-ATP channel opening that initiates a signaling cascade.

This compound's Secondary Pathway on Ca2+ Handling

Pinacidil_Secondary_Pathway cluster_0 Plasma Membrane This compound This compound KATP sarcKATP Channel This compound->KATP Opens NOS eNOS KATP->NOS Activates NO NO NOS->NO sGC sGC cGMP cGMP sGC->cGMP Converts GTP to PKG PKG NCX Na+/Ca2+ Exchanger (NCX1) PKG->NCX Stimulates Ca_Influx Increased [Ca2+]i NCX->Ca_Influx Enhances Ca2+ entry component NO->sGC Activates cGMP->PKG Activates

Caption: Secondary signaling pathway where this compound enhances [Ca2+]i via the NO/cGMP/PKG/NCX cascade.[10]

Troubleshooting & Validation Protocol: If you observe an unexpected increase in [Ca2+]i, you can pharmacologically dissect this pathway to confirm the mechanism:

  • Baseline: Record baseline Ca2+ transients in isolated myocytes.

  • Apply this compound: Apply this compound (e.g., 25 µM) and observe the increase in the Ca2+ transient amplitude or diastolic [Ca2+]i.[10]

  • Inhibit the Pathway: In separate experiments, pre-incubate the cells with one of the following inhibitors before applying this compound:

    • Glibenclamide (10 µM): K-ATP blocker. Should prevent the entire cascade.[10]

    • L-NAME (100 µM): Nitric oxide synthase (NOS) inhibitor. Should block the increase in [Ca2+]i.[10]

    • ODQ (10 µM): Soluble guanylate cyclase (sGC) inhibitor. Should block the increase in [Ca2+]i.[10]

    • KT5823 (1 µM): Protein kinase G (PKG) inhibitor. Should block the increase in [Ca2+]i.[10]

  • Analysis: If the this compound-induced increase in [Ca2+]i is prevented by these inhibitors, it validates that the effect is mediated by the NO/cGMP/PKG pathway.

Important Context: In models of ischemia-reperfusion or metabolic stress, this compound's dominant effect is to prevent pathological Ca2+ overload.[18][19] This is achieved by maintaining membrane potential, preserving cellular ATP, and reducing mitochondrial dysfunction.[3][18] The modest increase via NCX is more likely to be observed in healthy, normoxic cells.

Section 4: General Experimental Best Practices

Q5: My results with this compound are inconsistent from day to day. What are the key parameters to control?

Answer: Reproducibility is paramount. With a compound like this compound, whose action is tightly coupled to the metabolic state of the cell, consistency is key.

Troubleshooting & Best Practices Summary Table

ParameterSource of VariabilityRecommended Best Practice
Cell Quality Isolation procedure, time post-isolation.Standardize enzyme concentrations and digestion times. Use cells within a consistent time window (e.g., 2-6 hours post-isolation). Only patch healthy, quiescent, rod-shaped cells.[20]
Solutions Compound/reagent degradation, pH drift, incorrect concentrations.Prepare fresh this compound and ATP solutions daily.[13] Verify pH and osmolarity of all solutions. Use high-purity water and reagents.
Temperature Fluctuations in room temperature, inadequate perfusion heating.Use a heated stage and/or an in-line perfusion heater to maintain a constant temperature (e.g., 37°C).[7] Monitor the bath temperature directly.
Patch Pipette Inconsistent resistance, dirty glass, poor seal.Pull fresh pipettes for each cell. Fire-polish tips to ensure a smooth surface for gigaseal formation.[20] Use a consistent pipette resistance (e.g., 3-5 MΩ for whole-cell).[20]
Perfusion System Incomplete solution exchange, flow rate changes, bubbles.Ensure your perfusion system allows for complete and rapid exchange of the bath solution. Maintain a constant flow rate. Check for and remove any air bubbles in the lines.[21]

By rigorously controlling these variables, you can significantly improve the reproducibility of your this compound experiments and have greater confidence in your results.

References

How to prevent Pinacidil-induced tachycardia in animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Managing Pinacidil-Induced Tachycardia in Preclinical Animal Models

Welcome to the technical support guide for researchers utilizing this compound in animal studies. This document provides in-depth, evidence-based answers and troubleshooting protocols to address the common challenge of this compound-induced reflex tachycardia. Our goal is to equip you with the mechanistic understanding and practical methodologies required to isolate the therapeutic effects of this compound while mitigating cardiovascular side effects.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced tachycardia?

A1: this compound is a potent ATP-sensitive potassium (K-ATP) channel opener. Its primary therapeutic action involves hyperpolarizing the cell membrane of vascular smooth muscle cells. This prevents the influx of calcium, leading to vasodilation and a subsequent decrease in systemic blood pressure. However, this rapid drop in blood pressure is detected by baroreceptors located in the aortic arch and carotid sinuses. This triggers a compensatory physiological response known as the baroreceptor reflex. The reflex arc acts via the autonomic nervous system, leading to a significant increase in sympathetic outflow and a decrease in parasympathetic (vagal) tone to the heart. The resulting surge in catecholamines (like norepinephrine) stimulates β1-adrenergic receptors in the sinoatrial (SA) node, dramatically increasing heart rate, a condition known as reflex tachycardia.

Pinacidil_Tachycardia_Pathway cluster_Vascular Vascular Smooth Muscle Cell cluster_Systemic Systemic Circulation cluster_Reflex Baroreceptor Reflex Arc cluster_Cardiac Sinoatrial (SA) Node This compound This compound K_ATP K-ATP Channel This compound->K_ATP Opens Hyperpol Hyperpolarization K_ATP->Hyperpol K+ Efflux Vasodilation Vasodilation Hyperpol->Vasodilation BP_Drop Decrease in Blood Pressure Vasodilation->BP_Drop Baro Baroreceptors (Aortic Arch, Carotid Sinus) BP_Drop->Baro Detected by Sympathetic Increased Sympathetic Nervous System Outflow Baro->Sympathetic Beta1 β1-Adrenergic Receptors Sympathetic->Beta1 Norepinephrine Release Tachycardia Tachycardia (Increased Heart Rate) Beta1->Tachycardia Stimulates

Figure 1: Mechanism of this compound-induced reflex tachycardia.

Q2: Why is it critical to prevent this tachycardia in my study?

A2: It is critical for several reasons related to scientific integrity and data interpretation:

  • Confounding Variables: Tachycardia itself can alter cardiac oxygen demand, coronary blood flow, and overall hemodynamics. If your research aims to study the specific effects of this compound on a target organ (e.g., kidney, brain) or a specific cellular pathway, the systemic effects of tachycardia can introduce significant confounding variables, making it difficult to isolate the true effect of the drug.

  • Model Validity: For studies investigating ischemia, heart failure, or other cardiovascular conditions, allowing reflex tachycardia can contaminate the results, as the increased heart rate is a powerful modulator of these disease states.

  • Animal Welfare: Sustained, severe tachycardia can cause undue stress and physiological harm to the animal, which is an important ethical consideration.

Q3: What is the standard pharmacological approach to block this compound-induced tachycardia?

A3: The gold-standard approach is the co-administration of a β-adrenergic receptor antagonist, commonly known as a beta-blocker. These drugs work by competitively inhibiting the binding of catecholamines (norepinephrine and epinephrine) to β-adrenergic receptors. By blocking the β1-receptors on the heart, they directly prevent the sympathetic nervous system's attempt to increase heart rate in response to vasodilation. Propranolol (a non-selective β-blocker) and atenolol (a β1-selective blocker) are frequently used for this purpose in preclinical research.

Troubleshooting & Experimental Protocols

Issue: My animals are showing a significant increase in heart rate (>100 bpm) after this compound administration, masking the therapeutic effect I want to measure.

Solution: Implement a pre-treatment protocol with a β-adrenergic antagonist. Propranolol is a widely documented and effective choice.

Protocol 1: Pre-treatment with Propranolol in a Rat Model

This protocol is synthesized from methodologies described in preclinical cardiovascular studies. It provides a validated starting point for mitigating reflex tachycardia.

Objective: To block the tachycardic response to an intravenous (IV) infusion of this compound.

Materials:

  • This compound solution (e.g., 100 µg/mL in saline)

  • Propranolol hydrochloride solution (e.g., 1 mg/mL in saline)

  • Anesthetized rats (e.g., Sprague-Dawley), instrumented for blood pressure and heart rate monitoring.

  • Infusion pumps

Methodology:

  • Animal Preparation: Anesthetize the animal using an appropriate agent (e.g., isoflurane, pentobarbital) and maintain a stable plane of anesthesia. Surgically implant catheters in the femoral artery (for blood pressure and heart rate monitoring) and femoral vein (for drug administration).

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters (Mean Arterial Pressure - MAP, Heart Rate - HR) are constant. Record baseline values for 10-15 minutes.

  • Propranolol Pre-treatment: Administer a loading dose of Propranolol (1 mg/kg, IV) as a bolus injection. This step is crucial for establishing an effective blockade of the β-adrenergic receptors before the vasodilatory challenge.

  • Confirmation of Blockade (Self-Validating Step): Wait 15 minutes after the Propranolol bolus. Administer a challenge dose of a β-agonist like Isoproterenol (e.g., 1 µg/kg, IV). A successful blockade is confirmed if the typical tachycardic response to Isoproterenol is significantly blunted or absent. This step validates the efficacy of your pre-treatment.

  • This compound Administration: Once the β-blockade is confirmed, begin the administration of this compound. An example infusion rate could be 10 µg/kg/min, IV.

  • Data Acquisition: Continuously monitor and record MAP and HR throughout the infusion period and for a designated time post-infusion.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_blockade Phase 2: Beta-Blockade cluster_treatment Phase 3: Experiment A1 Anesthetize Animal & Implant Catheters A2 Stabilize (30 min) A1->A2 A3 Record Baseline BP & HR (15 min) A2->A3 B1 Administer Propranolol (1 mg/kg, IV bolus) A3->B1 B2 Wait 15 min B1->B2 B3 Administer Isoproterenol Challenge (1 µg/kg, IV) B2->B3 B4 Confirm Blunted HR Response B3->B4 C1 Administer this compound (e.g., 10 µg/kg/min, IV) B4->C1 If Blockade Successful C2 Continuously Monitor & Record BP & HR C1->C2

Technical Support Center: Glibenclamide Block of Pinacidil-Induced KATP Channel Opening

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the interaction between the KATP channel opener, pinacidil, and its blocker, glibenclamide. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the integrity and success of your experiments.

Understanding the Core Interaction: this compound and Glibenclamide at the KATP Channel

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability.[1][2][3] These channels are hetero-octameric complexes formed by four pore-forming inward rectifier Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[4] this compound, a potent vasodilator, acts as a KATP channel opener, promoting K+ efflux and hyperpolarizing the cell membrane.[5][6] This action is antagonized by glibenclamide (also known as glyburide), a sulfonylurea drug that blocks the channel, primarily by interacting with the SUR subunit.[7][8] Understanding this dynamic is fundamental to a wide range of research areas, from diabetes to cardiovascular physiology.

Signaling Pathway and Drug Interaction

The interplay between this compound, glibenclamide, and the KATP channel is a nuanced process influenced by intracellular nucleotide concentrations.

KATP_Channel_Modulation cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x + SUR) K_efflux K+ Efflux (Hyperpolarization) KATP->K_efflux Allows This compound This compound This compound->KATP Opens Glibenclamide Glibenclamide Glibenclamide->KATP Blocks ATP Intracellular ATP ATP->KATP Inhibits

Caption: Modulation of the KATP channel by this compound, glibenclamide, and ATP.

Frequently Asked Questions (FAQs)

Q1: What are the optimal concentrations for this compound and glibenclamide in a typical experiment?

A1: The optimal concentrations are highly dependent on the specific KATP channel subtype being studied and the experimental system. As a starting point, refer to the EC50 and IC50 values in the table below. It is always recommended to perform a dose-response curve for both compounds in your specific cell type or expression system to determine the optimal concentrations for your experiment.

Q2: How should I prepare and store stock solutions of this compound and glibenclamide?

A2:

  • This compound: Can be dissolved in DMSO to prepare a stock solution (e.g., 10-100 mM).[9] For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C and protected from light.[5][10] The product insert recommends storing at -80°C for up to 6 months and at -20°C for up to 1 month.[5][10]

  • Glibenclamide: Is also soluble in DMSO to make a stock solution (e.g., 10-100 mM).[11] Store aliquots at -20°C. Glibenclamide can be sensitive to light, so it's crucial to protect solutions from light exposure.[12][13]

Q3: Are there any known off-target effects of glibenclamide I should be aware of?

A3: Yes, while glibenclamide is a potent KATP channel blocker, it has been reported to have other effects. For instance, it can inhibit CFTR Cl- channels with an IC50 of 20 μM. At higher concentrations, it may also affect other ion channels. It is crucial to use the lowest effective concentration of glibenclamide to minimize potential off-target effects and to include appropriate controls in your experiments.

Troubleshooting Guide

Issue 1: Glibenclamide fails to block this compound-induced KATP channel activity.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Glibenclamide Concentration Perform a full dose-response curve for glibenclamide against a fixed, maximal concentration of this compound.The IC50 of glibenclamide varies significantly between KATP channel subtypes.[14][15]
Drug Degradation Prepare fresh stock solutions of glibenclamide. Ensure solutions are protected from light.Glibenclamide can be light-sensitive, leading to loss of potency.[12][13]
Presence of MgADP Be aware of the MgADP concentration in your intracellular solution for patch-clamp experiments.MgADP can reduce the inhibitory effect of glibenclamide on cardiac-type KATP channels.[15][16]
KATP Channel Subtype Insensitivity Verify the subtype of KATP channel in your experimental system (e.g., via RT-PCR or Western blot).Different SUR subunits (SUR1, SUR2A, SUR2B) confer varying sensitivities to glibenclamide.[14][17]
Issue 2: High variability in this compound-induced KATP channel activation.
Potential Cause Troubleshooting Step Scientific Rationale
Variable Intracellular ATP Levels For whole-cell patch-clamp, allow for adequate dialysis of the intracellular solution. For cell population assays, ensure consistent metabolic state of cells.This compound's action is dependent on the intracellular ATP concentration.[6]
Drug Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment.Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.[5][10]
pH of Extracellular Solution Ensure the pH of your external solution is stable and consistent across experiments.Extracellular acidification can inhibit this compound-induced KATP channel currents.[18]
Heterogeneous KATP Channel Expression If using a cell line, consider clonal selection to obtain a population with more uniform channel expression.Variability in the number of channels per cell will lead to variable current amplitudes.

Quantitative Data Summary

The following tables summarize the reported potency of this compound and glibenclamide on different KATP channel subtypes. Note that these values can vary depending on the experimental conditions.

Table 1: this compound EC50 Values for KATP Channel Activation

KATP Channel SubtypeCell TypeEC50 (µM)Reference
SUR2A/Kir6.2 (Cardiac)HEK293T~10[17]
SUR2B/Kir6.2 (Vascular)HEK293T~2[17]
Cardiac MyocytesGuinea Pig23.5 (outward), 23.0 (inward)[19]

Table 2: Glibenclamide IC50 Values for KATP Channel Inhibition

KATP Channel SubtypeCell TypeIC50 (nM)Reference
Kir6.2/SUR1 (Pancreatic)COS cells0.13[14]
Kir6.2/SUR2A (Cardiac)COS cells45[14]
Kir6.2/SUR2B (Vascular)COS cells42[14]
Kir6.2/SUR1 (Pancreatic)Xenopus oocytes4[15]
Kir6.2/SUR2A (Cardiac)Xenopus oocytes27[15]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to measure this compound-induced KATP currents and their block by glibenclamide.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture 1. Cell Culture/ Isolation Solution_Prep 2. Prepare Intra- & Extra-cellular Solutions Cell_Culture->Solution_Prep Pipette_Pull 3. Pull & Fire-polish Patch Pipettes Solution_Prep->Pipette_Pull Seal 4. Obtain GΩ Seal & Establish Whole-Cell Pipette_Pull->Seal Baseline 5. Record Baseline Current Seal->Baseline Pinacidil_App 6. Apply this compound Baseline->Pinacidil_App Glibenclamide_App 7. Apply Glibenclamide + this compound Pinacidil_App->Glibenclamide_App Washout 8. Washout Glibenclamide_App->Washout Data_Analysis 9. Analyze Current Amplitude & Kinetics Washout->Data_Analysis

References

Navigating Pinacidil Dosage: A Technical Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pinacidil research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during in vitro and in vivo experiments. Our goal is to empower you with the knowledge to optimize your this compound dosage, ensuring maximal on-target efficacy while minimizing confounding off-target effects.

Understanding this compound: Mechanism and Challenges

This compound is a well-established ATP-sensitive potassium (KATP) channel opener.[1][2] Its primary mechanism of action involves the hyperpolarization of vascular smooth muscle cells by increasing potassium efflux, leading to vasodilation.[1][3] This property makes it a valuable tool for cardiovascular research and a potential therapeutic agent for conditions like hypertension.[4][5]

However, like many small molecules, achieving absolute specificity is a significant challenge.[6][7] Off-target effects can arise from interactions with unintended molecules or KATP channel subtypes, leading to a range of undesired physiological responses, from fluid retention and tachycardia to more complex cellular events.[2][4] This guide will walk you through a logical, evidence-based approach to designing experiments that proactively address these challenges.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary off-target effects of this compound I should be aware of in my experimental model?

A1: The most commonly reported off-target or side effects of this compound stem from its potent vasodilator activity and its interactions with different KATP channel subtypes. These include:

  • Cardiovascular Effects: Reflex tachycardia (increased heart rate) and palpitations are common physiological responses to the vasodilation induced by this compound.[4][5] In preclinical models, this can manifest as significant hemodynamic changes. Additionally, edema (fluid retention) is a frequently observed side effect.[4] At certain concentrations and under specific conditions like hypoxia, this compound has been shown to facilitate the induction of ventricular fibrillation.[8][9]

  • KATP Channel Subtype Non-Selectivity: KATP channels are heterogeneous, composed of different pore-forming (Kir6.x) and sulfonylurea receptor (SURx) subunits, which vary across tissues.[10] While this compound has a preference for SUR2-containing channels found in smooth muscle, its selectivity is not absolute.[11] This can lead to unintended effects on other tissues, such as:

    • Cardiac Myocytes: Activation of KATP channels in heart muscle can shorten the action potential duration, which can be arrhythmogenic.[10][12]

    • Pancreatic Beta-Cells: While this compound has a much lower affinity for the SUR1 subtype found in pancreatic beta-cells, high concentrations could potentially influence insulin secretion.[11]

  • Cellular Effects at High Concentrations: At concentrations significantly higher than those required for KATP channel activation (in the millimolar range), this compound has been observed to induce apoptosis and DNA fragmentation in cell lines like HepG2, potentially through mechanisms independent of KATP channels.[1]

Expert Insight: It is crucial to differentiate between exaggerated on-target pharmacology (e.g., excessive vasodilation) and true off-target molecular interactions. A thorough understanding of the KATP channel subtypes expressed in your specific experimental system is the first step in predicting and interpreting potential off-target effects.

Q2: How do I design a dose-response experiment to identify the optimal therapeutic window for this compound?

A2: A well-designed dose-response study is fundamental to defining the concentration range where this compound elicits its desired effect without significant off-target activity.

Key Principles for Experimental Design:

  • Logarithmic Dose Spacing: Test a wide range of concentrations, typically spaced logarithmically (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This approach provides a comprehensive view of the dose-response relationship.

  • Inclusion of Positive and Negative Controls:

    • Positive Control: A known activator of the target KATP channel subtype (if available) can help validate the assay.

    • Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to account for any effects of the solvent itself.

    • Inhibitor Control: Using a KATP channel blocker like Glibenclamide can confirm that the observed effects are mediated through the intended target.[12]

  • Sufficient Replicates: Ensure an adequate number of biological and technical replicates to achieve statistical power.

Workflow for Establishing a Concentration-Response Curve:

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Definitive Dose-Response cluster_2 Phase 3: Data Analysis A Select wide range of This compound concentrations (e.g., 1 nM to 100 µM) B Perform preliminary assay (e.g., vasorelaxation, membrane potential) A->B C Identify approximate EC50 B->C D Select 8-10 concentrations centered around the estimated EC50 C->D Inform concentration selection E Run definitive assay with appropriate controls (Vehicle, Glibenclamide) D->E F Acquire and plot data (% Response vs. [this compound]) E->F G Fit data to a nonlinear regression model (e.g., four-parameter logistic) F->G H Determine precise EC50, Emax, and Hill slope G->H I Establish Therapeutic Window: Concentration range with desired efficacy and minimal toxicity H->I

Caption: Workflow for a robust dose-response experiment.

Data Presentation:

ParameterDescriptionImportance for Dosage Adjustment
EC50 The concentration of this compound that produces 50% of the maximum possible effect.Identifies the potency of the compound. A lower EC50 indicates higher potency.
Emax The maximum response achievable with the drug.Indicates the efficacy of the compound.
Hill Slope Describes the steepness of the dose-response curve.A steep slope suggests a narrow therapeutic window, where small changes in dose can lead to large changes in effect.

This table summarizes key parameters derived from a dose-response curve.

Q3: My cells/tissue are showing unexpected toxicity. How can I determine if this is an off-target effect of this compound?

A3: Distinguishing on-target toxicity from off-target effects is a critical troubleshooting step. Here is a systematic approach to investigate unexpected toxicity:

Experimental Protocol: Differentiating On-Target vs. Off-Target Toxicity

  • Confirm Target Engagement:

    • Objective: Verify that this compound is activating KATP channels at the concentrations causing toxicity.

    • Method: Use a functional assay relevant to your system (e.g., patch-clamp electrophysiology to measure potassium currents, or a membrane potential-sensitive dye).

    • Interpretation: If KATP channels are not being activated at the toxic concentrations, the toxicity is likely an off-target effect.

  • Use a Selective Antagonist:

    • Objective: Determine if the toxicity can be reversed by blocking the intended target.

    • Method: Co-incubate your cells/tissue with this compound and a selective KATP channel blocker like Glibenclamide.

    • Interpretation:

      • If Glibenclamide prevents the toxicity, it suggests the effect is mediated through KATP channels (on-target toxicity). In this case, the dose of this compound is likely too high.

      • If Glibenclamide does not reverse the toxicity, it strongly indicates an off-target mechanism.

  • Test a Structurally Unrelated KATP Channel Opener:

    • Objective: Determine if the toxicity is specific to the chemical structure of this compound or a general consequence of KATP channel opening.

    • Method: Treat your system with another KATP channel opener from a different chemical class (e.g., Diazoxide).

    • Interpretation:

      • If the other opener also causes toxicity, the effect is likely due to KATP channel activation.

      • If the other opener is not toxic, the toxicity is likely a specific off-target effect of this compound's chemical structure.

Logical Flow for Toxicity Investigation:

G start Unexpected Toxicity Observed q1 Is the effect blocked by a KATP antagonist (e.g., Glibenclamide)? start->q1 on_target On-Target Effect (Toxicity due to excessive KATP channel activation) q1->on_target Yes off_target Off-Target Effect (Toxicity is KATP-independent) q1->off_target No action_on Action: Reduce this compound concentration to the lower end of the therapeutic window. on_target->action_on action_off Action: Consider alternative KATP openers or perform off-target screening. off_target->action_off

Caption: Decision tree for troubleshooting this compound-induced toxicity.

Q4: How can I assess the selectivity of this compound for different KATP channel subtypes in my experimental system?

A4: Assessing selectivity is crucial, especially if your system expresses multiple KATP channel subtypes (e.g., in cardiac tissue which has both sarcolemmal and mitochondrial KATP channels).[13]

Strategies for Assessing Selectivity:

  • Expression Analysis: First, determine which KATP channel subunits (Kir6.1, Kir6.2, SUR1, SUR2A, SUR2B) are expressed in your cell or tissue type using techniques like qPCR or Western blotting. This provides a roadmap of potential on- and off-targets.

  • Pharmacological Profiling with Subtype-Selective Compounds: Utilize compounds with known selectivity for different SUR subunits.[10]

    CompoundPrimary Target SubtypeUse in Selectivity Assay
    Diazoxide SUR1 > SUR2ACompare its effect to this compound to infer SUR1 involvement.
    This compound SUR2 > SUR1The compound of interest.[10]
    HMR 1883 Sarcolemmal KATP (SUR2A) BlockerCan be used to isolate effects on mitochondrial KATP channels.
    5-Hydroxydecanoate (5-HD) Mitochondrial KATP BlockerCan be used to isolate effects on sarcolemmal KATP channels.[13]
  • Cell-Based Assays with Recombinant Channels: The most definitive way to determine selectivity is to use cell lines engineered to express specific combinations of Kir6.x and SURx subunits. By performing dose-response curves in each cell line, you can directly calculate the EC50 for each subtype and determine the selectivity ratio.[14]

Calculating Selectivity Ratio: Selectivity Ratio = EC50 (Off-Target Subtype) / EC50 (On-Target Subtype)

A higher selectivity ratio indicates greater preference for the on-target subtype.[6]

Conclusion: A Self-Validating Approach to Dosage Optimization

The key to successfully using this compound lies in a rigorous, self-validating experimental approach. By systematically determining the dose-response relationship, proactively investigating unexpected effects using pharmacological tools, and understanding the specific KATP channel subtypes in your model, you can confidently define a dosage that maximizes on-target effects while minimizing confounding variables. This technical guide provides the foundational logic and practical protocols to achieve that goal, ensuring the integrity and reproducibility of your research.

References

Technical Support Center: Enhancing Pinacidil Efficacy in Resistant Hypertension Models

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Pinacidil, a potent ATP-sensitive potassium (K-ATP) channel opener, in the context of resistant hypertension. Here, we synthesize field-proven insights and technical data to address common challenges and provide robust experimental frameworks for improving this compound's efficacy in relevant preclinical models.

Introduction: The Challenge of this compound in Resistant Hypertension

This compound is a vasodilator that reduces blood pressure by directly relaxing vascular smooth muscle.[1] Its mechanism of action involves the opening of ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane and a subsequent reduction in intracellular calcium.[1] While effective in some forms of hypertension, its utility in resistant hypertension—defined as blood pressure that remains uncontrolled despite the use of three or more antihypertensive agents—presents significant challenges.

Key factors contributing to resistant hypertension include heightened activity of the sympathetic nervous system, excessive sodium and water retention, and activation of the renin-angiotensin-aldosterone system (RAAS).[2] These mechanisms can counteract the vasodilatory effects of this compound, leading to diminished efficacy. This guide provides troubleshooting strategies and optimized protocols to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may encounter during their experiments with this compound in resistant hypertension models.

Q1: Why is the hypotensive effect of this compound less pronounced in our resistant hypertension model compared to standard hypertensive models?

A1: The diminished response to this compound in resistant hypertension models, such as the DOCA-salt rat, is often multifactorial:

  • Counter-regulatory Mechanisms: Resistant hypertension is characterized by strong counter-regulatory mechanisms that oppose vasodilation. The DOCA-salt model, for instance, exhibits significant sodium and water retention, leading to volume expansion that can blunt the effects of vasodilators.[2][3][4]

  • Sympathetic Overdrive: Many models of resistant hypertension, including the DOCA-salt model, are associated with increased sympathetic nervous system activity.[5] This leads to heightened vasoconstriction that can override the relaxing effects of this compound on vascular smooth muscle.

  • Endothelial Dysfunction: Resistant hypertension is often associated with endothelial dysfunction, which can impair the efficacy of K-ATP channel openers.[6][7] A healthy endothelium contributes to vasodilation, and its impairment can reduce the overall response to vasodilatory stimuli.

  • Altered Ion Channel Function: In some hypertensive states, the function or expression of K-ATP channels in the vascular smooth muscle may be altered, leading to a reduced response to openers like this compound.[8]

Q2: We are observing significant edema and reflex tachycardia in our animals treated with this compound. How can we mitigate these side effects?

A2: These are known side effects of potent vasodilators like this compound.[1]

  • Edema: The peripheral edema is primarily due to fluid retention. Co-administration of a diuretic, such as hydrochlorothiazide, is a standard and effective strategy to counteract this.[1][9][10] The diuretic promotes sodium and water excretion, reducing the volume expansion that leads to edema.

  • Reflex Tachycardia: The drop in blood pressure induced by this compound triggers a baroreceptor reflex, leading to an increase in heart rate. This can be effectively managed by co-administering a beta-blocker.[1] Beta-blockers will blunt the reflex sympathetic stimulation of the heart.

Q3: What is the most appropriate animal model for studying this compound's efficacy in resistant hypertension?

A3: The choice of model depends on the specific research question. Two commonly used and relevant models are:

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model is characterized by volume-dependent hypertension and mimics many features of resistant hypertension in humans, including hyperaldosteronism and sympathetic activation.[2][4] It is particularly useful for investigating interventions that target the renin-angiotensin-aldosterone system.

  • Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model of essential hypertension. While not a direct model of resistant hypertension from the outset, it can be rendered more resistant with a high-salt diet. The SHR model is valuable for studying the long-term effects of antihypertensive therapy on cardiovascular remodeling.[11]

Q4: We are having trouble with the solubility and stability of our this compound formulation for in vivo studies. What are the best practices?

A4: this compound has limited water solubility. For in vivo administration, it is often dissolved in a vehicle. A common approach is to first dissolve this compound in an organic solvent like DMSO or ethanol and then dilute it in a vehicle such as saline or polyethylene glycol (PEG). It is crucial to prepare fresh solutions and protect them from light. For chronic studies, subcutaneous implantation of osmotic mini-pumps can provide continuous and stable drug delivery.

Q5: How can we accurately measure blood pressure in our rat models to assess the efficacy of this compound?

A5: Both non-invasive and invasive methods can be used, each with its own advantages and disadvantages.

  • Non-Invasive (Tail-Cuff Method): This method is less stressful for the animal and allows for repeated measurements over time. However, it can be less accurate and is sensitive to the animal's stress level and temperature. Proper acclimatization of the animals to the procedure is crucial for obtaining reliable data.[12][13]

  • Invasive (Telemetry or Direct Arterial Cannulation): These methods are considered the gold standard for accuracy as they provide continuous and direct blood pressure measurements.[13][14][15] However, they require surgery and are more resource-intensive. For acute studies, direct cannulation of the carotid or femoral artery is common.[14][15] For chronic studies, telemetry is the preferred method.

Experimental Protocols

Protocol 1: Induction of DOCA-Salt Resistant Hypertension in Rats

This protocol describes the induction of a robust model of resistant hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Deoxycorticosterone acetate (DOCA)

  • Saline solution (1% NaCl) for drinking water

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for uninephrectomy

Procedure:

  • Uninephrectomy: Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney.[3][4] Suture the incision. Allow the animal to recover for one week.

  • DOCA Administration: Following the recovery period, begin subcutaneous injections of DOCA (e.g., 25 mg/kg) twice weekly.[3] Alternatively, a slow-release DOCA pellet can be implanted subcutaneously.

  • High-Salt Diet: Replace the standard drinking water with a 1% NaCl solution.[2][3]

  • Monitoring: Monitor blood pressure weekly using the tail-cuff method. Hypertension typically develops over 3-4 weeks.

Protocol 2: Enhancing this compound Efficacy with Combination Therapy in DOCA-Salt Rats

This protocol outlines a strategy to improve the antihypertensive effect of this compound in the DOCA-salt model.

Experimental Groups (n=8-10 per group):

  • Sham Control: Uninephrectomized rats receiving vehicle and normal drinking water.

  • DOCA-Salt Control: DOCA-salt treated rats receiving vehicle.

  • This compound Monotherapy: DOCA-salt treated rats receiving this compound (e.g., 10 mg/kg/day, via oral gavage or osmotic mini-pump).

  • This compound + Hydrochlorothiazide: DOCA-salt treated rats receiving this compound and a diuretic (e.g., hydrochlorothiazide, 25 mg/kg/day).

  • This compound + Spironolactone: DOCA-salt treated rats receiving this compound and an aldosterone antagonist (e.g., spironolactone, 20 mg/kg/day).

Procedure:

  • Induce Hypertension: Follow Protocol 1 to induce DOCA-salt hypertension.

  • Treatment Period: Once hypertension is established (e.g., after 4 weeks), begin the respective treatments for a duration of 4-8 weeks.

  • Blood Pressure Monitoring: Measure blood pressure at baseline and weekly throughout the treatment period. For a more detailed analysis, consider using telemetry.

  • Terminal Experiments: At the end of the study, collect blood and tissues for analysis of plasma electrolytes, renin activity, aldosterone levels, and assessment of cardiovascular remodeling (e.g., heart weight to body weight ratio, histological analysis of the heart and aorta).

Data Presentation

Table 1: Expected Outcomes of Combination Therapy in DOCA-Salt Hypertensive Rats

Treatment GroupSystolic Blood Pressure (mmHg)Heart Rate (bpm)Plasma Aldosterone (pg/mL)Cardiac Hypertrophy Index (mg/g)
Sham Control~120~350NormalNormal
DOCA-Salt Control>180IncreasedElevatedIncreased
This compound MonotherapyModerately ReducedMarkedly IncreasedElevatedModerately Reduced
This compound + HydrochlorothiazideSignificantly ReducedModerately IncreasedElevatedSignificantly Reduced
This compound + SpironolactoneMarkedly ReducedModerately IncreasedBlockedMarkedly Reduced

Visualizations

Signaling Pathways and Experimental Workflows

Pinacidil_Mechanism This compound This compound K_ATP ATP-sensitive K+ Channel (K-ATP) This compound->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Increases K+ efflux Ca_channel Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_channel Inactivates Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Vascular Smooth Muscle Relaxation Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation BP Decreased Blood Pressure Vasodilation->BP

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Resistant_Hypertension_Model cluster_Induction Model Induction cluster_Pathophysiology Pathophysiological Consequences cluster_Outcome Experimental Outcome Uninephrectomy Unilateral Nephrectomy Volume_Expansion Sodium & Water Retention (Volume Expansion) Uninephrectomy->Volume_Expansion DOCA DOCA Administration RAAS RAAS Activation & Hyperaldosteronism DOCA->RAAS High_Salt High Salt Diet (1% NaCl) High_Salt->Volume_Expansion SNS Sympathetic Nervous System Overactivity RAAS->SNS RAAS->Volume_Expansion Resistant_Hypertension Resistant Hypertension SNS->Resistant_Hypertension Volume_Expansion->Resistant_Hypertension Endothelial_Dysfunction Endothelial Dysfunction Endothelial_Dysfunction->Resistant_Hypertension Pinacidil_Resistance Reduced this compound Efficacy Resistant_Hypertension->Pinacidil_Resistance

Caption: Pathophysiological cascade in the DOCA-salt model of resistant hypertension.

Combination_Therapy_Workflow cluster_Model Resistant Hypertension Model (DOCA-Salt Rat) cluster_Treatment Combination Treatment Strategies cluster_Mechanism Counteracting Resistance Mechanisms cluster_Outcome Improved Therapeutic Outcome Model_Node Established Hypertension This compound This compound Model_Node->this compound Diuretic Diuretic (e.g., Hydrochlorothiazide) Model_Node->Diuretic MRA Aldosterone Antagonist (e.g., Spironolactone) Model_Node->MRA Vasodilation Direct Vasodilation This compound->Vasodilation Volume_Reduction Reduces Volume Expansion Diuretic->Volume_Reduction RAAS_Blockade Blocks Aldosterone Effects MRA->RAAS_Blockade Improved_Efficacy Enhanced Blood Pressure Reduction Vasodilation->Improved_Efficacy Volume_Reduction->Improved_Efficacy RAAS_Blockade->Improved_Efficacy

Caption: Rationale for combination therapy to enhance this compound efficacy.

References

Enhancing Pinacidil's therapeutic potential by minimizing side effects

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pinacidil Research & Development

Welcome to the technical support center for researchers dedicated to advancing the therapeutic utility of this compound. This guide is structured to provide actionable insights and troubleshoot common experimental hurdles encountered when developing strategies to minimize this compound's side effects while preserving its efficacy. The content is presented in a practical question-and-answer format, grounded in established scientific principles and methodologies.

Section 1: Foundational FAQs - Understanding this compound's Core Pharmacology

This section addresses fundamental questions regarding this compound's mechanism and clinical profile, providing the necessary context for troubleshooting advanced experimental challenges.

Question: What is the primary mechanism of action for this compound?

Answer: this compound is a potent ATP-sensitive potassium channel (K-ATP) opener.[1][2] Its therapeutic effect stems from its action on the K-ATP channels in vascular smooth muscle cells.[3][4] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the opening of voltage-gated calcium channels, which in turn reduces the influx of intracellular calcium and leads to the relaxation of vascular smooth muscle.[3][5] The ultimate result is peripheral vasodilatation, primarily of arterioles, which lowers overall peripheral resistance and reduces blood pressure.[3][6]

dot

Caption: this compound activates K-ATP channels, causing vasodilation.

Question: What are the most common side effects of this compound, and what is their physiological basis?

Answer: The side effects of this compound are predominantly a direct consequence of its potent peripheral vasodilator activity.[3] They are often dose-dependent and can be mild and transient.[3][7]

Side EffectPhysiological BasisCommonality
Reflex Tachycardia & Palpitations The drop in blood pressure is detected by baroreceptors, triggering a compensatory reflex increase in heart rate and cardiac output to maintain perfusion.[8][9] This is often accompanied by a rise in plasma noradrenaline.[8]Common
Edema (Fluid Retention) Vasodilation can lead to increased capillary pressure and fluid leakage into the interstitial space. The drop in blood pressure also activates the renin-angiotensin-aldosterone system, promoting salt and water retention.[3][6]Common, especially with long-term use
Headache & Dizziness These are attributed to the dilation of cerebral and meningeal blood vessels.[3][7][10]Common
Hypertrichosis The mechanism is not fully elucidated but is a known side effect of potent potassium channel openers, including minoxidil. It involves increased hair growth on the face, back, and limbs.[6]2-13% of patients[6]

Section 2: Troubleshooting Guides for Experimental Research

This section provides solutions to specific issues researchers may face during pre-clinical evaluation of this compound and its analogues.

Question: In our in-vivo rodent model, this compound administration causes significant reflex tachycardia, confounding our primary efficacy measurements. How can we experimentally isolate the direct vasodilatory effect?

Answer: This is a classic challenge. The reflex tachycardia is a physiological response to hypotension and can be managed through co-administration of a beta-adrenoceptor antagonist (beta-blocker).

  • Causality: The baroreflex-mediated increase in heart rate is driven by the sympathetic nervous system's release of catecholamines, which act on beta-adrenergic receptors in the heart. A beta-blocker, such as propranolol, will competitively inhibit this action without directly interfering with this compound's effect on vascular K-ATP channels.

  • Experimental Rationale: By stabilizing the heart rate, you can more accurately assess the dose-response relationship of this compound on blood pressure. Clinical studies have validated this approach, showing that combining this compound with a beta-blocker effectively reduces tachycardia.[3][11]

  • Troubleshooting Protocol:

    • Establish Baseline: First, characterize the hemodynamic response (blood pressure and heart rate) to this compound alone in your model.

    • Select Beta-Blocker: Choose a non-selective beta-blocker like propranolol or a cardioselective one like metoprolol.

    • Dose-Ranging: Administer the beta-blocker 30-60 minutes prior to this compound. Perform a dose-ranging study for the beta-blocker to find a dose that normalizes heart rate without causing significant hypotension on its own.

    • Co-administration Study: Once the optimal beta-blocker dose is established, perform the co-administration experiment. Measure blood pressure and heart rate. The expected outcome is a significant reduction in blood pressure with a blunted or absent tachycardic response.[11]

Question: We are developing a novel this compound analogue but are struggling with poor solubility in aqueous buffers for our in-vitro cell-based assays. What is the recommended approach?

Answer: Solubility is a common hurdle. This compound itself is typically prepared in organic solvents for stock solutions before further dilution.

  • Recommended Solubilization Protocol:

    • Primary Solvent: Prepare a high-concentration stock solution (e.g., 10-100 mM) of your this compound analogue in 100% Dimethyl Sulfoxide (DMSO) or Ethanol. For in-vitro studies, DMSO is generally preferred.

    • Working Dilutions: Serially dilute the stock solution in your aqueous cell culture medium or assay buffer (e.g., ACSF).[12]

    • Final Solvent Concentration: Crucially, ensure the final concentration of the organic solvent in your assay does not exceed a level that affects cell viability or function (typically <0.1% - 0.5% for DMSO). You must run a vehicle control (medium + same final concentration of DMSO) to validate that the solvent has no effect on your experimental endpoints.

  • Troubleshooting Precipitation:

    • If the compound precipitates upon dilution, try preparing an intermediate dilution in a solution containing a carrier protein like bovine serum albumin (BSA) before the final dilution in the assay buffer.

    • Consider using cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.

    • For persistent issues, exploring formulation strategies like creating a lipid-based or polymeric nanoparticle formulation for the analogue may be necessary even for in-vitro work.[13][14]

Question: How can we design an experiment to specifically confirm that our new compound's vasodilatory effect is mediated by K-ATP channels?

Answer: This requires a pharmacological blockade experiment using a selective K-ATP channel inhibitor. The gold-standard inhibitor for this purpose is Glibenclamide.

  • Mechanism of Validation: Glibenclamide is a sulfonylurea drug that specifically blocks K-ATP channels.[5] If your compound's vasodilatory effect is indeed mediated by these channels, pre-treatment with Glibenclamide should antagonize or completely block the effect.[4]

  • Experimental Workflow: The ideal model for this is an ex-vivo organ bath study using isolated arterial rings (e.g., rat aorta or mesenteric artery).

    • Preparation: Mount arterial rings in an organ bath filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2. Allow them to equilibrate under a resting tension.

    • Contraction: Induce a stable, submaximal contraction using an agent like norepinephrine or phenylephrine.

    • Dose-Response (Test Compound): Generate a cumulative concentration-response curve for your this compound analogue, measuring the percentage of relaxation from the pre-contracted state.

    • Blockade: In a separate set of rings, pre-incubate the tissue with Glibenclamide (typically 1-10 µM) for 20-30 minutes.

    • Dose-Response (Test Compound + Blocker): After incubation with Glibenclamide, repeat the cumulative concentration-response curve for your analogue.

  • Expected Outcome: A significant rightward shift in the concentration-response curve in the presence of Glibenclamide provides strong evidence for K-ATP channel-mediated action.[5]

dot

Caption: A workflow to confirm K-ATP channel involvement.

Section 3: Advanced Methodologies & Protocols

This section provides a high-level protocol for a key strategy in minimizing systemic side effects: targeted delivery via formulation.

Protocol: Development and In-Vitro Characterization of a pH-Sensitive Nanoparticle Formulation for Targeted Vascular Delivery

  • Objective: To encapsulate a this compound analogue within a pH-sensitive polymeric nanoparticle system designed to release its payload in the slightly acidic microenvironment of ischemic or tumor tissues, thereby concentrating the therapeutic effect and reducing systemic vasodilation.

  • Scientific Rationale: Systemic side effects arise from this compound's action on healthy vasculature. By creating a "smart" delivery system, we can shield the drug from acting until it reaches a target area characterized by lower pH. This approach is increasingly used for targeted drug delivery.[13][14][15] Polymers like Eudragit® S100 or custom-synthesized polymers with pH-cleavable linkers are suitable for this purpose.[13]

  • Step-by-Step Methodology:

    • Polymer & Surfactant Selection:

      • Select a pH-sensitive polymer (e.g., Eudragit® S100, which dissolves at pH > 7.0, or a custom polymer that degrades at pH < 7.0).

      • Select a biocompatible surfactant to stabilize the nanoparticles (e.g., Poloxamer 188, PVA).[16]

    • Nanoparticle Formulation (Modified Solvent Evaporation Technique):

      • Dissolve the this compound analogue and the chosen polymer in a suitable organic solvent (e.g., acetone or ethyl acetate).

      • Prepare an aqueous phase containing the surfactant.

      • Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form a nanoemulsion.

      • Evaporate the organic solvent under reduced pressure, leading to the precipitation of drug-loaded polymeric nanoparticles.

    • Purification & Characterization:

      • Centrifuge the nanoparticle suspension to pellet the particles and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.

      • Particle Size & Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). Target size: 100-300 nm with a PDI < 0.3 for homogeneity.[13]

      • Zeta Potential: Measure to assess surface charge and predict colloidal stability.

      • Encapsulation Efficiency (EE) & Drug Loading (DL): Quantify the amount of encapsulated drug. Lyse a known quantity of nanoparticles, measure the drug concentration via HPLC, and calculate using the formulas:

        • EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug) x 100

        • DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

    • In-Vitro pH-Sensitive Release Study:

      • Incubate the nanoparticle formulation in release media buffered at different pH values (e.g., pH 7.4 representing physiological blood, and pH 6.5 representing a target acidic microenvironment).

      • At various time points, collect aliquots, separate the nanoparticles from the medium, and quantify the amount of released drug using HPLC.

      • Expected Result: The formulation should exhibit minimal drug release at pH 7.4 and significantly accelerated release at pH 6.5, validating the pH-sensitive design.[15]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pinacidil and Other Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Pinacidil's efficacy against other prominent potassium channel openers (KCOs), including Minoxidil, Diazoxide, and Nicorandil. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanisms, comparative potencies, and essential experimental protocols that define the therapeutic potential and application of these compounds.

Introduction: Targeting Potassium Channels for Therapeutic Intervention

Potassium channels are crucial regulators of cellular membrane potential. In tissues like vascular smooth muscle, the opening of these channels leads to potassium ion (K+) efflux, causing membrane hyperpolarization. This change in membrane potential inhibits the influx of calcium ions (Ca2+) through voltage-gated channels, ultimately resulting in muscle relaxation and vasodilation.[1][2] Potassium Channel Openers (KCOs) are a class of drugs that leverage this mechanism to treat conditions such as hypertension and angina.[3][4]

This guide focuses on comparing this compound, a potent KCO, with other key members of this class:

  • Minoxidil Sulfate: The active metabolite of Minoxidil, known for its potent antihypertensive and hair growth-stimulating effects.[5][6]

  • Diazoxide: A KCO with notable selectivity for pancreatic β-cells, used in treating hyperinsulinism, in addition to its vasodilatory properties.[7][8]

  • Nicorandil: A unique compound with a dual mechanism of action, functioning as both a KCO and a nitric oxide (NO) donor.[9][10]

The Core Mechanism: ATP-Sensitive Potassium (KATP) Channels

The primary target for this compound and the other comparators in this guide is the ATP-sensitive potassium (KATP) channel. These channels are complex hetero-octameric proteins composed of pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SURx) subunits.[1][11] The SUR subunit confers specificity to KCOs and inhibitors like glibenclamide.[12]

The general signaling pathway for KCO-induced vasodilation is as follows:

  • KCO Binding: The drug binds to the SUR subunit of the KATP channel.

  • Channel Opening: This binding event increases the probability of the channel opening.

  • K+ Efflux: Potassium ions flow out of the cell, down their electrochemical gradient.

  • Hyperpolarization: The loss of positive charge makes the cell's membrane potential more negative (hyperpolarization).

  • VGCC Closure: Hyperpolarization leads to the closure of voltage-gated Ca2+ channels (VGCCs).

  • Reduced Ca2+ Influx: The influx of extracellular calcium is reduced.

  • Vasorelaxation: The decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle.[6]

KCO_Mechanism KCO Potassium Channel Opener (e.g., this compound) KATP KATP Channel (Kir6.x/SURx) KCO->KATP Binds & Activates K_efflux K+ Efflux KATP->K_efflux Opens Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Causes VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpol->VGCC Inactivates Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Blocks Relax Smooth Muscle Relaxation (Vasodilation) Ca_influx->Relax Leads to

Comparative Efficacy Analysis

The efficacy of KCOs can be compared based on their potency in causing vasorelaxation, their selectivity for different tissues, and their in vivo hemodynamic effects.

In Vitro Vasorelaxant Potency

The potency of KCOs is often determined using isolated arterial ring assays, where the concentration required to produce 50% of the maximal relaxation (IC50) is measured. A lower IC50 value indicates higher potency.

CompoundRelative Potency Order in Rat Aorta and Pulmonary Artery[13]
This compound Less potent than Cromakalim and Aprikalim
Nicorandil Less potent than this compound
Cromakalim More potent than this compound
Aprikalim Equal to or more potent than Cromakalim

Note: This table illustrates a relative ranking based on a specific study. Absolute IC50 values can vary based on experimental conditions and the specific vascular bed being studied.

A study comparing various KCOs in noradrenaline-pre-contracted rat aorta and pulmonary artery found the order of relaxation potency to be: aprikalim ≥ cromakalim > this compound > nicorandil.[13] This demonstrates clear differences in intrinsic activity at the tissue level.

Subunit and Tissue Selectivity

The subunit composition of the KATP channel (specifically the SUR and Kir6.x isoforms) varies between tissues, leading to pharmacological diversity among KCOs.[14] This selectivity is critical for their therapeutic application and side-effect profile.

CompoundPrimary KATP Subunit SelectivityKey Tissue EffectsClinical Implications
This compound SUR2A > SUR1[12]Potent vasodilation in arteries.[3][15] Also targets cardiac KATP channels.[12]Primarily used as an antihypertensive agent.[3]
Minoxidil Sulfate SUR2B/Kir6.1 in vascular smooth muscleStrong arterial vasodilator.[6] Also affects hair follicles.[5]Used for severe hypertension and androgenetic alopecia.[16]
Diazoxide SUR1 > SUR2A[12]Potently opens channels in pancreatic β-cells, inhibiting insulin release. Also a vasodilator.[7][17]Used to treat hyperinsulinism; can cause hyperglycemia.[16]
Nicorandil Broad KATP activation + NO donationCoronary and peripheral vasodilation.[9] Cardioprotective effects.[16]Used primarily for angina.[18]

For example, Diazoxide's preference for SUR1-containing channels makes it a potent inhibitor of insulin secretion from pancreatic β-cells, its primary clinical use.[7] In contrast, this compound and Minoxidil Sulfate show greater activity on SUR2-containing channels found in vascular smooth muscle, making them effective antihypertensives.[6][12]

In Vivo Hemodynamic Effects

In vivo studies, often using spontaneously hypertensive rats (SHR), provide crucial data on the overall effect of these drugs on blood pressure and heart rate.

CompoundTypical In Vivo Effect on Blood PressureKey Features
This compound Dose-dependent reduction in blood pressure.[3]Effective antihypertensive, often co-administered with a diuretic or beta-blocker to manage side effects like edema and reflex tachycardia.[3]
Minoxidil Potent and sustained reduction in blood pressure.[6]One of the most powerful oral vasodilators, reserved for severe/refractory hypertension.[16]
Diazoxide Rapid decrease in blood pressure when given intravenously.[16]Used in hypertensive emergencies.[16]
Nicorandil Reduces both preload and afterload through balanced vasodilation.[9]Reduces blood pressure and myocardial oxygen demand, beneficial in angina.[9]
Unique Mechanism of Nicorandil

Nicorandil stands out due to its dual mechanism of action. It not only opens KATP channels but also contains a nitrate moiety that donates nitric oxide (NO).[10][19] This NO-donating property activates guanylate cyclase, leading to increased cGMP and further vasodilation, a mechanism it shares with classic nitrates like nitroglycerin.[18] This hybrid action provides balanced arterial and venous dilation, making it particularly effective in the management of angina.[9][10]

Methodology Deep Dive: Protocols for Efficacy Assessment

Evaluating the efficacy of KCOs requires robust and validated experimental protocols. Here, we detail two fundamental methodologies.

Protocol: In Vitro Aortic Ring Relaxation Assay

This ex vivo functional assay is the gold standard for quantifying the vasorelaxant properties of a compound.

Objective: To determine the concentration-response curve and calculate the IC50 of a KCO on pre-constricted rat aortic rings.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Phenylephrine (PE) or KCl for pre-contraction

  • Test compounds (this compound, etc.)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2 / 5% CO2)

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize the rat via an approved IACUC protocol. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Ring Mounting: Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings. Suspend the rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.[20]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. Replace the bath solution every 15-20 minutes.[21]

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. For endothelium-dependent studies, test relaxation with acetylcholine after pre-contraction with phenylephrine.[22]

  • Pre-contraction: After washout and return to baseline, induce a stable, submaximal contraction using an agonist like Phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response: Once the contraction plateaus, add the KCO test compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable response at each concentration before adding the next.[23]

  • Data Analysis: Record the relaxation at each concentration as a percentage of the initial pre-contraction. Plot the percentage of relaxation against the log concentration of the KCO. Fit the data to a sigmoidal dose-response curve to determine the IC50 and maximal relaxation (Emax).

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excise Excise Thoracic Aorta Clean_Cut Clean & Cut into Rings Aorta_Excise->Clean_Cut Mount Mount Rings in Organ Bath Clean_Cut->Mount Equilibrate Equilibrate under Tension (60-90 min) Mount->Equilibrate Precontract Pre-contract with Phenylephrine (1µM) Equilibrate->Precontract Add_KCO Add KCO Cumulatively Precontract->Add_KCO Record Record Relaxation Add_KCO->Record Plot Plot % Relaxation vs. [Log KCO] Record->Plot Calculate Calculate IC50 & Emax Plot->Calculate

Protocol: Electrophysiological (Patch-Clamp) Analysis

Patch-clamp is a powerful technique used to directly measure the activity of ion channels, providing definitive evidence that a compound acts by opening KATP channels.[24][25]

Objective: To record KATP channel currents from isolated vascular smooth muscle cells (VSMCs) and observe their modulation by a KCO.

Key Methodological Steps:

  • Cell Isolation: Enzymatically digest a segment of an artery (e.g., mesenteric) to isolate single VSMCs.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ when filled with intracellular solution.[26]

  • Seal Formation: Using a micromanipulator, carefully guide the pipette to the surface of a single VSMC and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[27]

  • Configuration:

    • Whole-Cell: Apply further suction to rupture the membrane patch, allowing electrical access to the entire cell. This is used to measure macroscopic currents.[27]

    • Inside-Out: After forming a seal, pull the pipette away from the cell to excise a patch of membrane, exposing the intracellular face of the channel to the bath solution. This allows for precise control of the solution interacting with the channel.[24]

  • Recording:

    • In the inside-out configuration, apply the KCO to the bath (which is now the "intracellular" side) and observe an increase in channel opening events. The presence of ATP in the bath solution will typically inhibit channel activity, and this inhibition should be overcome by the KCO.

    • In the whole-cell configuration, application of the KCO will induce an outward potassium current, which can be blocked by a specific KATP channel blocker like glibenclamide.[21]

Discussion and Therapeutic Implications

The choice of a KCO for a specific therapeutic application is dictated by its efficacy and selectivity profile.

  • For Severe Hypertension: The high potency of Minoxidil Sulfate makes it a drug of choice for refractory cases, despite side effects like hypertrichosis and fluid retention.[6][16] This compound also serves as an effective antihypertensive agent.[3]

  • For Angina Pectoris: Nicorandil's dual mechanism is highly advantageous. It reduces both cardiac preload (via NO donation) and afterload (via KATP opening), decreasing myocardial oxygen demand while simultaneously increasing coronary blood flow.[9][10]

  • For Hyperinsulinism: Diazoxide's selectivity for pancreatic KATP channels makes it the specific treatment for this condition, where its hyperglycemic effect is the desired therapeutic outcome.[7][16]

The causality behind these choices lies in matching the drug's molecular action to the pathophysiology of the disease. For hypertension, potent arterial vasodilation is key. For angina, a balanced reduction in cardiac workload and improvement in coronary perfusion is required. For hyperinsulinism, specific inhibition of insulin release is the goal.

Conclusion

This compound is a potent and effective KATP channel opener with significant vasodilatory effects. However, a comparative analysis reveals a landscape of chemically diverse KCOs, each with a distinct profile of potency, tissue selectivity, and in some cases, additional mechanisms of action. Minoxidil sulfate offers superior potency for vasodilation, Diazoxide provides crucial selectivity for pancreatic channels, and Nicorandil presents a unique dual-action profile ideal for treating angina. Understanding these differences, validated through rigorous experimental protocols like organ bath assays and patch-clamp electrophysiology, is paramount for researchers and clinicians in selecting and developing the optimal KCO for a given therapeutic target.

References

A Comparative Guide to Pinacidil and Minoxidil for Hair Growth Stimulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of hair growth as a side effect of the antihypertensive agent minoxidil paved the way for a new class of therapeutic agents for alopecia. Both minoxidil and pinacidil belong to a class of drugs known as potassium channel openers (PCOs), and their shared ability to stimulate hair growth has prompted significant research into their mechanisms of action and comparative efficacy. This guide provides an in-depth technical comparison of this compound and minoxidil for hair growth stimulation, synthesizing available experimental data to inform researchers and drug development professionals.

Mechanism of Action: The Potassium Channel Hypothesis and Beyond

The primary hypothesis for the hair growth-stimulating effects of both this compound and minoxidil centers on their role as openers of ATP-sensitive potassium channels (K-ATP channels)[1][2]. The opening of these channels in the vascular smooth muscle leads to vasodilation and increased blood flow[1]. It is speculated that this enhanced microcirculation around the hair follicle improves the delivery of oxygen, blood, and nutrients, thereby promoting hair growth[3].

However, the direct action of these compounds on hair follicle cells is also a subject of investigation and some debate. While the potassium channel hypothesis is widely cited, some studies have yielded conflicting results. For instance, one study reported that neither minoxidil sulfate (the active metabolite of minoxidil) nor this compound activated K-ATP channels in cultured human outer root sheath cells and dermal papilla cells[4][5]. This suggests that other mechanisms may be at play or that the expression and sensitivity of these channels in cultured cells may differ from the in vivo environment.

An alternative or complementary mechanism involves the direct stimulation of follicular cells. Minoxidil has been shown to stimulate the proliferation of dermal papilla cells and prolong the anagen (growth) phase of the hair cycle. It is proposed that by opening potassium channels in the hair follicle cells, these agents may modulate intracellular signaling pathways that control cell proliferation and differentiation.

dot graphdownstream_effects { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Proposed signaling pathway for potassium channel openers in hair growth stimulation.

Comparative Efficacy: In Vitro and In Vivo Evidence

Direct, head-to-head clinical trials comparing the efficacy of topical this compound and minoxidil for hair growth are limited. However, pre-clinical studies using in vitro and animal models provide valuable comparative insights.

A key study by Buhl et al. (1992) evaluated a series of PCOs, including minoxidil and this compound, for their effects on hair growth in cultured mouse vibrissae follicles and in balding stumptail macaques, a well-established model for androgenetic alopecia[2].

In Vitro Hair Follicle Growth Assay

This assay measures the incorporation of radiolabeled cysteine into the hair shafts of cultured mouse vibrissae follicles, providing a quantitative measure of hair protein synthesis and, by extension, hair growth.

Experimental Protocol: In Vitro Hair Follicle Culture

  • Follicle Isolation: Isolate vibrissae follicles from the upper lip of mice.

  • Culture: Culture individual follicles in supplemented Williams E medium.

  • Treatment: Add the test compounds (e.g., this compound, minoxidil) at various concentrations to the culture medium.

  • Metabolic Labeling: After a set incubation period (e.g., 3 days), add radiolabeled cysteine to the medium.

  • Measurement: Harvest the hair shafts, and measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the cysteine incorporation in treated follicles to that in control (vehicle-treated) follicles.

dot graph in_vitro_workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} . Caption: Experimental workflow for the in vitro hair follicle growth assay.

In the study by Buhl et al., both minoxidil and this compound were shown to enhance cysteine incorporation in cultured mouse vibrissae follicles, indicating a positive effect on hair growth[2]. While a direct dose-response comparison was not detailed, the study categorized the compounds based on their activity. Minoxidil, along with a potent this compound analog (P-1075) and cromakalim, were among the most effective, while this compound and nicorandil showed moderate activity[6].

CompoundRelative In Vitro Activity (Cysteine Incorporation)
MinoxidilHigh
This compoundModerate
P-1075 (this compound Analog)High
CromakalimHigh
NicorandilModerate
RP-49,356Weak

Table 1: Qualitative comparison of in vitro hair growth-stimulating activity of various potassium channel openers. Data synthesized from Buhl et al. (1992) and a review of the study[2][6].

In Vivo Stumptail Macaque Model

The balding stumptail macaque provides an excellent in vivo model for androgenetic alopecia, as the hair loss pattern closely resembles that in humans.

Experimental Protocol: In Vivo Stumptail Macaque Study

  • Animal Selection: Select adult male stumptail macaques with visible frontal baldness.

  • Treatment Sites: Define and tattoo treatment sites on the balding scalp.

  • Topical Application: Apply the test solutions (e.g., this compound, minoxidil) to the designated sites once daily for an extended period (e.g., 4-5 months). A vehicle control is applied to a separate site.

  • Hair Growth Assessment: At regular intervals (e.g., monthly), shave the hair from the treatment and control sites and weigh the collected hair.

  • Analysis: Compare the hair weight from the treated sites to the control site to determine the effect on hair growth.

The in vivo results from the Buhl et al. study corroborated the in vitro findings. Minoxidil and the potent this compound analog, P-1075, produced significant increases in hair weight in the balding stumptail macaques, while another PCO, RP-49,356, had no effect[2]. Although this compound itself was not reported in the in vivo arm of this specific comparative study, the positive results with its analog suggest its potential for hair growth stimulation.

CompoundIn Vivo Hair Growth Stimulation (Hair Weight)
MinoxidilSignificant Increase
P-1075 (this compound Analog)Significant Increase
CromakalimSignificant Increase
RP-49,356No Effect

Table 2: In vivo efficacy of potassium channel openers in the balding stumptail macaque model. Data from Buhl et al. (1992)[2].

Side Effect Profile

A crucial aspect of drug development is the safety and tolerability of a compound. The side effect profiles of topical minoxidil are well-documented.

Topical Minoxidil:

  • Common Side Effects: The most common adverse reactions are local, including irritant and allergic contact dermatitis on the scalp, which may present as redness, itching, and scaling[3].

  • Initial Hair Shedding: An initial, temporary increase in hair shedding can occur as the treatment synchronizes the hair cycle, causing follicles in the telogen (resting) phase to shed before entering a new anagen phase[3].

  • Hypertrichosis: Unwanted facial or body hair growth can occur if the solution comes into contact with other areas of the skin[7].

Topical this compound:

  • Local Irritation: Similar to other topical formulations, local skin irritation is a potential side effect.

A direct comparison of the side effect profiles of topical this compound and minoxidil from a head-to-head clinical trial is not available. However, based on their shared mechanism of action, it is reasonable to anticipate a similar spectrum of local side effects.

Conclusion and Future Directions

Both this compound and minoxidil, as potassium channel openers, have demonstrated the ability to stimulate hair growth in preclinical models. The available comparative data, primarily from a comprehensive study by Buhl et al. (1992), suggests that while both are active, minoxidil and a potent analog of this compound (P-1075) appear to be more effective than this compound itself in the models tested[2][6].

The debate over the precise mechanism of action—whether it is primarily through vasodilation, a direct effect on the hair follicle, or a combination of both—highlights the need for further research. Elucidating the downstream signaling pathways activated by these compounds within the dermal papilla and other follicular cells will be critical for the development of more targeted and efficacious therapies.

For drug development professionals, the existing data provides a strong rationale for the continued exploration of potassium channel openers for the treatment of alopecia. Future research should focus on:

  • Head-to-head clinical trials directly comparing the efficacy and safety of topical this compound and minoxidil in patients with androgenetic alopecia.

  • Dose-response studies to determine the optimal concentrations for hair growth stimulation while minimizing side effects.

  • Further mechanistic studies to clarify the direct effects of these compounds on hair follicle biology and identify the specific subtypes of potassium channels involved.

By building on the foundational knowledge of these pioneering compounds, the field can continue to advance the development of novel and improved treatments for hair loss.

References

A Comparative Guide to the Vasodilatory Mechanisms of Pinacidil and Hydralazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the vasodilatory effects of pinacidil and hydralazine, two potent arteriolar dilators with distinct mechanisms of action. As a senior application scientist, the goal is to move beyond simple descriptions to an analysis rooted in mechanistic understanding and validated by robust experimental protocols. This document is designed to serve as a practical resource for researchers investigating vascular physiology and developing novel cardiovascular therapeutics.

Introduction: The Critical Role of Arteriolar Vasodilation

The regulation of vascular smooth muscle tone, particularly in resistance arterioles, is a cornerstone of blood pressure control. Vasodilators, agents that relax vascular smooth muscle, are fundamental in the management of hypertension and heart failure. While many vasodilators achieve a similar physiological outcome—reduced peripheral resistance—their underlying molecular mechanisms can vary significantly. This divergence offers unique therapeutic profiles, side-effect considerations, and research applications.

This guide focuses on two such agents: this compound, a prototypical ATP-sensitive potassium (K-ATP) channel opener, and Hydralazine, a direct-acting vasodilator with a more complex, multifactorial mechanism. Understanding their contrasting pathways is essential for designing targeted experiments and interpreting pharmacological data accurately.

Section 1: Mechanism of Action - this compound, The K-ATP Channel Opener

This compound's vasodilatory action is a clear example of ion channel modulation. Its primary effect is the direct relaxation of vascular smooth muscle, which is achieved by opening ATP-sensitive potassium channels (K-ATP channels).[1] This action belongs to a class of agents known as 'potassium channel openers'.[1]

The signaling cascade is a direct consequence of this channel opening:

  • K-ATP Channel Activation: this compound binds to and opens K-ATP channels located on the plasma membrane of vascular smooth muscle cells.[2][3]

  • Potassium Efflux & Hyperpolarization: The opening of these channels leads to an increased efflux of potassium (K+) ions out of the cell, down their electrochemical gradient.[1][4]

  • Membrane Hyperpolarization: This net loss of positive charge makes the cell's membrane potential more negative, a state known as hyperpolarization.[1][4]

  • Inhibition of Calcium Influx: The hyperpolarized state inhibits the opening of voltage-gated L-type calcium channels (CaV1.2).

  • Reduced Intracellular Calcium: With calcium influx blocked, the concentration of free cytosolic calcium ([Ca2+]i) decreases.[5]

  • Vasorelaxation: The reduction in [Ca2+]i prevents the activation of myosin light chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the smooth muscle, causing vasodilation.

At higher concentrations (above 3 µM), this compound may also inhibit receptor-mediated, G-protein-coupled phosphatidylinositol turnover, contributing to its effect.[5]

Pinacidil_Pathway cluster_VascSmoothMuscle Vascular Smooth Muscle Cell This compound This compound KATP ATP-Sensitive K+ Channel (KATP) This compound->KATP Opens K_efflux K+ Efflux KATP->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol CaV Voltage-Gated Ca2+ Channel Hyperpol->CaV Inhibits Opening Ca_influx Ca2+ Influx ↓ CaV->Ca_influx Ca_i Intracellular [Ca2+] ↓ Ca_influx->Ca_i Relax Vasorelaxation Ca_i->Relax

Caption: this compound's K-ATP channel-mediated vasodilatory pathway.

Section 2: Mechanism of Action - Hydralazine, A Multifaceted Approach

Hydralazine's mechanism is less defined than this compound's but is understood to be a direct-acting vasodilator that preferentially relaxes arterial smooth muscle over venous muscle.[6][7] Its effects are notably independent of the endothelium.[6]

The primary proposed mechanism involves the modulation of intracellular calcium handling:

  • Inhibition of Intracellular Calcium Release: Hydralazine is thought to interfere with calcium movements within the vascular smooth muscle cell.[6] Specifically, it inhibits the inositol trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum (SR), the cell's internal calcium store.[8][9]

  • Reduced Intracellular Calcium: By preventing the release of stored Ca2+, the overall cytosolic Ca2+ concentration available for contraction is reduced.[8]

  • Vasorelaxation: As with this compound, this reduction in available calcium leads to smooth muscle relaxation and vasodilation.

Other potential mechanisms have been suggested, including the stimulation of prostacyclin (a vasodilator) and an increase in the bioavailability of nitric oxide, though these are not considered its primary pathway.[10]

References

Pinacidil: A Comparative Guide to its Selectivity for KATP Channels Over Other Ion Channels

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. Pinacidil, a well-established antihypertensive agent, is primarily known for its role as a potassium channel opener. This guide provides an in-depth, objective comparison of this compound's effects on its primary target, the ATP-sensitive potassium (KATP) channels, versus its interactions with other key ion channels. By synthesizing experimental data and outlining detailed protocols, this document serves as a practical resource for investigating the selectivity and broader pharmacological profile of this compound and similar compounds.

The Primacy of KATP Channels in this compound's Mechanism of Action

This compound exerts its vasodilatory effects by opening KATP channels in vascular smooth muscle cells.[1] This leads to an efflux of potassium ions, hyperpolarizing the cell membrane and subsequently causing relaxation of the smooth muscle, which results in a decrease in blood pressure.[1]

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. This compound's action is mediated through its interaction with the SUR subunit, which allosterically modulates the Kir6.x channel's activity. The effect of this compound is critically dependent on the intracellular concentration of ATP; the drug's ability to open the channel is significantly more pronounced at lower, physiological ATP concentrations.[2]

Subtype Selectivity within the KATP Channel Family

This compound exhibits a degree of selectivity for different isoforms of the SUR subunit. Experimental evidence indicates that this compound has a higher affinity for SUR2B-containing KATP channels, which are predominantly found in vascular smooth muscle, compared to SUR2A isoforms present in cardiac and skeletal muscle. Its affinity for SUR1, the subtype found in pancreatic β-cells, is significantly lower. This selectivity profile is crucial to its therapeutic application as a vasodilator with limited direct effects on insulin secretion.

Comparative Analysis of this compound's Effects on Various Ion Channels

While this compound's primary target is the KATP channel, a comprehensive understanding of its pharmacological profile requires an assessment of its effects on other ion channels. The following sections and the summary table provide a comparative overview based on available experimental data.

Large-Conductance Ca2+-Activated K+ (BKCa) Channels

Several studies have demonstrated that this compound is not entirely selective for KATP channels and can also activate large-conductance Ca2+-activated K+ (BKCa) channels.[3][4][5] This effect is particularly evident at higher concentrations of this compound and is dependent on intracellular calcium levels. The opening of BKCa channels also contributes to membrane hyperpolarization and vasodilation.

Voltage-Gated Sodium (Nav) and Calcium (Cav) Channels

Direct, quantitative data on this compound's effects on voltage-gated sodium and calcium channels is less prevalent in the literature. One study suggested that this compound does not inhibit L-type Ca2+ channels.[6] However, a comprehensive screening against a panel of Nav and Cav subtypes is necessary to definitively determine its selectivity. The experimental protocols outlined in Section 4 can be employed to generate these crucial data.

Other Ion Transporters

This compound has been shown to indirectly stimulate the Na+/Ca2+ exchanger (NCX) in cardiac myocytes.[7][8] This effect is thought to be a consequence of the initial KATP channel opening and subsequent changes in intracellular ion concentrations and signaling pathways.[7][8]

Quantitative Comparison of this compound's Potency

The following table summarizes the available quantitative data on this compound's potency at different ion channels. It is important to note that direct comparative studies across a wide range of ion channels are limited, and the experimental conditions under which these values were obtained may vary.

Ion Channel TargetSubtypeEffectPotency (EC50/IC50/Kd)Reference
KATP Channel SUR2B/Kir6.2ActivationKd: 135 nM, EC50: 680 nM[9]
SUR2A/Kir6.2Activation~5-fold lower affinity than SUR2B[9]
SUR1/Kir6.2Activation~5 orders of magnitude lower affinity than SUR2B[9]
BKCa Channel ActivationEC50: 20 µM[6][7]
Na+/Ca2+ Exchanger Stimulation (indirect)EC50: ~23 µM[7][8]
Voltage-Gated Na+ Channel e.g., Nav1.5No significant direct effect reportedData not available
Voltage-Gated Ca2+ Channel L-type (e.g., Cav1.2)No significant direct effect reportedData not available[6]

Experimental Protocols for Assessing Ion Channel Selectivity

To provide a comprehensive and self-validating assessment of a compound's ion channel selectivity, a combination of electrophysiological and binding assays is recommended.

Electrophysiological Assessment of Ion Channel Activity

Automated patch-clamp systems offer a high-throughput and robust method for screening compounds against a panel of ion channels expressed in stable cell lines.[9]

Objective: To determine the functional effect (activation or inhibition) and potency (EC50 or IC50) of this compound on a panel of key ion channels (e.g., KATP subtypes, BKCa, Nav1.5, Cav1.2).

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_culture Culture stable cell lines expressing target ion channels cell_harvest Harvest and prepare single-cell suspension cell_culture->cell_harvest load_cells Load cell suspension onto patch-clamp chip cell_harvest->load_cells giga_seal Establish giga-ohm seals load_cells->giga_seal whole_cell Achieve whole-cell configuration giga_seal->whole_cell voltage_protocol Apply specific voltage protocols to elicit channel currents whole_cell->voltage_protocol compound_app Apply increasing concentrations of this compound voltage_protocol->compound_app record_currents Record ion channel currents compound_app->record_currents measure_current Measure current amplitude/kinetics record_currents->measure_current dose_response Generate concentration-response curves measure_current->dose_response calc_potency Calculate EC50/IC50 values dose_response->calc_potency

Caption: Automated Patch-Clamp Workflow for Selectivity Profiling.

Step-by-Step Protocol:

  • Cell Line Preparation:

    • Culture stable cell lines expressing the human forms of the ion channels of interest (e.g., Kir6.2/SUR2B, KCNMA1 for BKCa, SCN5A for Nav1.5, CACNA1C for Cav1.2) in appropriate media.

    • Harvest cells at optimal confluency and prepare a single-cell suspension at the desired concentration for the automated patch-clamp system.

  • Automated Patch-Clamp Procedure:

    • Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions. The composition of these solutions should be optimized for recording the specific ion channel current of interest.

    • Load the cell suspension and the compound plate containing serial dilutions of this compound.

    • Initiate the automated process of cell capture, seal formation, and whole-cell access.

    • Apply a pre-defined voltage protocol to elicit the characteristic currents of the target ion channel.

    • Apply increasing concentrations of this compound to the cells and record the corresponding changes in ion channel currents.

  • Data Analysis:

    • Analyze the recorded currents to determine the percentage of activation or inhibition at each concentration of this compound.

    • Plot the concentration-response data and fit to a suitable equation (e.g., Hill equation) to determine the EC50 or IC50 value.

Radioligand Binding Assays for KATP Channels

Competition binding assays are a valuable tool for determining the affinity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the SUR subunits of the KATP channel.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis cell_culture Culture cells expressing SUR subtypes (e.g., SUR2B) homogenization Homogenize cells and isolate membrane fractions cell_culture->homogenization protein_quant Quantify protein concentration homogenization->protein_quant incubation Incubate membranes with radioligand (e.g., [3H]-glibenclamide) and varying concentrations of this compound protein_quant->incubation separation Separate bound and free radioligand by filtration incubation->separation quantification Quantify radioactivity separation->quantification competition_curve Generate competition binding curve quantification->competition_curve calc_ki Calculate Ki value competition_curve->calc_ki

Caption: Radioligand Competition Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the desired SUR subunit (e.g., SUR2B).

    • Harvest the cells and homogenize them in a suitable buffer.

    • Isolate the cell membranes by centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-glibenclamide) with the membrane preparation in the presence of a range of concentrations of unlabeled this compound.

    • Incubate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a potent activator of KATP channels, with a preference for the SUR2B subtype prevalent in vascular smooth muscle. While its primary mechanism of action is well-established, evidence suggests that it is not entirely selective and can modulate the activity of other ion channels, most notably BKCa channels. A thorough understanding of its complete ion channel selectivity profile is crucial for a comprehensive assessment of its therapeutic potential and potential side effects.

The lack of extensive, direct comparative data for this compound's effects on a broad panel of ion channels highlights an area for future research. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the selectivity of this compound and other ion channel modulators. Such studies will not only enhance our understanding of the pharmacology of existing drugs but also aid in the development of new therapeutics with improved selectivity and safety profiles.

References

A Comparative Guide to the Potency of Pinacidil and its Active Metabolite, Pinacidil N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of KATP Channel Openers

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. In vascular smooth muscle, the opening of these channels leads to potassium efflux, hyperpolarization, and subsequent relaxation, making them a key target for antihypertensive drugs. Pinacidil, a well-characterized KATP channel opener, exerts its vasodilatory effects through this mechanism. However, upon administration, this compound is metabolized in the liver to its major metabolite, this compound N-oxide.[1] Understanding the relative potency of this metabolite is critical for a comprehensive evaluation of this compound's overall pharmacological profile. This guide provides an in-depth comparison of the potency of this compound and this compound N-oxide, supported by available data and detailed experimental protocols for in vitro assessment.

Metabolic Pathway of this compound

This compound undergoes biotransformation in the liver, with the primary metabolic pathway being the N-oxidation of the pyridine ring, resulting in the formation of this compound N-oxide.[1] This process is a key determinant of the drug's pharmacokinetics and the overall duration and intensity of its therapeutic effect.

This compound This compound N_Oxidation Hepatic N-Oxidation This compound->N_Oxidation Metabolism Pinacidil_N_oxide This compound N-oxide (Active Metabolite) N_Oxidation->Pinacidil_N_oxide

Caption: Metabolic conversion of this compound to this compound N-oxide.

Comparative Potency: In Vivo and In Vitro Evidence

A direct in vitro comparison of the potency of this compound and this compound N-oxide on KATP channels is not extensively documented in publicly available literature. However, in vivo studies have provided valuable insights into their relative antihypertensive effects.

In Vivo Antihypertensive Potency

Studies in various animal models and humans have consistently shown that this compound N-oxide possesses antihypertensive activity, albeit at a reduced level compared to the parent compound. The major metabolite, this compound N-oxide, has an antihypertensive potency that is approximately one-quarter of that of this compound.[1] While this in vivo data is informative, it is influenced by various physiological factors such as absorption, distribution, metabolism, and excretion, and may not solely reflect the direct interaction with the KATP channel.

In Vitro Potency of this compound

The potency of this compound as a KATP channel opener has been well-characterized through in vitro electrophysiological studies. These studies provide specific EC50 values, which represent the concentration of the drug that elicits a half-maximal response. For instance, in whole-cell patch-clamp recordings of HEK293T cells expressing different subtypes of the KATP channel, this compound demonstrated the following potencies:

KATP Channel SubtypeThis compound EC50 (µM)
SUR2A/Kir6.2 (cardiac type)~10
SUR2B/Kir6.2 (vascular smooth muscle type)~2

Data sourced from Shindo et al., 1998.

This data highlights this compound's selectivity for the vascular smooth muscle KATP channel subtype, which is consistent with its primary therapeutic effect of vasodilation.

Experimental Protocols for Potency Assessment

To provide a framework for the direct comparative evaluation of this compound and this compound N-oxide, this section details two standard in vitro methodologies for assessing the potency of KATP channel openers.

Electrophysiological Assessment using Patch-Clamp Technique

The patch-clamp technique is the gold standard for directly measuring the activity of ion channels. The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane in response to drug application.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing Kir6.2/SUR2B subunits cell_plating Plate cells onto glass coverslips cell_culture->cell_plating seal Form a giga-ohm seal with a single cell cell_plating->seal pipette Fabricate and fill patch pipette with intracellular solution pipette->seal whole_cell Rupture the cell membrane to achieve whole-cell configuration seal->whole_cell voltage_clamp Clamp membrane potential at a holding potential (e.g., -60 mV) whole_cell->voltage_clamp baseline Record baseline KATP current voltage_clamp->baseline drug_perfusion Perfuse with increasing concentrations of This compound or this compound N-oxide baseline->drug_perfusion current_recording Record steady-state current at each concentration drug_perfusion->current_recording washout Washout with drug-free solution current_recording->washout normalization Normalize current to baseline washout->normalization dose_response Plot normalized current vs. drug concentration normalization->dose_response ec50_calc Fit data with a Hill equation to determine EC50 dose_response->ec50_calc

Caption: Workflow for assessing KATP channel opener potency using patch-clamp.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line, such as HEK293 cells, that stably expresses the desired KATP channel subtype (e.g., Kir6.2/SUR2B for vascular smooth muscle).

    • The choice of cell line and channel subtype is critical for ensuring the relevance of the findings to the target tissue.

  • Electrophysiological Recording:

    • Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

    • Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the intracellular environment.

    • Clamp the cell membrane at a holding potential where KATP channel activity can be readily measured (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Record a stable baseline current in the absence of the drug.

    • Apply increasing concentrations of this compound or this compound N-oxide to the cell via a perfusion system.

    • Record the outward K+ current at each concentration until a steady-state is reached.

  • Data Analysis:

    • Normalize the current elicited by each drug concentration to the baseline current.

    • Construct a dose-response curve by plotting the normalized current as a function of drug concentration.

    • Fit the dose-response curve with a sigmoidal function (e.g., the Hill equation) to determine the EC50 value and the Hill coefficient.

Rubidium Efflux Assay

The rubidium (86Rb+) efflux assay is a functional, cell-based assay that provides an indirect measure of KATP channel activity. As Rb+ is a congener of K+, its efflux from pre-loaded cells serves as a surrogate for K+ movement through open channels.

Experimental Workflow:

cluster_loading Cell Loading cluster_efflux Stimulation of Efflux cluster_measurement Measurement of 86Rb+ cluster_analysis Data Analysis cell_prep Culture cells expressing the target KATP channel in 96-well plates loading_buffer Incubate cells with loading buffer containing 86RbCl cell_prep->loading_buffer wash Wash cells to remove extracellular 86Rb+ loading_buffer->wash add_compounds Add test compounds (this compound, this compound N-oxide) at various concentrations wash->add_compounds incubation Incubate for a defined period to allow for 86Rb+ efflux add_compounds->incubation collect_supernatant Collect the supernatant containing effluxed 86Rb+ incubation->collect_supernatant lyse_cells Lyse the remaining cells to release intracellular 86Rb+ incubation->lyse_cells scintillation_counting Quantify 86Rb+ in supernatant and lysate using a scintillation counter collect_supernatant->scintillation_counting lyse_cells->scintillation_counting calculate_efflux Calculate the percentage of 86Rb+ efflux scintillation_counting->calculate_efflux dose_response Plot percentage efflux vs. drug concentration calculate_efflux->dose_response ec50_calc Determine the EC50 value from the dose-response curve dose_response->ec50_calc

Caption: Workflow for assessing KATP channel opener potency using a rubidium efflux assay.

Step-by-Step Methodology:

  • Cell Preparation and Loading:

    • Seed cells expressing the KATP channel of interest into a multi-well plate.

    • Load the cells with 86Rb+ by incubating them in a buffer containing 86RbCl for a sufficient period to allow for cellular uptake.

    • Thoroughly wash the cells to remove any extracellular 86Rb+. The efficiency of this washing step is crucial to minimize background signal.

  • Stimulation of Efflux:

    • Add the test compounds (this compound or this compound N-oxide) at a range of concentrations to the cells.

    • Incubate for a predetermined time to allow for the opening of KATP channels and subsequent efflux of 86Rb+.

  • Measurement and Analysis:

    • Collect the supernatant, which contains the 86Rb+ that has effluxed from the cells.

    • Lyse the cells remaining in the wells to release the intracellular 86Rb+.

    • Quantify the amount of 86Rb+ in both the supernatant and the cell lysate using a scintillation counter.

    • Calculate the percentage of 86Rb+ efflux for each concentration of the test compound.

    • Construct a dose-response curve and determine the EC50 value.

Conclusion and Future Directions

References

A Comparative Guide to the Metabolic Pathways of Pinacidil Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding the metabolic fate of a therapeutic candidate is paramount. The biotransformation of a drug can significantly influence its pharmacokinetic profile, efficacy, and potential for toxicity. These metabolic pathways often exhibit profound species-dependent variations, making the selection of an appropriate animal model for preclinical studies a critical decision point. This guide provides an in-depth comparison of the metabolic pathways of Pinacidil, a potent ATP-sensitive potassium channel opener used as a peripheral vasodilator[1][2], across key preclinical species and humans. We will delve into the primary routes of metabolism, highlight quantitative and qualitative differences, and provide the experimental context for these findings.

The Central Role of Hepatic Biotransformation

This compound is primarily eliminated from the body through extensive biotransformation in the liver, with subsequent renal excretion of the resulting metabolites[3]. The overall metabolic and elimination patterns are broadly similar between rats, dogs, and humans, making them relevant models for initial pharmacokinetic studies[3][4]. However, as we will explore, crucial quantitative differences and the emergence of minor, species-specific metabolites necessitate a nuanced interpretation of the data.

Part 1: The Predominant Metabolic Pathway: Pyridine-N-Oxidation

Across humans, rats, and dogs, the principal metabolic transformation of this compound is the oxidation of the pyridine nitrogen atom to form this compound pyridine-N-oxide[3][5]. This Phase I oxidative reaction is characteristic of metabolism catalyzed by the Cytochrome P450 (CYP450) enzyme superfamily, which are the primary enzymes responsible for the oxidation of most drugs[6][7][8]. The formation of this N-oxide metabolite represents the major clearance pathway for the drug in these species.

Pinacidil_N_Oxidation This compound This compound N_Oxide This compound pyridine-N-oxide (Major Metabolite) This compound->N_Oxide  Cytochrome P450  (Hepatic Oxidation) Rat_Metabolism cluster_phase1 Phase I Metabolism This compound This compound N_Oxide This compound pyridine-N-oxide (M-1, Major) This compound->N_Oxide Pyridine N-Oxidation Hydroxy ω-Hydroxythis compound (M-2) This compound->Hydroxy Hydroxylation Dealkyl Dealkylthis compound (M-3) This compound->Dealkyl Dealkylation Hydroxy_N_Oxide M-2-pyridine-N-oxide (M-5) Hydroxy->Hydroxy_N_Oxide N-Oxidation Experimental_Workflow cluster_in_vivo In Vivo Study cluster_analysis Bioanalysis admin 1. Drug Administration (Oral Dose) collect 2. Sample Collection (Urine, Plasma) admin->collect extract 3. Extraction / Fractionation (SPE or Column Chromatography) collect->extract separate 4. Chromatographic Separation (HPLC) extract->separate detect 5. Detection & Identification (UV, Mass Spectrometry) separate->detect quant 6. Quantification (Comparison to Standards) detect->quant

References

Safety Operating Guide

Guide to the Safe and Compliant Disposal of Pinacidil

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents but also the critical knowledge to handle them safely and responsibly. Pinacidil, a potent ATP-sensitive potassium channel (K-ATP) activator, is a valuable tool in cardiovascular and pharmacological research.[1] However, its bioactive nature necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide moves beyond mere instructions to explain the causality behind our recommended procedures, ensuring a self-validating system of laboratory safety.

Hazard Assessment: The "Why" Behind Cautious Handling

Understanding the inherent risks of a compound is the foundation of safe disposal. This compound is not benign; it is a pharmacologically active substance with a defined hazard profile.

This compound is classified as harmful if swallowed, with an oral LD50 in rats of 210 mg/kg.[2] It is also a known skin and eye irritant and may cause respiratory irritation upon inhalation of its dust form.[2][3] The U.S. Occupational Safety and Health Administration (OSHA) further categorizes it with both Acute and Chronic Health Hazards. Environmentally, it is considered slightly hazardous to aquatic life, and its entry into drains, soil, or groundwater must be prevented.[2] These properties dictate that this compound cannot be treated as common waste.

Table 1: this compound Hazard Summary

Hazard Category Classification Supporting Evidence
Acute Oral Toxicity Category 4 (Harmful) H302: Harmful if swallowed.[2][3]
Skin Irritation Category 2 (Irritant) H315: Causes skin irritation.[2][3]
Eye Irritation Category 2A (Irritant) H319: Causes serious eye irritation.[2][3]
Respiratory Irritation STOT SE 3 H335: May cause respiratory irritation.[2][3]

| Aquatic Hazard | Water Hazard Class 1 | Slightly hazardous for water.[2] |

The Regulatory Imperative: Why You Can't Just Wash It Away

Disposal of pharmaceutical compounds in a laboratory setting is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) manages chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] A critical component of modern regulations is the explicit prohibition on sewering hazardous pharmaceutical waste .[6][7] This ban is in place because wastewater treatment facilities are often not equipped to remove complex pharmaceutical molecules, leading to their release into the environment where they can have unintended ecological effects.[8]

Therefore, all waste streams containing this compound must be managed as regulated hazardous waste. This requires a "cradle-to-grave" approach, where the waste is tracked from the point of generation to its final, safe destruction.[4][5]

Core Disposal Protocol: From Benchtop to Final Disposition

The fundamental principle for this compound disposal is that all waste must be collected, properly labeled, and transferred to a licensed professional waste disposal service . In-lab chemical deactivation is not recommended due to the potential for incomplete reactions and the creation of other hazardous byproducts.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound or waste), ensure a robust barrier between you and the chemical.

  • Procedure:

    • Wear a standard laboratory coat, buttoned completely.

    • Use chemical-resistant gloves (nitrile is a common and effective choice). If contamination occurs, change gloves immediately.[9]

    • Wear ANSI-rated safety glasses or goggles for eye protection.

    • When handling the solid compound where dust may be generated, work in a certified chemical fume hood or use a ventilated balance enclosure to prevent inhalation.[10]

Step 2: Waste Segregation at the Source

Proper segregation is crucial for both safety and cost-effective disposal. Never mix incompatible waste streams.[11]

  • Procedure:

    • Solid this compound Waste: Collect surplus or expired pure this compound, along with any grossly contaminated items like weigh boats or paper, in a dedicated solid waste container.

    • Liquid this compound Waste: This includes stock solutions, experimental media, and the first solvent rinse from cleaning contaminated labware. Collect these in a separate, compatible liquid waste container.

    • Contaminated Sharps: Needles, syringes, or razor blades used with this compound should be placed in a designated sharps container for hazardous chemical waste.

    • Contaminated Labware & PPE: Glassware and plasticware intended for disposal, as well as used gloves and bench paper, should be collected in a third container labeled for solid laboratory waste.

Step 3: Waste Containment and Labeling

Clear and accurate labeling prevents dangerous mix-ups and is a regulatory requirement.

  • Procedure:

    • Select waste containers that are chemically compatible with this compound and any solvents used (e.g., High-Density Polyethylene - HDPE for many organic solvents and aqueous solutions).[11][12]

    • Ensure containers have secure, leak-proof lids and are kept closed when not in use.[11][13]

    • Label every waste container clearly with the words "Hazardous Waste ".

    • List all chemical constituents by their full name, including this compound and any solvents or media. Provide an estimated percentage for each component.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

The following diagram outlines the decision-making process for handling materials potentially contaminated with this compound.

G This compound Waste Management Workflow start Material Exposed to this compound decision_reuse Is labware to be reused? start->decision_reuse decision_type What is the Waste Type? start->decision_type Waste Material decon Decontaminate Labware (See Protocol Below) decision_reuse->decon Yes decision_reuse->decision_type No (Dispose) decon->start Cleaned Labware solid Solid Waste (Surplus compound, used PPE, disposable labware) decision_type->solid Solid liquid Liquid Waste (Solutions, media, rinsates) decision_type->liquid Liquid sharps Sharps Waste (Needles, blades) decision_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps->collect_sharps end Arrange Pickup by Licensed Waste Disposal Service collect_solid->end collect_liquid->end collect_sharps->end

Caption: Decision workflow for handling and segregating this compound waste.

Experimental Protocol: Decontamination of Reusable Labware

This protocol is designed to effectively remove this compound from non-disposable labware (e.g., glassware) to allow for its safe reuse.

  • Objective: To decontaminate labware contaminated with this compound.

  • Materials:

    • Appropriate PPE (gloves, lab coat, safety glasses)

    • Designated liquid hazardous waste container

    • Solvent compatible with this compound (e.g., ethanol or methanol)

    • Laboratory-grade detergent

    • Wash basins

    • Deionized water

  • Procedure:

    • Initial Rinse (Waste Collection): While wearing appropriate PPE, rinse the contaminated labware with a small amount of a suitable solvent (e.g., ethanol) to remove the bulk of the this compound residue. Crucially, this first rinsate must be collected as liquid hazardous waste .[13] Do not pour it down the drain.

    • Secondary Rinse (Waste Collection): Perform a second rinse with the same solvent. Collect this rinsate in the same liquid hazardous waste container.

    • Detergent Wash: Wash the labware thoroughly with a laboratory-grade detergent and warm water.

    • Final Rinse: Rinse the labware multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.

    • Drying: Allow the labware to air dry completely or dry it in a designated oven. The labware is now considered decontaminated and safe for reuse.

Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.

  • Procedure:

    • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

    • Don PPE: Wear at a minimum: double nitrile gloves, a lab coat, and safety goggles. For a large spill of solid this compound, respiratory protection may be necessary.

    • Contain the Spill:

      • For Solids: Gently cover the spill with absorbent pads or paper towels to prevent the dust from becoming airborne. Do not sweep dry powder.

      • For Liquids: Cover the spill with an appropriate chemical absorbent material, working from the outside in.

    • Clean Up: Carefully pick up the absorbent material and contaminated debris using forceps or a scoop. Place all materials into a designated hazardous waste container.

    • Decontaminate the Area: Wipe the spill area with a towel soaked in a solvent (like ethanol), followed by a wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure that your vital research with this compound does not come at the cost of safety or environmental integrity.

References

A Researcher's Guide to the Safe Handling of Pinacidil: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a potent potassium channel opener, Pinacidil is a valuable tool in cardiovascular and neuroscience research.[1][2][3][4][5] However, its pharmacological activity necessitates a robust safety protocol to protect researchers from potential exposure. This guide provides a detailed, step-by-step approach to selecting and using Personal Protective Equipment (PPE) when handling this compound, along with comprehensive disposal procedures, ensuring a safe and compliant laboratory environment.

Understanding the Risks: this compound's Hazard Profile

This compound is classified as a hazardous substance with the following primary risks[1][6][7][8]:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Can lead to redness and discomfort upon contact.

  • Causes serious eye irritation: May result in significant eye damage if direct contact occurs.

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

Given these hazards, a multi-layered PPE strategy is essential to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Core Personal Protective Equipment (PPE) for Handling this compound

The following table outlines the essential PPE for handling this compound powder and solutions. The selection of specific PPE components should always be guided by a risk assessment of the planned experimental procedure.

PPE ComponentSpecificationRationale for Use with this compound
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.[9]Protects against accidental splashes of this compound solutions and airborne particles, preventing serious eye irritation.[1][6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9]Prevents skin contact, which can cause irritation.[1][6][7][8] Gloves should be inspected for integrity before each use.
Body Protection A fully buttoned lab coat, preferably a Nomex® or similar flame-resistant material over cotton clothing.[9]Protects the skin and personal clothing from contamination with this compound.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control airborne dust or aerosols.[9][10]Prevents the inhalation of this compound, which can cause respiratory irritation.[1][6][7][8]
Foot Protection Closed-toe shoes that cover the entire foot.[9]Protects against spills and dropped items in the laboratory.
Operational Plan: A Step-by-Step Guide to Working with this compound

Adherence to a strict operational workflow is critical for minimizing exposure risks. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ducted biological safety cabinet, to minimize the risk of inhalation.[11]

  • Surface Protection: Line the work surface with plastic-backed absorbent paper to contain any spills and facilitate cleanup.[11]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily accessible within the designated work area.

2. Donning Personal Protective Equipment: The correct sequence for putting on PPE is crucial to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Don_Gown 1. Don Lab Coat/Gown Inspect_PPE->Don_Gown Don_Mask 2. Don Respirator/Mask (if required) Don_Gown->Don_Mask Don_Goggles 3. Don Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves

PPE Donning Sequence

3. Handling this compound Powder:

  • Weighing: When weighing solid this compound, use a chemical fume hood or a balance enclosure to contain any dust.

  • Aliquotting: If transferring the powder, do so carefully to minimize the creation of airborne dust.

4. Preparing this compound Solutions:

  • Solvent Addition: Add the solvent to the solid this compound slowly to avoid splashing.

  • Mixing: If sonication or vortexing is required, ensure the container is securely capped.

5. Post-Handling Procedures:

  • Decontamination: Wipe down the work area and any equipment used with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials in the designated hazardous waste containers.

6. Doffing Personal Protective Equipment: The removal of PPE must be done in a specific order to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence Remove_Gloves 1. Remove Gloves Remove_Gown 2. Remove Lab Coat/Gown Remove_Gloves->Remove_Gown Exit_Lab Exit Laboratory Remove_Gown->Exit_Lab Wash_Hands Wash Hands Thoroughly Exit_Lab->Wash_Hands Remove_Goggles 3. Remove Goggles/Face Shield Wash_Hands->Remove_Goggles Remove_Mask 4. Remove Respirator/Mask Remove_Goggles->Remove_Mask

PPE Doffing Sequence
Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.[6]

  • Sharps Waste: Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container.

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. This is typically handled by the Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[6]

  • Spills: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these comprehensive safety and disposal protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinacidil
Reactant of Route 2
Reactant of Route 2
Pinacidil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.